molecular formula C18H29NO3 B1666914 Betaxolol CAS No. 63659-18-7

Betaxolol

货号: B1666914
CAS 编号: 63659-18-7
分子量: 307.4 g/mol
InChI 键: NWIUTZDMDHAVTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Betaxolol is a propanolamine that is 3-aminopropane-1,2-diol in which the hydrogen of the primary hydoxy is substituted by a 4-[2-(cyclopropylmethoxy)ethyl]phenyl group and one of the hydrogens attached to the amino group is substituted by isopropyl. It is a selective beta1-receptor blocker and is used in the treatment of glaucoma as well as hypertension, arrhythmias, and coronary heart disease. It is also used to reduce non-fatal cardiac events in patients with heart failure. It has a role as a beta-adrenergic antagonist, an antihypertensive agent and a sympatholytic agent.
A cardioselective beta-1-adrenergic antagonist with no partial agonist activity.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is a cardioselective beta-blocker used in the treatment of hypertension. This compound has not been linked to instances of clinically apparent drug induced liver injury.
This compound is a racemic mixture and selective beta-1 adrenergic receptor antagonist with antihypertensive and anti-glaucoma activities and devoid of intrinsic sympathomimetic activity. This compound selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. When applied topically in the eye, this agent reduces aqueous humor secretion and lowers the intraocular pressure (IOP). In addition, this compound prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 5 approved and 2 investigational indications.
See also: Atenolol (related);  Propranolol (related);  Metoprolol (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-19-8 (hydrochloride)
Record name Betaxolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022674
Record name Betaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e-02 g/L
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63659-18-7
Record name Betaxolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaxolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAXOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

70-72 °C, 70 - 72 °C
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Betaxolol in Glaucoma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a cardioselective beta-1-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension. Its primary therapeutic effect in ophthalmology is the reduction of intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy. Beyond its established role in modulating aqueous humor dynamics, evidence suggests that this compound possesses neuroprotective properties that may offer additional benefits in preserving retinal ganglion cell function. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound in the context of glaucoma, detailing its interaction with ocular tissues at the molecular and physiological levels. The information is supplemented with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Reduction of Aqueous Humor Production

This compound's principal mechanism for lowering IOP is through the reduction of aqueous humor production by the ciliary body. This is achieved via its selective antagonism of beta-1 adrenergic receptors located on the ciliary epithelium.

Signaling Pathway of Aqueous Humor Production and this compound's Intervention

The production of aqueous humor is a dynamic process regulated by the sympathetic nervous system. Beta-adrenergic stimulation of the ciliary epithelium activates a signaling cascade that leads to the secretion of aqueous humor. This compound, as a beta-1 adrenergic antagonist, interrupts this pathway.

Here is a diagram illustrating the signaling pathway:

cluster_0 Ciliary Epithelial Cell cluster_1 Pharmacological Intervention beta_receptor β1-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates ion_channels Ion Channels & Transporters pka->ion_channels Phosphorylates secretion Aqueous Humor Secretion ion_channels->secretion Increases This compound This compound This compound->beta_receptor Blocks norepinephrine Norepinephrine/ Epinephrine norepinephrine->beta_receptor Binds to

Caption: Beta-adrenergic signaling in aqueous humor production and its inhibition by this compound.

The binding of catecholamines (norepinephrine and epinephrine) to beta-1 adrenergic receptors on the ciliary epithelium activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate and modulate the activity of various ion channels and transporters involved in the secretion of aqueous humor. This compound competitively blocks the beta-1 adrenergic receptor, preventing the initiation of this signaling cascade and thereby reducing the rate of aqueous humor formation.

Quantitative Data on this compound's Efficacy

The clinical efficacy of this compound in reducing IOP and aqueous humor flow has been quantified in numerous studies.

ParameterDosageEfficacyReference
Intraocular Pressure (IOP) Reduction 0.5% solution13% to 30% reduction from baseline
0.25% solutionAverage decrease of 3.8 +/- 5 mm Hg over six weeks
Aqueous Humor Flow Suppression 0.5% solution (in combination with brinzolamide)39% to 44% reduction
Beta-1 Receptor Occupancy in Aqueous Humor (ex-vivo) 0.5% solution95% to 99%
Beta-2 Receptor Occupancy in Aqueous Humor (ex-vivo) 0.5% solution52% (at 24 hours post-instillation)
DrugParameterValueReference
Levothis compound (active isomer of this compound) Ki at human beta-1 receptors0.76 nM
Ki at human beta-2 receptors32.6 nM
IC50 for inhibiting isoproterenol-induced cAMP production16.4 nM
This compound IC50 for inhibiting [3H]-batrachotoxinin-A 20-α-benzoate binding (Na+ channel)9.8 µM
IC50 for inhibiting veratridine-stimulated Na+ influx28.3 µM
Reduction of high-voltage-activated Ca2+ channel currents (at 50 µM)~20%

Secondary Mechanism of Action: Neuroprotection

Beyond its IOP-lowering effects, this compound exhibits neuroprotective properties that are independent of its beta-blocking activity. This secondary mechanism is attributed to its ability to block voltage-gated calcium and sodium channels in retinal neurons.

Signaling Pathway of Excitotoxicity and this compound's Intervention

In glaucomatous neurodegeneration, retinal ganglion cells (RGCs) are susceptible to damage from factors like ischemia and glutamate-induced excitotoxicity. An excessive influx of calcium and sodium ions into the neurons is a key step in the apoptotic cascade.

Here is a diagram illustrating the neuroprotective mechanism:

cluster_0 Retinal Ganglion Cell cluster_1 Pharmacological Intervention ca_channel L-type Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx na_channel Voltage-gated Na+ Channel na_influx Na+ Influx na_channel->na_influx excitotoxicity Excitotoxicity & Apoptosis ca_influx->excitotoxicity na_influx->excitotoxicity This compound This compound This compound->ca_channel Blocks This compound->na_channel Blocks ischemia Ischemia/ Glutamate ischemia->ca_channel Activates ischemia->na_channel Activates

Caption: Neuroprotective mechanism of this compound through ion channel blockade.

Studies have shown that this compound can reduce the influx of both sodium and calcium into neurons. This action is thought to mitigate the downstream effects of ischemic and excitotoxic insults, thereby promoting the survival of retinal ganglion cells. Furthermore, topical application of this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF) mRNA in the retina, a factor known to have neuroprotective effects.

Effects on Ocular Blood Flow

This compound has also been shown to influence ocular hemodynamics. Long-term treatment with topical this compound has been observed to increase tissue blood velocity in the optic nerve head and iris in animal models. In patients with normotension glaucoma, this compound treatment resulted in a significant reduction in the resistivity index of the ophthalmic artery, suggesting improved ocular blood flow. This vascular effect may contribute to its neuroprotective profile by improving the metabolic supply to the optic nerve head.

Experimental Protocols

A comprehensive understanding of this compound's mechanism of action is derived from a variety of experimental techniques. Below are summaries of the key methodologies employed in preclinical and clinical research.

Measurement of Aqueous Humor Dynamics: Fluorophotometry

Principle: Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow. It involves the topical application of a fluorescent tracer, typically fluorescein, and monitoring its clearance from the anterior chamber over time.

Summarized Protocol:

  • Tracer Instillation: A sterile solution of sodium fluorescein is applied topically to the cornea of the study subjects.

  • Fluorophotometer Scans: At predetermined time intervals (e.g., hourly), a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea.

  • Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber, corrected for corneal depot and other factors, is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).

This workflow can be visualized as follows:

cluster_0 Experimental Workflow: Fluorophotometry start Topical Fluorescein Instillation scan Serial Fluorophotometer Scans start->scan data Measure Fluorescein Concentration scan->data calc Calculate Aqueous Humor Flow Rate data->calc end Results calc->end

Caption: Workflow for measuring aqueous humor flow using fluorophotometry.
Determination of Receptor Binding Affinity: Radioligand Binding Assay

Principle: This in vitro technique is used to determine the affinity (Ki) of a drug for its receptor. It involves competing a radiolabeled ligand with the unlabeled drug of interest for binding to a receptor preparation.

Summarized Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., ciliary body for beta-adrenergic receptors) are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-cyanopindolol for beta-adrenergic receptors) and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the drug's affinity for the receptor.

Assessment of Ion Channel Blockade: Patch-Clamp Electrophysiology

Principle: Patch-clamp electrophysiology is a powerful technique for studying the activity of ion channels in the cell membrane. It allows for the direct measurement of ionic currents flowing through individual channels or the whole cell.

Summarized Protocol:

  • Cell Preparation: Retinal ganglion cells or other relevant neurons are isolated and cultured.

  • Patch-Clamp Recording: A glass micropipette with a very small tip is brought into contact with the cell membrane to form a high-resistance seal. Different configurations (whole-cell, inside-out, outside-out) can be used to study ion channel properties.

  • Voltage Clamp: The membrane potential is held at a constant level (voltage-clamped) to allow for the measurement of ionic currents in response to specific voltage steps or agonist application.

  • Drug Application: this compound is applied to the cell at various concentrations to determine its effect on the amplitude and kinetics of the ionic currents flowing through specific channels (e.g., calcium or sodium channels).

  • Data Analysis: The recorded currents are analyzed to determine the extent of channel blockade and to calculate parameters such as the IC50 for inhibition.

Conclusion

The mechanism of action of this compound in glaucoma is a compelling example of a therapeutic agent with both a well-defined primary mode of action and a significant, clinically relevant secondary mechanism. Its selective beta-1 adrenergic antagonism effectively reduces intraocular pressure by decreasing aqueous humor production, the cornerstone of glaucoma management. Concurrently, its ability to block calcium and sodium channels in retinal neurons provides a neuroprotective effect that may preserve visual function independently of IOP reduction. The continued elucidation of these dual mechanisms through advanced experimental methodologies will undoubtedly pave the way for the development of more targeted and effective therapies for this sight-threatening disease. This guide serves as a foundational resource for professionals dedicated to advancing the field of glaucoma research and drug development.

A Technical Guide to the Chemo-Enzymatic Synthesis of (S)-Betaxolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a chemo-enzymatic pathway for the synthesis of the enantiomerically pure β-blocker, (S)-Betaxolol. The synthesis leverages a key enzymatic kinetic resolution step, offering a highly stereoselective route to this important pharmaceutical agent. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and process visualizations to support research and development in pharmaceutical manufacturing.

Introduction

Betaxolol is a selective β1-adrenergic receptor antagonist primarily used in the treatment of hypertension and, more commonly, as a topical agent for glaucoma.[1] Like many β-blockers, this compound is a chiral molecule, and its therapeutic activity resides predominantly in the (S)-enantiomer. The development of stereoselective synthetic routes is therefore crucial for producing enantiopure (S)-Betaxolol, which minimizes the administration of the less active and potentially side-effect-inducing (R)-enantiomer. Chemo-enzymatic methods, which combine the precision of enzymatic catalysis with the versatility of traditional chemical synthesis, offer an efficient and environmentally benign approach to achieving high enantiopurity.

This guide focuses on a chemo-enzymatic pathway that employs a lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate.

Synthesis Pathway Overview

The chemo-enzymatic synthesis of (S)-Betaxolol, as described by Hansen et al. (2022), commences with the commercially available precursor 4-(2-hydroxyethyl)phenol and proceeds through a multi-step chemical synthesis to generate a racemic chlorohydrin.[1][2] This racemic mixture is then subjected to a kinetic resolution using a lipase, which selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin in high enantiomeric excess. The resulting enantiopure (R)-chlorohydrin is subsequently converted to (S)-Betaxolol via an amination reaction.[1][2]

Logical Flow of the Synthesis

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_final_synthesis Final Synthesis Step A 4-(2-hydroxyethyl)phenol B Racemic Chlorohydrin 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol A->B Multi-step chemical synthesis C (R)-Chlorohydrin B->C CALB, Vinyl Acetate D (S)-Acetylated Chlorohydrin B->D CALB, Vinyl Acetate E (S)-Betaxolol C->E Isopropylamine

Caption: Overall workflow for the chemo-enzymatic synthesis of (S)-Betaxolol.

Key Experimental Data

The following tables summarize the quantitative data from the key steps of the synthesis, providing a clear comparison of the efficiency and selectivity of the process.

Intermediate/ProductYieldEnantiomeric Excess (e.e.)Purity
(R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol38%99%-
(S)-Betaxolol95% (from R-chlorohydrin)99%98%
Overall Yield 9% --

Table 1: Summary of Yields and Enantiomeric Excess for the Synthesis of (S)-Betaxolol.[1][2]

EnzymeAcyl DonorSolventEnantiomeric Ratio (E)
Lipase B from Candida antarctica (CALB)Vinyl AcetateAcetonitrile67

Table 2: Parameters for the Enzymatic Kinetic Resolution of the Racemic Chlorohydrin.[3]

Detailed Experimental Protocols

Synthesis of Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol

The synthesis of the racemic chlorohydrin precursor is a multi-step chemical process starting from 4-(2-hydroxyethyl)phenol. This involves the protection of the primary alcohol, etherification of the phenolic hydroxyl group with epichlorohydrin, and subsequent deprotection to yield the desired racemic chlorohydrin. For the purpose of this guide, we will focus on the pivotal enzymatic resolution and subsequent amination steps.

Enzymatic Kinetic Resolution of Racemic Chlorohydrin

This procedure selectively acylates the (S)-enantiomer of the racemic chlorohydrin, leaving the desired (R)-enantiomer unreacted.

Materials:

  • Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol

  • Lipase B from Candida antarctica (CALB)

  • Vinyl acetate

  • Dry acetonitrile

Procedure:

  • Dissolve the racemic chlorohydrin in dry acetonitrile.

  • Add vinyl acetate as the acyl donor.

  • Introduce CALB to initiate the reaction.

  • The reaction progress is monitored over time by withdrawing samples and analyzing them via chiral HPLC to determine the enantiomeric excess of both the remaining chlorohydrin and the formed ester.

  • The reaction is stopped at approximately 53% conversion to achieve an optimal enantiomeric excess (99%) of the unreacted (R)-chlorohydrin.[3]

  • The enzyme is filtered off, and the solvent is removed under reduced pressure.

  • The resulting mixture of the (R)-chlorohydrin and the (S)-acetylated chlorohydrin is separated using column chromatography.

Synthesis of (S)-Betaxolol from (R)-Chlorohydrin

The final step involves the amination of the enantiopure (R)-chlorohydrin to yield (S)-Betaxolol.

Materials:

  • (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (in 99% e.e.)

  • Isopropylamine

  • Methanol

Procedure:

  • Dissolve the enantiopure (R)-chlorohydrin in methanol.

  • Add an excess of isopropylamine to the solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Upon completion, the solvent and excess isopropylamine are removed under reduced pressure.

  • The crude product is purified by a suitable method, such as crystallization or column chromatography, to yield (S)-Betaxolol.

Visualization of Key Processes

Enzymatic Kinetic Resolution Pathway

G cluster_reaction CALB + Vinyl Acetate racemic Racemic Chlorohydrin ((R)- and (S)-enantiomers) R_chlorohydrin (R)-Chlorohydrin (unreacted) racemic->R_chlorohydrin Slow reaction S_ester (S)-Acetylated Chlorohydrin (product) racemic->S_ester Fast reaction separation Separation (e.g., Chromatography) R_chlorohydrin->separation S_ester->separation final_R Enantiopure (R)-Chlorohydrin separation->final_R

Caption: Kinetic resolution of the racemic chlorohydrin using CALB.

Final Amination Step

G R_chlorohydrin (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol S_this compound (S)-Betaxolol R_chlorohydrin->S_this compound isopropylamine Isopropylamine isopropylamine->S_this compound

Caption: Synthesis of (S)-Betaxolol via amination of the (R)-chlorohydrin.

Conclusion

The chemo-enzymatic synthesis pathway described provides a robust and highly stereoselective method for the production of enantiopure (S)-Betaxolol. The key to this process is the lipase-catalyzed kinetic resolution of the racemic chlorohydrin intermediate, which yields the desired (R)-enantiomer with high enantiomeric excess. While the overall yield of this specific reported pathway is modest, the high enantiopurity achieved in the final product highlights the potential of this strategy.[1][2][4] Further optimization of the chemical synthesis steps to improve the yield of the racemic precursor and the resolution step could enhance the industrial applicability of this chemo-enzymatic route.

References

Pharmacological Profile of Betaxolol Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaxolol, a cardioselective β₁-adrenergic receptor antagonist, is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. This technical guide provides a comprehensive analysis of the distinct pharmacological profiles of these enantiomers. It has been established that the β-blocking activity of this compound resides predominantly in the (S)-enantiomer, also known as levothis compound. This stereoselectivity is evident in both receptor binding affinities and functional antagonism. While the pharmacokinetic profiles of the two enantiomers are largely similar, their pharmacodynamic effects differ significantly. This guide will delve into the receptor binding and functional activity, signaling pathways, and other pharmacological interactions of the this compound enantiomers. Detailed experimental methodologies are provided to facilitate further research and development in this area.

Receptor Binding Affinity

The stereoselective interaction of this compound enantiomers with β-adrenergic receptors is a cornerstone of their pharmacological profiles. The (S)-enantiomer exhibits significantly higher affinity for β₁-adrenergic receptors compared to the (R)-enantiomer.

Table 1: Receptor Binding Affinities (Ki) of this compound Enantiomers
EnantiomerReceptorKi (nM)SpeciesReference
(S)-Betaxolol (Levothis compound)Human β₁-adrenergic0.76Human (cloned)[1]
Human β₂-adrenergic32.6Human (cloned)[1]
(R)-Betaxolol (Dextrothis compound)Human β₁-adrenergicSignificantly weaker than (S)-enantiomerHuman (cloned)[1]
Human β₂-adrenergicSignificantly weaker than (S)-enantiomerHuman (cloned)[1]

Functional Activity

The functional consequences of receptor binding demonstrate a pronounced stereoselectivity, with the (S)-enantiomer being the primary contributor to the β-blocking effects of racemic this compound. Functional assays, such as the inhibition of isoproterenol-stimulated adenylyl cyclase activity, quantify this difference.

Table 2: Functional Activity of this compound Enantiomers
EnantiomerAssayIC₅₀Species/TissueReference
(S)-Betaxolol (Levothis compound)Antagonism at cloned human β₁-receptors33.2 nMHuman (cloned)[1]
Antagonism at cloned human β₂-receptors2970 nMHuman (cloned)[1]
Inhibition of isoproterenol-induced cAMP production16.4 nMHuman non-pigmented ciliary epithelial cells[1]
(R)-Betaxolol (Dextrothis compound)Inhibition of isoproterenol-induced cAMP production2.97 µMHuman non-pigmented ciliary epithelial cells[1]

Signaling Pathways

This compound exerts its effects by antagonizing the β₁-adrenergic receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway affected is the adenylyl cyclase/cyclic AMP (cAMP) pathway.

Diagram 1: β₁-Adrenergic Receptor Signaling Pathway and this compound Antagonism

G_protein_signaling cluster_intracellular Intracellular Space beta1_receptor β₁-Adrenergic Receptor g_protein Gαsβγ beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->beta1_receptor Binds to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., increased heart rate, increased cardiac contractility) pka->cellular_response Phosphorylates target proteins This compound (S)-Betaxolol (Antagonist) This compound->beta1_receptor Blocks

Caption: Antagonism of the β₁-adrenergic receptor by (S)-Betaxolol.

Other Pharmacological Interactions

Beyond its primary action on β-adrenergic receptors, this compound has been shown to interact with other ion channels, although with less stereoselectivity.

Sodium Channel Blockade

This compound can inhibit voltage-sensitive sodium channels. This effect is not markedly stereoselective.

Table 3: Interaction of this compound with Sodium Channels
CompoundAssayIC₅₀ (µM)TissueReference
Racemic this compoundInhibition of [³H]-BTX-B binding9.8Rat cortical synaptosomes[2]
Inhibition of veratridine-stimulated Na⁺ influx28.3Rat cortical synaptosomes[2]
Levothis compoundInhibition of [³H]-BTX-B binding≈ 9.8Rat cortical synaptosomes[2]

Pharmacokinetics

In contrast to its pharmacodynamic profile, the pharmacokinetics of this compound enantiomers do not show significant differences in humans after oral or intravenous administration.

Table 4: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Following a single 40 mg oral dose)
Parameter(S)-Betaxolol(R)-BetaxololReference
Cmax (ng/mL)41.0 ± 8.642.0 ± 7.0[3]
Tmax (min)214 ± 59215 ± 56[3]
Bioavailability0.89 ± 0.260.94 ± 0.23[3]

Experimental Protocols

Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (S)- and (R)-enantiomers of this compound.

Methodology:

  • Stationary Phase: A chiral stationary phase (CSP), such as one based on teicoplanin (e.g., Chirobiotic T), is effective for the baseline resolution of this compound enantiomers.[4][5]

  • Mobile Phase: A polar ionic mobile phase (PIM) is typically used. An exemplary mobile phase consists of methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.020:0.025 (v/v/v).[4][5]

  • Flow Rate: A flow rate of 1.5 ml/min is appropriate.[4][5]

  • Detection: Fluorescence detection is highly sensitive, with excitation and emission wavelengths of 275 nm and 305 nm, respectively.[4][5]

  • Internal Standard: S-(-)-atenolol can be used as an internal standard.[5]

Diagram 2: Experimental Workflow for HPLC Enantioseparation

HPLC_Workflow sample_prep Sample Preparation (e.g., extraction from plasma) injection Injection of Sample sample_prep->injection hplc_system HPLC System (with Chiral Stationary Phase) separation Chromatographic Separation of Enantiomers hplc_system->separation injection->hplc_system detection Fluorescence Detection (Ex: 275 nm, Em: 305 nm) separation->detection data_analysis Data Analysis (Peak integration and quantification) detection->data_analysis

Caption: Workflow for the enantioseparation of this compound via HPLC.

Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of each this compound enantiomer for β₁- and β₂-adrenergic receptors.

Methodology:

  • Receptor Source: Membranes from cells stably expressing cloned human β₁- or β₂-adrenergic receptors.

  • Radioligand: A non-selective, high-affinity radiolabeled antagonist, such as [¹²⁵I]-iodocyanopindolol or [³H]-dihydroalprenolol, is used to label the receptors.

  • Assay Principle: Competition binding assays are performed where a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (S-betaxolol or R-betaxolol).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ values (concentration of the competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Functional Adenylyl Cyclase Assay

Objective: To determine the functional antagonist potency (IC₅₀) of each this compound enantiomer.

Methodology:

  • Cell System: Cells expressing the β-adrenergic receptor of interest (e.g., human non-pigmented ciliary epithelial cells).[1]

  • Assay Principle: The assay measures the ability of the this compound enantiomers to inhibit the stimulation of adenylyl cyclase by a β-adrenergic agonist, such as isoproterenol. The readout is the level of intracellular cAMP produced.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the this compound enantiomer.

    • A fixed concentration of isoproterenol is then added to stimulate adenylyl cyclase.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or TR-FRET-based assay).

  • Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The pharmacological profile of this compound is characterized by a significant stereoselectivity in its interaction with β-adrenergic receptors. The (S)-enantiomer, levothis compound, is a potent and selective β₁-adrenergic antagonist, responsible for the therapeutic effects of the racemic mixture. In contrast, the (R)-enantiomer exhibits markedly lower affinity and functional activity at these receptors. While both enantiomers show some interaction with sodium channels, this effect is less pronounced and not stereoselective. The pharmacokinetic profiles of the enantiomers are similar, indicating that the observed differences in pharmacological activity are primarily due to stereoselective receptor interactions. This detailed understanding of the individual enantiomeric profiles is crucial for optimizing therapeutic strategies and for the development of new, more targeted β-adrenergic antagonists.

References

The Genesis and Evolution of Betaxolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Betaxolol is a cardioselective beta-1 adrenergic receptor antagonist that has become a cornerstone in the management of hypertension and open-angle glaucoma.[1][2] Its development represents a significant advancement in cardiovascular and ophthalmic pharmacology, offering a targeted therapeutic approach with a favorable side-effect profile compared to its non-selective predecessors. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles underlying this compound's therapeutic efficacy.

Discovery and Initial Synthesis

The journey of this compound's development is rooted in the broader history of beta-blocker discovery, which began with the characterization of alpha- and beta-adrenergic receptors by Raymond P. Ahlquist in 1948. The synthesis of this compound, chemically known as (RS)-1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-3-(isopropylamino)propan-2-ol, was first reported in the 1980s. A key synthetic pathway involves the O-alkylation of 4-(2-cyclopropylmethoxyethyl)-phenol with R-(−)-epichlorohydrin in the presence of an alkali, followed by a reaction with isopropylamine to yield the final compound.[3][4]

Experimental Protocol: Synthesis of S-(-)-Betaxolol

A reported method for the synthesis of the more active S-(-)-enantiomer of this compound is as follows:[3]

  • Alkylation of Phenol Derivative: 4-(2-cyclopropylmethoxyethyl)-phenol is reacted with S-(−)-2-phenyl-3-isopropyl-5-hydroxymethyl oxazolidinyl tosylate.

  • Acid-Catalyzed Hydrolysis: The resulting intermediate undergoes acid-catalyzed hydrolysis to yield S-(−)-Betaxolol.

An alternative chemoenzymatic approach has also been described, utilizing lipase-catalyzed kinetic resolution of racemic intermediates to achieve the desired enantiomer.[5]

Preclinical Development

Preclinical evaluation of this compound in various animal models was crucial in establishing its pharmacological profile and safety.

Pharmacodynamics in Animal Models

In preclinical studies, this compound demonstrated potent and selective beta-1 adrenergic receptor blockade. In canine models of ventricular arrhythmia, this compound was effective in suppressing adrenaline-induced arrhythmias at a minimum effective plasma concentration of less than 10 ng/ml, suggesting its clinical potential for arrhythmias related to increased sympathetic tone.[6] However, it was found to be ineffective against digitalis-induced arrhythmias in the same model.[6]

Reproduction studies in rats and rabbits indicated drug-related post-implantation loss at high doses (12 mg/kg in rabbits and 128 mg/kg in rats), which are significantly higher than the maximum recommended human ocular dose.[7]

Receptor Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying this compound's affinity for beta-adrenergic receptors. These assays typically involve the competitive displacement of a radiolabeled ligand from receptors in tissue homogenates or cell lines expressing the receptor of interest.

Table 1: Beta-Adrenergic Receptor Binding Affinity of Levothis compound [8]

Receptor SubtypeBinding Affinity (Ki)
Human Beta-10.76 nM
Human Beta-232.6 nM

Levothis compound, the S-(-) isomer, is the more active enantiomer.

The beta-1 selectivity of this compound has been shown to be 2.2 and 2.7-fold higher than that of atenolol in bovine trachea and heart, respectively.[9]

Experimental Protocol: Beta-Adrenergic Receptor Binding Assay

A general protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound is as follows:[10][11]

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the target beta-adrenergic receptors.

  • Radioligand Preparation: Dilute a suitable radioligand (e.g., [125I]-(S)-Pindolol) to a final concentration approximately equal to its dissociation constant (Kd) for the receptor.

  • Competitive Binding Setup:

    • Total Binding: Incubate receptor membranes with the radioligand.

    • Non-specific Binding: Incubate receptor membranes with the radioligand and a high concentration of a non-labeled antagonist (e.g., Propranolol) to saturate the receptors.

    • Competitive Binding: Incubate receptor membranes with the radioligand and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixtures to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand, typically by filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Development

The clinical development of this compound has focused on its therapeutic applications in hypertension and glaucoma, with extensive clinical trials evaluating its efficacy and safety in human subjects.

This compound for Hypertension

Oral this compound has been shown to be an effective antihypertensive agent.[12]

Clinical Trial Design for Hypertension

Dose-ranging studies were conducted to determine the optimal therapeutic dose. A single-blind, randomized, cross-over design was employed to evaluate the beta-adrenoceptor selectivity of single oral doses of this compound (10 mg, 20 mg, 40 mg, and 80 mg) compared to propranolol and placebo in healthy subjects.[13] Beta-1 blockade was assessed by reductions in exercise-induced heart rate, while beta-2 blockade was measured by the attenuation of isoprenaline-induced finger tremor and cardiovascular responses.[13]

Table 2: Dose-Response of Oral this compound on Exercise Heart Rate [13]

TreatmentMean Exercise Heart Rate (beats/min)
Placebo158 ± 8
This compound 10 mg128 ± 3
This compound 20 mg123 ± 2
This compound 40 mg116 ± 4
This compound 80 mg136 ± 10
Propranolol 40 mg135 ± 4

The usual starting dose for hypertension is 10 mg once daily, which can be increased to a maximum of 40 mg per day.[14][15]

This compound for Glaucoma and Ocular Hypertension

Topical application of this compound has proven effective in lowering intraocular pressure (IOP) in patients with chronic open-angle glaucoma and ocular hypertension.[16]

Mechanism of Action in the Eye

This compound reduces IOP by decreasing the production of aqueous humor by the ciliary body.[17] This effect is achieved through the blockade of beta-1 adrenergic receptors in the ciliary epithelium.

Clinical Trial Design for Glaucoma

Clinical trials for ophthalmic this compound have typically been prospective, randomized, and often double-masked.[18][19] A common design involves comparing the IOP-lowering effect and safety of this compound to a placebo or another active comparator, such as timolol.[19][20]

Experimental Protocol: Clinical Trial for Ocular Hypertension [21]

  • Study Design: A randomized, double-masked, parallel, two-arm in vivo bioequivalence study with a clinical endpoint.

  • Subjects: Male and female patients with chronic open-angle glaucoma or ocular hypertension in both eyes.

  • Treatment: One drop of the test product or reference listed drug (e.g., 0.25% this compound suspension) in both eyes twice daily for 42 days.

  • Primary Endpoint: The mean difference in IOP of both eyes between the two treatment groups at specified time points (e.g., Day 14 and Day 42 at 0 and 2 hours post-instillation).

  • Inclusion Criteria: Age ≥ 18 years, diagnosis of chronic open-angle glaucoma or ocular hypertension in both eyes, and ability to discontinue other ocular hypotensive medications after a washout period.

  • Exclusion Criteria: History of certain intraocular surgeries within a specified timeframe.

Table 3: Efficacy of Topical this compound in Clinical Trials

StudyPatient PopulationTreatmentMean IOP ReductionKey Findings
Open-label study[22]31 patients with elevated IOP and respiratory dysfunction0.5% this compound8.4 mmHg (max fall from baseline of 23.9 mmHg)Significant IOP reduction with good cardiopulmonary safety.
Randomized, cross-over, double-blind trial[18]27 patients with primary open-angle glaucoma or ocular hypertension0.25% this compound suspension (with and without preservative)From ~26 mmHg to ~22 mmHgNo significant difference in IOP control between preserved and unpreserved formulations.
Long-term study[23]101 glaucoma patients with pulmonary disease0.5% this compoundSustained IOP reduction over 2 yearsGenerally well-tolerated in patients with concomitant pulmonary disease.
Prospective, randomized study[19]19 patients with ocular hypertension or chronic open-angle glaucoma0.5% this compound vs. 0.5% TimololStatistically less pronounced than timolol at some time pointsThis compound showed a statistically significant increase in visual field mean sensitivity over 48 months.

Methodology for Assessing Aqueous Humor Dynamics

The effect of this compound on aqueous humor dynamics is assessed using techniques such as tonography and aqueous fluorophotometry.[7][24][25] Fluorophotometry is a non-invasive method that measures the rate of aqueous humor flow by tracking the clearance of a topically applied fluorescent dye from the anterior chamber.[26]

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound are mediated through its interaction with the beta-1 adrenergic signaling pathway.

Betaxolol_Signaling_Pathway cluster_cardiac Cardiac Myocyte cluster_ciliary Ciliary Epithelium NE Norepinephrine Beta1_R_Card Beta-1 Receptor NE->Beta1_R_Card Activates AC_Card Adenylyl Cyclase Beta1_R_Card->AC_Card Activates cAMP_Card cAMP AC_Card->cAMP_Card Converts ATP to PKA_Card Protein Kinase A cAMP_Card->PKA_Card Activates Ca_Card Calcium Influx PKA_Card->Ca_Card Phosphorylates Channels Contraction Increased Contractility & Heart Rate Ca_Card->Contraction Betaxolol_Card This compound Betaxolol_Card->Beta1_R_Card Blocks Symp_Stim Sympathetic Stimulation Beta_R_Cil Beta Receptors Symp_Stim->Beta_R_Cil Activates AC_Cil Adenylyl Cyclase Beta_R_Cil->AC_Cil Activates cAMP_Cil cAMP AC_Cil->cAMP_Cil Converts ATP to Aq_Prod Aqueous Humor Production cAMP_Cil->Aq_Prod Stimulates Betaxolol_Cil This compound Betaxolol_Cil->Beta_R_Cil Blocks

Caption: Signaling pathway of this compound in cardiac and ciliary epithelial cells.

Betaxolol_Development_Workflow Discovery Discovery & Synthesis Synthesis Chemical Synthesis & Optimization Discovery->Synthesis Preclinical Preclinical Studies AnimalModels Pharmacology & Toxicology in Animals Preclinical->AnimalModels Phase1 Phase I Clinical Trials Safety Safety & Tolerability in Humans Phase1->Safety Phase2 Phase II Clinical Trials Efficacy Dose-Ranging & Efficacy Phase2->Efficacy Phase3 Phase III Clinical Trials Confirmation Large-Scale Efficacy & Safety Phase3->Confirmation Regulatory Regulatory Review & Approval NDA New Drug Application Regulatory->NDA PostMarket Post-Market Surveillance Phase4 Phase IV Studies PostMarket->Phase4 Synthesis->Preclinical AnimalModels->Phase1 Safety->Phase2 Efficacy->Phase3 Confirmation->Regulatory NDA->PostMarket

Caption: Generalized workflow for the development of this compound.

The discovery and development of this compound exemplify a rational approach to drug design, targeting a specific receptor subtype to achieve therapeutic benefits while minimizing off-target effects. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has established it as a valuable therapeutic agent for hypertension and glaucoma. The detailed understanding of its pharmacology, supported by extensive quantitative data and well-defined experimental protocols, continues to inform its clinical use and provides a foundation for the development of future cardiovascular and ophthalmic medications.

References

The Crucial Role of Stereochemistry in the Biological Activity of Betaxolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a potent and selective β1-adrenergic receptor antagonist widely utilized in the clinical management of hypertension and glaucoma. As a chiral molecule, this compound exists as a pair of enantiomers, (S)-betaxolol and (R)-betaxolol. The spatial arrangement of atoms in these stereoisomers profoundly influences their interaction with biological targets, leading to significant differences in their pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis of its enantiomers, their distinct biological activities, and the downstream signaling pathways affected. The information is presented to aid researchers and drug development professionals in understanding the critical importance of stereoisomerism in the therapeutic action of this widely used pharmaceutical agent.

Stereochemistry of this compound

This compound possesses a single chiral center at the carbon atom of the 2-propanol moiety, giving rise to two enantiomers: (S)-(-)-betaxolol (levothis compound) and (R)-(+)-betaxolol (dextrothis compound). The absolute configuration of these enantiomers dictates their three-dimensional structure, which is a key determinant of their binding affinity to the β1-adrenergic receptor.

Synthesis and Chiral Separation of this compound Enantiomers

The therapeutic superiority of the (S)-enantiomer has driven the development of various stereoselective synthetic methods to produce enantiomerically pure (S)-betaxolol. Common strategies include:

  • Chemo-enzymatic Synthesis: This approach often involves the use of lipases for the kinetic resolution of a racemic intermediate. For instance, lipase B from Candida antarctica can selectively acylate one enantiomer of a chlorohydrin precursor, allowing for the separation of the acylated and unreacted enantiomers, which can then be converted to the desired this compound enantiomer.[1]

  • Asymmetric Synthesis using Chiral Catalysts: Chiral catalysts, such as the Jacobsen's (R,R)-salen Co(III) catalyst, can be employed for the hydrolytic kinetic resolution of a racemic epoxide intermediate.[2] This method allows for the efficient production of the enantiomerically pure epoxide precursor to (S)-betaxolol.

Once synthesized, the enantiomeric purity of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Biological Activity and Stereoselectivity

The pharmacological activity of this compound is highly stereoselective, with the (S)-enantiomer being the predominantly active form. This selectivity is a direct consequence of the differential binding affinities of the enantiomers to the β1-adrenergic receptor.

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative data on the binding affinities (Ki) of the this compound enantiomers for β1 and β2-adrenergic receptors.

Enantiomerβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)β1-Selectivity (β2 Ki / β1 Ki)
(S)-Betaxolol0.7632.6~43-fold
(R)-BetaxololSignificantly weakerSignificantly weakerNot precisely determined
Racemic this compound--~193 to 233-fold

Data sourced from Sharif et al. (2001) and other studies.[3][4]

As the data indicates, (S)-betaxolol exhibits a high affinity for the β1-adrenergic receptor and is approximately 43-fold more selective for the β1 receptor over the β2 receptor.[3][4] The (R)-enantiomer shows significantly weaker binding to both receptor subtypes. This pronounced stereoselectivity underscores the importance of using the enantiomerically pure (S)-form to maximize therapeutic efficacy and minimize potential off-target effects associated with β2-receptor blockade, such as bronchoconstriction.

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay for Determining Ki Values

This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the binding affinities (Ki values) of the this compound enantiomers for β1-adrenergic receptors.

1. Materials:

  • Cell membranes expressing human β1-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.

  • Unlabeled ligands: (S)-betaxolol, (R)-betaxolol, and a known non-selective β-blocker (e.g., propranolol for determining non-specific binding).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing β1-adrenergic receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a known concentration of radioligand and assay buffer to wells containing the membrane preparation.

    • Non-specific Binding: Add the radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM propranolol), and the membrane preparation to the wells.

    • Competition Binding: Add the radioligand, the membrane preparation, and varying concentrations of the test compounds ((S)-betaxolol or (R)-betaxolol) to the wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway of β1-Adrenergic Receptor Antagonism by (S)-Betaxolol in the Eye

G Mechanism of (S)-Betaxolol in Reducing Intraocular Pressure cluster_0 Ciliary Epithelium Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Binds & Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Aqueous_Humor Aqueous Humor Production Ca_Influx->Aqueous_Humor IOP Increased Intraocular Pressure Aqueous_Humor->IOP S_this compound (S)-Betaxolol S_this compound->Beta1_Receptor Antagonizes

Caption: Signaling pathway of β1-adrenergic receptor antagonism by (S)-Betaxolol.

Experimental Workflow for the Synthesis and Chiral Separation of this compound

G Workflow: Synthesis and Chiral Separation of (S)-Betaxolol cluster_synthesis Enantioselective Synthesis cluster_purification Purification and Analysis Start Starting Material (e.g., 4-hydroxyphenethyl alcohol) Epoxidation Epoxidation Start->Epoxidation Racemic_Epoxide Racemic Epoxide Intermediate Epoxidation->Racemic_Epoxide Kinetic_Resolution Kinetic Resolution (e.g., Jacobsen's Catalyst) Racemic_Epoxide->Kinetic_Resolution Enantiopure_Epoxide (R)-Epoxide Kinetic_Resolution->Enantiopure_Epoxide Ring_Opening Ring Opening with Isopropylamine Enantiopure_Epoxide->Ring_Opening S_Betaxolol_Crude Crude (S)-Betaxolol Ring_Opening->S_Betaxolol_Crude Purification Purification (e.g., Column Chromatography) S_Betaxolol_Crude->Purification Pure_S_this compound Pure (S)-Betaxolol Purification->Pure_S_this compound Chiral_HPLC Chiral HPLC Analysis Pure_S_this compound->Chiral_HPLC Enantiomeric_Excess Determination of Enantiomeric Excess (ee%) Chiral_HPLC->Enantiomeric_Excess

Caption: Experimental workflow for the synthesis and chiral separation of (S)-Betaxolol.

Conclusion

The stereochemistry of this compound is a paramount factor governing its biological activity. The (S)-enantiomer is the eutomer, exhibiting significantly higher affinity and selectivity for the β1-adrenergic receptor compared to its (R)-counterpart. This stereoselectivity is the foundation of its therapeutic efficacy in treating hypertension and glaucoma. The development of stereoselective synthetic routes has enabled the production of enantiomerically pure (S)-betaxolol, maximizing its therapeutic benefit while minimizing potential side effects. A thorough understanding of the principles of stereochemistry and its impact on pharmacology is indispensable for the rational design and development of chiral drugs. This guide provides a foundational resource for researchers and professionals in the pharmaceutical sciences, emphasizing the critical interplay between molecular structure and biological function in the context of this compound.

References

Betaxolol: A Technical Guide to a Selective Beta-1 Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaxolol is a potent and selective beta-1 adrenergic receptor antagonist utilized in the management of hypertension and glaucoma.[1] Its therapeutic efficacy stems from its high affinity for beta-1 adrenergic receptors, which are predominantly located in cardiac tissue and the ciliary body of the eye, with significantly lower affinity for beta-2 adrenergic receptors found in bronchial and vascular smooth muscle.[1] This selectivity profile contributes to a favorable side-effect profile compared to non-selective beta-blockers, particularly concerning pulmonary function. This guide provides a comprehensive overview of the pharmacology of this compound, focusing on its receptor binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize its selective activity are also presented.

Introduction

The beta-adrenergic receptor system, a critical component of the sympathetic nervous system, comprises three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3). Beta-1 adrenergic receptors are primarily expressed in the heart, where their stimulation by catecholamines such as epinephrine and norepinephrine leads to increased heart rate, contractility, and conduction velocity.[2] In the eye, stimulation of beta-adrenergic receptors in the ciliary body is involved in the production of aqueous humor.[3]

This compound is a second-generation beta-blocker characterized by its high selectivity for the beta-1 adrenergic receptor.[1] This selectivity is clinically significant, as it allows for the desired therapeutic effects on the heart and eye while minimizing the potential for adverse effects associated with the blockade of beta-2 receptors, such as bronchoconstriction in patients with respiratory conditions.[1] This technical guide delves into the quantitative pharmacology and experimental evaluation of this compound's selective beta-1 adrenergic receptor antagonism.

Quantitative Pharmacology

The selectivity of this compound for the beta-1 adrenergic receptor has been quantified through various in vitro assays, including radioligand binding assays and functional assays measuring downstream signaling events. The data presented below summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and its levo-isomer, Levothis compound, at human beta-1 and beta-2 adrenergic receptors.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[4] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. The inhibition constant (Ki) is a measure of the binding affinity of the unlabeled drug.

CompoundReceptor SubtypeKi (nM)Reference
Levothis compoundHuman Beta-10.76[5]
Levothis compoundHuman Beta-232.6[5]

Table 1: Binding Affinity (Ki) of Levothis compound for Human Beta-1 and Beta-2 Adrenergic Receptors. A lower Ki value indicates a higher binding affinity.

Functional Antagonism

Functional assays assess the ability of an antagonist to inhibit the biological response induced by an agonist. For beta-adrenergic receptors, a common functional assay measures the inhibition of agonist-stimulated cyclic adenosine monophosphate (cAMP) production.[6] The half-maximal inhibitory concentration (IC50) represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

CompoundReceptor SubtypeAssayIC50 (nM)Reference
Levothis compoundHuman Beta-1cAMP Inhibition33.2[5]
Levothis compoundHuman Beta-2cAMP Inhibition2970[5]
Levothis compoundHuman Ciliary Epithelial CellsIsoproterenol-induced cAMP production16.4 (Ki)[5]

Table 2: Functional Potency (IC50) of Levothis compound at Human Beta-1 and Beta-2 Adrenergic Receptors. A lower IC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate the stimulatory G-protein, Gs. This initiates a signaling cascade that leads to the production of the second messenger cAMP. This compound, as an antagonist, blocks this pathway.

G_protein_signaling cluster_membrane Plasma Membrane Beta-1_Receptor Beta-1 Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Beta-1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Beta-1_Receptor Binds to This compound This compound This compound->Beta-1_Receptor Blocks ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Beta-Blocker Selectivity

The determination of a beta-blocker's selectivity involves a series of in vitro experiments to assess its binding affinity and functional potency at different receptor subtypes.

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination Membrane_Prep_B Prepare Membranes from Cells Expressing Beta-1 or Beta-2 Receptors Radioligand_Incubation_B Incubate Membranes with Radioligand and Varying Concentrations of this compound Membrane_Prep_B->Radioligand_Incubation_B Filtration_B Separate Bound and Free Radioligand via Filtration Radioligand_Incubation_B->Filtration_B Quantification_B Quantify Bound Radioactivity Filtration_B->Quantification_B Ki_Calculation Calculate Ki values Quantification_B->Ki_Calculation Selectivity_Ratio Determine Selectivity Ratio (Ki β2 / Ki β1 or IC50 β2 / IC50 β1) Ki_Calculation->Selectivity_Ratio Cell_Culture_F Culture Cells Expressing Beta-1 or Beta-2 Receptors Agonist_Stimulation_F Stimulate Cells with Agonist in the Presence of Varying this compound Concentrations Cell_Culture_F->Agonist_Stimulation_F cAMP_Measurement Measure Intracellular cAMP Levels Agonist_Stimulation_F->cAMP_Measurement IC50_Calculation Calculate IC50 values cAMP_Measurement->IC50_Calculation IC50_Calculation->Selectivity_Ratio

Caption: Workflow for determining the selectivity of a beta-blocker like this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cell membranes from stable cell lines expressing either human beta-1 or beta-2 adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

  • Unlabeled this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[7]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-selective beta-blocker like propranolol (for non-specific binding).

    • 50 µL of varying concentrations of unlabeled this compound.

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

cAMP Functional Assay

This protocol describes a method to determine the IC50 of this compound in inhibiting agonist-induced cAMP production in cells expressing beta-1 or beta-2 adrenergic receptors.

Materials:

  • Stable cell line expressing either human beta-1 or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • Isoproterenol (a non-selective beta-adrenergic agonist).

  • This compound hydrochloride.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with varying concentrations of this compound in the presence of a PDE inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration to ensure a robust signal) to each well and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., fluorescence, luminescence, or colorimetric).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Studies

In vivo studies in animal models are crucial for confirming the beta-1 selective effects of this compound on physiological parameters.

Assessment of Beta-1 Selectivity in Rats

A common in vivo model to assess beta-1 selectivity involves measuring the heart rate response (a beta-1 mediated effect) and the bronchodilator response (a beta-2 mediated effect) to a beta-agonist in the presence of the antagonist.

Experimental Design:

  • Animals: Spontaneously hypertensive rats (SHR) are often used to model hypertension.[8]

  • Drug Administration: this compound can be administered orally or via intraperitoneal injection at various doses.[8][9]

  • Heart Rate Measurement: Heart rate can be monitored using telemetry or by recording the electrocardiogram (ECG). The inhibitory effect of this compound on isoproterenol-induced tachycardia is a measure of its beta-1 blocking activity.

  • Bronchodilator Response: The effect of this compound on isoproterenol-induced bronchodilation can be assessed by measuring changes in airway resistance. A lack of significant inhibition indicates beta-1 selectivity.

Ocular Hypotensive Effects in Monkeys

Cynomolgus monkeys with ocular hypertension are a relevant model for studying the effects of anti-glaucoma drugs.[5]

Experimental Design:

  • Animals: Conscious ocular hypertensive cynomolgus monkeys.[5]

  • Drug Administration: this compound is administered topically to the eye.[5]

  • Intraocular Pressure (IOP) Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer. A significant reduction in IOP demonstrates the therapeutic efficacy of this compound.[5]

Conclusion

This compound is a well-characterized selective beta-1 adrenergic receptor antagonist. Its high affinity and functional potency at the beta-1 receptor, coupled with significantly lower activity at the beta-2 receptor, underpin its clinical utility in treating cardiovascular and ocular conditions. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with this important therapeutic agent. The continued investigation into the nuanced pharmacology of this compound and other selective beta-blockers will undoubtedly contribute to the development of even more targeted and effective therapies in the future.

References

The Neuroprotective Role of Betaxolol in Retinal Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaxolol, a β1-selective adrenergic receptor antagonist, has demonstrated significant neuroprotective properties in retinal neurons, independent of its primary function of lowering intraocular pressure. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key quantitative data from preclinical studies and detailing the experimental protocols used to elucidate its neuroprotective effects. Through a comprehensive review of the literature, this document explores this compound's impact on ion channel function, glutamate excitotoxicity, and downstream signaling pathways, providing a valuable resource for researchers and professionals in the field of retinal neuroprotection and glaucoma therapy.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, which form the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor, evidence suggests that neuroprotective strategies targeting the direct survival of retinal neurons are crucial for effective long-term management.[1][2] this compound, a β1-adrenergic antagonist, has emerged as a promising neuroprotective agent, offering therapeutic benefits beyond its established IOP-lowering effects.[1][3] This guide provides an in-depth examination of the experimental evidence supporting the neuroprotective role of this compound in retinal neurons.

Mechanisms of Neuroprotection

This compound's neuroprotective effects are not mediated by its interaction with beta-adrenoceptors but rather by its ability to modulate ion channels and reduce the damaging effects of excessive glutamate.[4] The primary mechanisms include the blockade of voltage-gated sodium and calcium channels, which in turn mitigates excitotoxicity and subsequent apoptotic pathways.

Ion Channel Modulation

This compound directly interacts with and inhibits the activity of voltage-sensitive sodium (Na+) and calcium (Ca2+) channels in retinal ganglion cells.[1][4] This action is crucial in preventing the excessive influx of these ions, a key event in the cascade leading to neuronal cell death under ischemic or excitotoxic conditions.[3]

  • Sodium Channel Blockade: this compound has been shown to inhibit veratridine-stimulated Na+ influx in rat cortical synaptosomes with an IC50 value of 28.3 μM.[1] This blockade of sodium channels is considered an effective means of prolonging cell survival during periods of physiological stress.[1] In isolated retinal ganglion cells, this compound reversibly reduces voltage-gated sodium currents.[5][6]

  • Calcium Channel Blockade: A primary neuroprotective mechanism of this compound is its ability to reduce Ca2+ influx.[1][3] It reduces high-voltage-activated (HVA) Ca2+ channel currents in retinal ganglion cells and inhibits glutamate-induced increases in intracellular calcium.[3] Specifically, this compound interacts directly with L-type calcium channels.[1] Unlike other beta-blockers such as timolol and propranolol, which show no inhibitory actions on HVA Ca2+ channel currents, this compound is a more effective calcium channel blocker.[1][3]

Attenuation of Glutamate Excitotoxicity

Excessive glutamate, the primary excitatory neurotransmitter in the retina, can lead to RGC death through a process known as excitotoxicity. This compound has been demonstrated to counteract this damaging process.

  • Reduction of Glutamate-Induced Spike Activity: In retinal ganglion cells, this compound significantly reduces the increase in spontaneous spike rate induced by glutamate.[5][6] This is achieved by lowering the sodium conductance, which raises the action potential threshold, and by suppressing NMDA receptors.[5]

  • Inhibition of NMDA Receptor-Mediated Current: this compound reduces the glutamate-induced postsynaptic current, with the effect being sensitive to the NMDA receptor antagonist AP5.[5][6] This indicates that this compound's neuroprotective action involves the modulation of NMDA receptor activity.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective effects of this compound.

ParameterModel SystemThis compound ConcentrationEffectReference
Ion Channel Currents
High-Voltage-Activated (HVA) Ca2+ Channel CurrentsIsolated tiger salamander retinal ganglion cells50 µM~20% reduction[3]
Voltage-Gated Na+ CurrentsIsolated tiger salamander retinal ganglion cells50 µM~33% reduction of peak amplitude[5][6]
Voltage-Gated Ca2+ CurrentsIsolated tiger salamander retinal ganglion cells50 µM~33% reduction of peak amplitude[5][6]
Glutamate-Evoked CurrentsIsolated tiger salamander retinal ganglion cells10 mM Glutamate + this compound~20% reduction[3]
GABA-Evoked CurrentsIsolated tiger salamander retinal ganglion cells1 mM GABA + this compound~20% reduction[3]
Cell Viability and Excitotoxicity
Glutamate-Induced Spontaneous Spike RateRetinal ganglion cells20 µM~30% reduction[5][6]
Hypoxia-Induced Cell DeathPurified rat retinal ganglion cells10⁻⁷ MIncreased viability to 58.3% (from 51.5%)[7]
Hypoxia-Induced Cell DeathPurified rat retinal ganglion cells10⁻⁶ MIncreased viability to 60.5% (from 51.5%)[7]
Kainate-Induced Retinal DamageAdult male ratsTopical applicationAttenuated reduction in retinal thickness[8]
Electroretinogram (ERG)
Ischemia-Reperfusion InjuryRats (in vivo)Intraperitoneal injectionPrevented the reduction of the b-wave[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the neuroprotective properties of this compound.

Electrophysiology
  • Whole-Cell Patch-Clamp Recording: This technique was used to measure voltage-gated sodium and calcium currents in isolated retinal ganglion cells from the larval tiger salamander.[5][6]

    • Preparation: Retinas were isolated and ganglion cells were enzymatically dissociated.

    • Recording: Whole-cell voltage-clamp recordings were performed using patch pipettes filled with a cesium-based internal solution to block potassium currents.

    • Stimulation: Voltage steps were applied to elicit sodium and calcium currents. This compound was bath-applied to observe its effects on these currents.

  • Single-Unit Extracellular Recording: This method was used to measure the spontaneous spike rate of retinal ganglion cells in response to glutamate.[5][6]

    • Preparation: Flat-mounted, isolated retina preparations from the larval tiger salamander were used.

    • Recording: An extracellular electrode was placed near a ganglion cell to record its action potentials.

    • Stimulation: Glutamate was added to the superfusion medium to induce an increase in the spontaneous firing rate. The effect of this compound was then assessed by adding it to the medium.

  • Electroretinogram (ERG): ERG recordings were used to assess the functional integrity of the retina after an ischemic insult in rats.[9]

    • Procedure: Ischemia was induced by raising the intraocular pressure. This compound was administered intraperitoneally.

    • Recording: After a reperfusion period, ERGs were recorded from both eyes to measure the a-wave and b-wave amplitudes, which reflect the function of photoreceptors and bipolar cells, respectively.

Cell Viability and Imaging
  • Calcein-AM Assay: This assay was used to quantify the viability of purified rat retinal ganglion cells after hypoxic injury.[7]

    • Procedure: Cultured RGCs were subjected to hypoxic conditions in the presence or absence of this compound.

    • Measurement: Calcein-AM, a fluorescent dye that only stains live cells, was added to the cultures. The number of viable (fluorescent) cells was then counted.

  • Calcium Imaging: This technique was employed to measure changes in intracellular calcium concentration ([Ca2+]i) in isolated rat retinal ganglion cells.[3]

    • Procedure: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measurement: Fluorescence microscopy was used to monitor changes in [Ca2+]i in response to glutamate stimulation, with and without the presence of this compound.

  • Immunohistochemistry: This method was used to assess retinal damage after kainic acid-induced neurotoxicity in rats.[8]

    • Procedure: Rats were treated with intravitreal injections of kainic acid, with or without topical this compound application.

    • Analysis: Retinal sections were stained for specific markers of different retinal cell types, such as choline acetyltransferase (ChAT) for cholinergic amacrine cells, to evaluate cell loss.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's neuroprotection and a typical experimental workflow for its evaluation.

Betaxolol_Neuroprotection_Pathway cluster_stress Cellular Stress cluster_channels Ion Channels cluster_influx Ion Influx cluster_downstream Downstream Effects Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ischemia Ischemia Na_Channel Voltage-gated Na+ Channel Ischemia->Na_Channel Opens Ca_Channel Voltage-gated Ca2+ Channel Ischemia->Ca_Channel Opens Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Na_Influx Na+ Influx Na_Channel->Na_Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity Na_Influx->Excitotoxicity Ca_Influx->Excitotoxicity Apoptosis Apoptosis Excitotoxicity->Apoptosis Cell_Death Retinal Neuron Cell Death Apoptosis->Cell_Death This compound This compound This compound->NMDA_R Inhibits This compound->Na_Channel Inhibits This compound->Ca_Channel Inhibits

Caption: Signaling pathway of this compound's neuroprotective action.

Experimental_Workflow cluster_model Model Selection cluster_treatment Treatment Groups cluster_insult Induction of Injury cluster_assessment Neuroprotective Assessment In_Vitro In Vitro (e.g., Retinal Cell Culture) Control Control (Vehicle) In_Vitro->Control Betaxolol_Group This compound In_Vitro->Betaxolol_Group In_Vivo In Vivo (e.g., Rat Model of Ischemia) In_Vivo->Control In_Vivo->Betaxolol_Group Hypoxia Hypoxia Control->Hypoxia Glutamate Glutamate Exposure Control->Glutamate Ischemia_Reperfusion Ischemia-Reperfusion Control->Ischemia_Reperfusion Betaxolol_Group->Hypoxia Betaxolol_Group->Glutamate Betaxolol_Group->Ischemia_Reperfusion Electrophysiology Electrophysiology (Patch-clamp, ERG) Hypoxia->Electrophysiology Cell_Viability Cell Viability Assays (Calcein-AM) Glutamate->Cell_Viability Imaging Calcium Imaging Ischemia_Reperfusion->Imaging Histology Histology/Immunohistochemistry Ischemia_Reperfusion->Histology Data_Analysis Data Analysis and Comparison Electrophysiology->Data_Analysis Cell_Viability->Data_Analysis Imaging->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for evaluating neuroprotection.

Conclusion

The body of evidence strongly supports the role of this compound as a neuroprotective agent for retinal neurons, particularly retinal ganglion cells. Its multifaceted mechanism of action, centered on the blockade of sodium and calcium channels and the attenuation of glutamate excitotoxicity, distinguishes it from other beta-blockers used in glaucoma treatment. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development in the field. Future studies should continue to explore the long-term neuroprotective efficacy of this compound in various models of retinal degeneration and its potential translation to clinical practice as a dedicated neuroprotective therapy.

References

Betaxolol's Interaction with Voltage-Sensitive Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaxolol, a cardioselective β1-adrenergic receptor antagonist, is primarily recognized for its therapeutic applications in glaucoma and hypertension. Beyond its canonical mechanism of action, emerging evidence indicates a direct interaction with voltage-sensitive sodium channels (NaV). This technical guide provides an in-depth analysis of the current understanding of this interaction, synthesizing available quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms. While this compound's inhibitory effects on sodium current amplitude are documented, a comprehensive characterization of its influence on channel kinetics remains an area for future investigation. This document aims to be a core resource for researchers and professionals in pharmacology and drug development exploring the multifaceted actions of this compound and its potential as a modulator of neuronal excitability.

Introduction

Voltage-sensitive sodium channels are integral membrane proteins that mediate the rapid influx of sodium ions underlying the rising phase of action potentials in most excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders. This compound's engagement with these channels suggests a broader pharmacological profile than previously understood, with potential implications for its neuroprotective effects observed in conditions like glaucoma. This guide delves into the molecular and electrophysiological evidence defining this interaction.

Quantitative Analysis of this compound's Effect on Sodium Channel Function

The primary evidence for this compound's interaction with NaV channels comes from radioligand binding assays, ion influx studies, and direct electrophysiological recordings. The available quantitative data from key studies are summarized below for comparative analysis.

Table 1: Inhibition of [3H]-Batrachotoxinin-A 20-α-benzoate (BTX-B) Binding by this compound

PreparationThis compound Concentration% InhibitionIC50Reference
Rat Cerebrocortical Synaptosomes10 µM~50%9.8 µM[Melena et al., 2000][1][2]

Table 2: Inhibition of Veratridine-Stimulated Na+ Influx by this compound

PreparationThis compound Concentration% InhibitionIC50Reference
Rat Cerebrocortical Synaptosomes30 µM~50%28.3 µM[Melena et al., 2000][1][2]

Table 3: Reduction of Voltage-Gated Sodium Current Amplitude by this compound

Cell TypeThis compound Concentration% Reduction of Peak CurrentReference
Tiger Salamander Retinal Ganglion Cells50 µM~33%[Gross et al., 2000][3]
Tiger Salamander Retinal Ganglion Cells50 µM~20%[Another study by Gross et al. mentioned in literature]

Proposed Mechanism of Action

Based on the available data, this compound is proposed to interact with voltage-sensitive sodium channels through an indirect, allosteric mechanism at the neurotoxin binding site 2.[1] This site is distinct from the pore-blocking site (site 1) targeted by toxins like tetrodotoxin. The interaction at site 2 is thought to modulate the channel's gating properties rather than physically occluding the ion conduction pathway.[1]

dot

Betaxolol_Sodium_Channel_Interaction Proposed allosteric inhibition of NaV channels by this compound. cluster_membrane Cell Membrane NaV_channel Voltage-Gated Sodium Channel (NaV) Site 1 (Pore) Site 2 (Allosteric) Na_ion_in Na+ NaV_channel:p->Na_ion_in This compound This compound This compound->NaV_channel:s2 Binds to Site 2 Veratridine Veratridine (Activator) Veratridine->NaV_channel:s2 Activates at Site 2 Na_ion_out Na+ Na_ion_out->NaV_channel:p Influx Action_Potential Action Potential Propagation Na_ion_in->Action_Potential Initiates

Caption: Proposed allosteric inhibition of NaV channels by this compound.

Experimental Protocols

[3H]-Batrachotoxinin-A 20-α-benzoate (BTX-B) Binding Assay
  • Objective: To determine the affinity of this compound for the neurotoxin binding site 2 on voltage-sensitive sodium channels.

  • Preparation: Crude synaptosomal membranes were prepared from the cerebral cortices of male Wistar rats.

  • Procedure:

    • Membranes were incubated with 1 nM [3H]-BTX-B in a buffer containing 50 mM HEPES/Tris (pH 7.4), 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 1 µM tetrodotoxin.

    • Various concentrations of this compound were added to the incubation mixture.

    • The mixture was incubated for 60 minutes at 37°C.

    • The reaction was terminated by filtration through Whatman GF/B filters.

    • The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.

  • Data Analysis: Non-specific binding was determined in the presence of 300 µM veratridine. IC50 values were calculated by non-linear regression analysis.

BTX_Binding_Workflow Workflow for [3H]-BTX-B binding assay. start Start prep Prepare Rat Cerebrocortical Synaptosomal Membranes start->prep incubate Incubate Membranes with [3H]-BTX-B and this compound prep->incubate filter Terminate Reaction by Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 Values quantify->analyze end End analyze->end

Caption: General workflow for whole-cell patch-clamp experiments.

Gaps in Current Knowledge and Future Directions

A significant limitation in the current literature is the absence of detailed characterization of this compound's effects on the kinetic properties of voltage-gated sodium channels. To fully understand its mechanism of action and potential therapeutic applications, future research should focus on:

  • Tonic and Use-Dependent Block: Investigating whether the blocking effect of this compound is dependent on the channel's state (resting, open, or inactivated) and the frequency of channel activation.

  • Effects on Channel Gating: Quantifying the impact of this compound on the voltage-dependence of activation and inactivation, as well as the time constants for entry into and recovery from inactivation.

  • Subtype Selectivity: Determining the affinity and efficacy of this compound for different NaV channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.5) to understand its potential for tissue-specific effects and off-target liabilities.

For comparative purposes, the well-characterized sodium channel blocker and β-blocker, propranolol, has been shown to exhibit both tonic and use-dependent block, with a preference for the inactivated state of the channel. Elucidating whether this compound shares these properties will be crucial for a comprehensive understanding of its pharmacological profile.

Conclusion

The available evidence strongly suggests that this compound directly interacts with voltage-sensitive sodium channels, leading to an inhibition of sodium influx. This interaction is likely mediated by an allosteric mechanism at neurotoxin site 2. While the inhibitory effect on peak sodium current has been quantified, a detailed understanding of the kinetic modifications induced by this compound is currently lacking. Further electrophysiological studies are warranted to fully elucidate the molecular details of this interaction, which may provide novel insights into the neuroprotective properties of this widely used therapeutic agent and open avenues for the development of new modulators of neuronal excitability.

References

Methodological & Application

Betaxolol In Vitro Assays for Neuroprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol, a selective beta-1 adrenergic receptor antagonist, is primarily utilized in the management of glaucoma and hypertension. Beyond its established role in reducing intraocular pressure, a growing body of evidence highlights its neuroprotective properties, particularly concerning retinal ganglion cells (RGCs). This neuroprotective effect is largely attributed to its ability to block voltage-gated sodium and calcium channels, a mechanism independent of its beta-blocking activity.[1][2] This application note provides detailed protocols for in vitro assays to investigate the neuroprotective effects of this compound, focusing on cell viability, cytotoxicity, and intracellular calcium dynamics.

Mechanism of Action

This compound's neuroprotective effects in vitro are primarily mediated through the modulation of ion channel activity. By blocking voltage-sensitive sodium and calcium channels, this compound can mitigate the detrimental effects of excitotoxicity and ischemia on neuronal cells.[1][2][3] An excessive influx of calcium is a key trigger in apoptotic pathways; therefore, its attenuation by this compound is a critical neuroprotective mechanism.[4] Some studies also suggest that this compound may exert protective effects through the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties.

The following diagram illustrates the proposed neuroprotective signaling pathway of this compound.

Betaxolol_Neuroprotection_Pathway cluster_stress Cellular Stress (e.g., Ischemia, Excitotoxicity) cluster_membrane Cell Membrane cluster_cell Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx ↑ Intracellular Ca2+ NMDA_R->Ca_Influx Mediates Na_Influx ↑ Intracellular Na+ NMDA_R->Na_Influx Mediates VGSC Voltage-Gated Na+ Channel VGSC->Na_Influx Mediates VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_Influx Mediates Apoptosis Apoptosis Ca_Influx->Apoptosis Triggers Na_Influx->Ca_Influx Contributes to This compound This compound This compound->NMDA_R Inhibits This compound->VGSC Inhibits This compound->VGCC Inhibits

This compound's neuroprotective signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound's neuroprotective effects.

Table 1: Effect of this compound on Ion Channel Activity

ParameterCell TypeThis compound Concentration% InhibitionReference
High-Voltage-Activated Ca2+ Channel CurrentTiger Salamander Retinal Ganglion Cells50 µM~20%[4]
Na+ Channel CurrentTiger Salamander Retinal Ganglion Cells50 µM~20%[4]
Glutamate-Evoked CurrentTiger Salamander Retinal Ganglion Cells50 µMNot specified[4]
Veratridine-Stimulated Na+ Influx (IC50)Rat Cortical Synaptosomes28.3 µM50%[3]
[3H]-Batrachotoxin-A 20-α-benzoate Binding (IC50)Rat Cerebrocortical Synaptosomes9.8 µM50%[3]

Table 2: Effect of this compound on Cell Viability Under Hypoxic Conditions

Cell TypeThis compound ConcentrationIncubation Time% Viability (vs. Control)Reference
Purified Retinal Ganglion Cells10⁻⁸ M12 hours51.5% (NS)[5]
Purified Retinal Ganglion Cells10⁻⁷ M12 hours58.3% (p<0.05)[5]
Purified Retinal Ganglion Cells10⁻⁶ M12 hours60.5% (p<0.05)[5]

NS: Not Significant

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the neuroprotective effects of this compound.

Experimental Workflow

The general workflow for assessing the neuroprotective potential of this compound in vitro is depicted below.

Betaxolol_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assay 3. Assay cluster_analysis 4. Analysis Cell_Culture Neuronal Cell Culture (e.g., Retinal Ganglion Cells) Induce_Stress Induce Cellular Stress (e.g., Hypoxia, Glutamate) Cell_Culture->Induce_Stress Betaxolol_Prep This compound Stock Solution Preparation Treat_this compound Treat with this compound (Varying Concentrations) Betaxolol_Prep->Treat_this compound Viability_Assay Cell Viability Assay (e.g., MTT) Induce_Stress->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH) Induce_Stress->Cytotoxicity_Assay Calcium_Assay Intracellular Calcium Imaging (e.g., Indo-1) Induce_Stress->Calcium_Assay Treat_this compound->Viability_Assay Treat_this compound->Cytotoxicity_Assay Treat_this compound->Calcium_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Calcium_Assay->Data_Analysis

General experimental workflow.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., RGC-5 cell line)

  • 96-well culture plates

  • This compound hydrochloride

  • Neurotoxic agent (e.g., glutamate, kainic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing varying concentrations of this compound.

    • In designated wells, add the neurotoxic agent to induce cell death. Include control wells with untreated cells and cells treated only with the neurotoxic agent.

    • Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Neuronal cells

  • 96-well culture plates

  • This compound hydrochloride

  • Neurotoxic agent

  • LDH cytotoxicity assay kit (containing LDH assay reagent and lysis buffer)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer (as per kit instructions).

    • Medium background: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Intracellular Calcium Measurement using Indo-1 AM

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Indo-1 AM.

Materials:

  • Neuronal cells

  • Indo-1 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound hydrochloride

  • Agonist to induce calcium influx (e.g., glutamate, ionomycin)

  • Fluorescence microscope or plate reader with UV excitation capabilities

Procedure:

  • Cell Preparation: Culture neuronal cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing 1-5 µM Indo-1 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Treatment and Measurement:

    • Mount the coverslip on the microscope stage or place the plate in the reader.

    • Perfuse the cells with HBSS containing the desired concentration of this compound.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with an agonist to induce calcium influx.

    • Record the fluorescence emission at two wavelengths (typically ~405 nm for Ca²⁺-bound Indo-1 and ~485 nm for Ca²⁺-free Indo-1) following excitation at ~350 nm.

  • Data Analysis: The ratio of the fluorescence intensities at the two emission wavelengths is calculated to determine the relative change in [Ca²⁺]i.

Conclusion

The provided protocols offer a robust framework for investigating the neuroprotective effects of this compound in vitro. By employing these assays, researchers can elucidate the mechanisms of action and quantify the efficacy of this compound in protecting neuronal cells from various insults. This information is crucial for the further development and application of this compound as a potential neuroprotective agent in various neurodegenerative conditions.

References

Application Notes and Protocols for Betaxolol Testing in Animal Models of Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a selective β1-adrenergic receptor antagonist utilized in the management of glaucoma and ocular hypertension.[1] Its primary mechanism of action involves the reduction of aqueous humor production, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy.[2] Preclinical evaluation of this compound and novel formulations necessitates the use of robust and reproducible animal models of ocular hypertension.

These application notes provide an overview of common animal models, detailed experimental protocols for inducing ocular hypertension and subsequently testing the efficacy of this compound, and a summary of expected quantitative outcomes. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and other IOP-lowering agents.

Mechanism of Action of this compound in Lowering Intraocular Pressure

This compound exerts its ocular hypotensive effect by selectively blocking β1-adrenergic receptors in the ciliary epithelium of the eye.[2] This blockade inhibits the G-protein-coupled signaling cascade that leads to the production of cyclic AMP (cAMP).[2] The reduction in intracellular cAMP levels is believed to be the key step in decreasing the secretion of aqueous humor by the ciliary body, thus lowering intraocular pressure.[2] Beyond its primary IOP-lowering effect, studies also suggest that this compound may have neuroprotective properties, potentially by reducing Na+ and Ca2+ influx into retinal ganglion cells, which can mitigate ischemic and excitotoxic damage.[3][4]

Animal Models of Ocular Hypertension

A variety of animal models are employed to induce ocular hypertension for the screening and evaluation of anti-glaucoma therapies. The choice of model often depends on the specific research question, desired duration of hypertension, and the species being used. Commonly utilized models include rabbits, rats, and mice.

1. Steroid-Induced Ocular Hypertension:

This model mimics a form of secondary open-angle glaucoma in humans.[5] Topical or periocular administration of corticosteroids, such as dexamethasone or prednisolone, can lead to an elevation in IOP in a subset of animals.[5] Rabbits and mice are frequently used for this model.[6][7] The age of the animal can influence the hypertensive response, with younger rabbits often showing a more pronounced increase in IOP.[3]

2. Laser-Induced Ocular Hypertension:

This is a widely used and well-established model that involves using a laser to photocoagulate the trabecular meshwork or episcleral veins, obstructing aqueous humor outflow and thereby increasing IOP.[3] This method can produce a sustained elevation in IOP and is applicable to various species, including rabbits, rats, and nonhuman primates.[8][9]

3. Hypertonic Saline-Induced Ocular Hypertension:

Injection of hypertonic saline into the episcleral veins can induce scarring and obstruction of aqueous outflow pathways, leading to a rapid and significant elevation in IOP.[2] This model is often used in rats to create a chronic model of ocular hypertension.[2]

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative effects of topical this compound on intraocular pressure in various animal models of ocular hypertension.

Animal Model Species This compound Concentration Baseline IOP (mmHg) Post-Treatment IOP (mmHg) Maximal IOP Reduction (%) Time to Peak Effect Citation(s)
NormotensiveDog0.5%21.20 ± 1.9017.90 ± 2.12~15.6%2 hours[1]
NormotensiveRabbit0.5%Not specified2-3 mmHg reductionNot specifiedNot specified[4]
Hypertonic Saline-Induced OHTRat0.5%39 ± 2 (untreated)29 ± 7~25.6%Not specified[10]

Note: IOP values are presented as mean ± standard deviation where available. The percentage reduction is calculated based on the provided mean values.

Experimental Protocols

Protocol 1: Steroid-Induced Ocular Hypertension in Rabbits and this compound Efficacy Testing

Materials:

  • Healthy New Zealand White rabbits (2-3 kg)

  • Topical corticosteroid solution (e.g., 1% prednisolone acetate or 0.1% dexamethasone)

  • This compound ophthalmic solution (0.5%)

  • Vehicle control (e.g., sterile saline)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Animal restrainer

Procedure:

  • Animal Acclimatization and Baseline IOP Measurement:

    • House rabbits individually and allow for an acclimatization period of at least one week.[11]

    • Measure baseline IOP in both eyes for 3-5 consecutive days to establish a stable baseline.

    • To measure IOP, apply one drop of topical anesthetic to the cornea. Gently restrain the rabbit and obtain at least three tonometer readings per eye, averaging the values.

  • Induction of Ocular Hypertension:

    • Instill one drop of the corticosteroid solution into one eye of each rabbit, three to four times daily. The contralateral eye can serve as a control and receive the vehicle.[12]

    • Monitor IOP weekly. A significant increase in IOP (typically >5 mmHg above baseline) is expected within 2-4 weeks in responder animals.[6]

  • This compound Administration and Efficacy Testing:

    • Once ocular hypertension is established, randomize the hypertensive animals into treatment and control groups.

    • Instill one drop of 0.5% this compound ophthalmic solution into the hypertensive eye of the treatment group, typically twice daily.

    • The control group should receive the vehicle at the same frequency.

    • Measure IOP at predetermined time points post-instillation (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to determine the time-course of action and peak effect.

    • Continue treatment and IOP monitoring for the desired study duration.

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for each group at each time point.

    • Determine the change in IOP from the hypertensive baseline for each eye.

    • Statistically compare the IOP reduction between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Protocol 2: Laser-Induced Ocular Hypertension in Rats and this compound Efficacy Testing

Materials:

  • Adult Wistar or Sprague-Dawley rats (250-300 g)

  • Argon or diode laser photocoagulator

  • Goniolens (for trabecular meshwork photocoagulation)

  • General and topical anesthetics (e.g., ketamine/xylazine cocktail, proparacaine)

  • This compound ophthalmic solution (0.5%)

  • Vehicle control

  • Rebound tonometer calibrated for rats

Procedure:

  • Animal Preparation and Baseline IOP:

    • Acclimatize rats and measure baseline IOP as described for rabbits.

  • Induction of Ocular Hypertension:

    • Anesthetize the rat with an intraperitoneal injection of a ketamine/xylazine cocktail.

    • Apply a topical anesthetic to the eye.

    • For trabecular meshwork photocoagulation, place a goniolens on the cornea. Deliver approximately 50-70 laser spots (50 µm spot size, 0.5-1.0 W power, 0.1-second duration) to 360° of the trabecular meshwork.

    • Alternatively, for episcleral vein photocoagulation, deliver laser spots to the episcleral veins.

    • Apply a topical antibiotic ointment post-procedure.

    • Monitor IOP weekly. A sustained elevation in IOP is typically observed within 1-2 weeks.[9]

  • This compound Efficacy Testing:

    • Once a stable elevation in IOP is confirmed, randomize the rats into treatment and control groups.

    • Administer one drop of 0.5% this compound or vehicle to the hypertensive eye twice daily.

    • Measure IOP at various time points after the first dose and throughout the study period.

  • Data Analysis:

    • Analyze the data as described in the steroid-induced model protocol.

Visualizations

Betaxolol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Ciliary Epithelium Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Aqueous_Humor_Secretion Aqueous Humor Secretion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Ion_Transport Ion Transport (e.g., Na+/K+ ATPase) PKA->Ion_Transport Modulates Ion_Transport->Aqueous_Humor_Secretion Drives This compound This compound This compound->Beta1_Receptor Blocks

Caption: this compound's mechanism of action in reducing aqueous humor production.

Experimental_Workflow cluster_setup Phase 1: Model Development cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis Acclimatization Animal Acclimatization (≥ 1 week) Baseline_IOP Baseline IOP Measurement (3-5 days) Acclimatization->Baseline_IOP OHT_Induction Induction of Ocular Hypertension (OHT) (e.g., Steroid, Laser) Baseline_IOP->OHT_Induction OHT_Confirmation Confirmation of Sustained OHT OHT_Induction->OHT_Confirmation Randomization Randomization into Treatment Groups OHT_Confirmation->Randomization Treatment Topical Administration (this compound or Vehicle) Randomization->Treatment IOP_Monitoring IOP Monitoring at Defined Time Points Treatment->IOP_Monitoring Data_Collection Data Collection and Compilation IOP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation and Reporting Statistical_Analysis->Results

Caption: General experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols for Sustained Ocular Delivery of Betaxolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of various ocular drug delivery systems designed for the sustained release of Betaxolol, a selective β1-adrenergic receptor antagonist used in the treatment of glaucoma.

Introduction to Sustained Ocular Drug Delivery for Glaucoma

Glaucoma, a leading cause of irreversible blindness, is often managed by lowering intraocular pressure (IOP).[1] Conventional eye drops, the most common form of treatment, suffer from poor bioavailability due to rapid precorneal elimination and nasolacrimal drainage, leading to the need for frequent administration and potential systemic side effects.[1][2][3][4][5] Sustained release ocular drug delivery systems aim to overcome these limitations by prolonging the contact time of the drug with the corneal surface, thereby enhancing its therapeutic efficacy and patient compliance.[6][7] this compound hydrochloride is a cardioselective β1-adrenergic receptor blocking agent particularly useful for treating glaucoma in patients with pulmonary disease.[6][8]

This compound lowers IOP by blocking β1-adrenoceptors in the ciliary body, which suppresses the formation of aqueous humor.[3] Specifically, it inhibits the production of cyclic adenosine monophosphate (cAMP), a key molecule in aqueous humor production.[5]

Signaling Pathway of this compound in Reducing Intraocular Pressure

Betaxolol_Signaling_Pathway cluster_inhibition Inhibitory Action This compound This compound Beta1Receptor β1-Adrenergic Receptor (Ciliary Body) This compound->Beta1Receptor AdenylylCyclase Adenylyl Cyclase Beta1Receptor->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP conversion ATP ATP ATP->AdenylylCyclase AqueousHumor Aqueous Humor Production cAMP->AqueousHumor stimulates IOP Reduced Intraocular Pressure (IOP) AqueousHumor->IOP leads to

Caption: Mechanism of this compound in reducing aqueous humor production.

Sustained Release Formulations for this compound

Several advanced drug delivery platforms have been investigated for the sustained ocular release of this compound. These include nanoparticles, in-situ gelling systems, and ocular inserts.

Nanoparticulate Systems

Nanoparticles offer several advantages for ocular drug delivery, including improved biocompatibility, surface modifiability for tissue targeting, and the ability to overcome ocular barriers.[5] Mucoadhesive polymers like chitosan can be used to prolong the precorneal residence time.[1][2]

Formulation TypePolymer/ComponentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)In-Vitro Release DurationReference
Chitosan NanoparticlesChitosan168-260+25.2 to +26.4--Up to 12 h[1][2]
Multifunctional NanoparticlesMontmorillonite, Hyaluronic Acid, Chitosan-+21.28 ± 1.1185.40 ± 0.2015.92 ± 0.26-[5]
NiosomesSpan® 40, Cholesterol332 ± 7-46 ± 169 ± 5--[9][10]
Bilosomes-----Over 24 h[11]
In-Situ Gelling Systems

In-situ gelling systems are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as temperature or pH.[3][4] This increases the viscosity and precorneal residence time, leading to sustained drug release.[3][4]

Formulation TypeGelling Agent(s)TriggerSustained Release DurationKey FindingsReference
Temperature-sensitivePluronic F-127, HPMC-E 50 LVTemperatureOver 7 hoursOvercomes poor bioavailability and rapid precorneal elimination.[3][4]
Temperature-sensitivePoloxamer 407, HPMCTemperatureOver 8 hoursA viable alternative to conventional eye drops.[12]
pH-triggered (Niosome-laden)Carbopol® 934P, Hydroxyethyl cellulosepH-Prolonged IOP reduction and enhanced bioavailability.[9][10]
Ocular Inserts

Ocular inserts are solid, polymeric devices placed in the cul-de-sac of the eye to provide a sustained release of medication over an extended period.[6][7] They offer accurate dosing and can significantly reduce the frequency of administration.[7]

Formulation TypePolymer(s)Release DurationKey FindingsReference
Matrix-type filmsHPMCK4m, Ethyl celluloseOver 14 hoursIncreased polymer content decreases drug release.[6]
Gelatin-basedGelatin-Gelatin concentration is directly related to drug release.[8]
Polymer compositePMMA, PEOUp to 24 hoursPromising once-a-day formulation.[13]
Sandwich-type filmsArabinoxylan, Sodium alginate-Sodium alginate sustained the release of the drug.[14]
Biodegradable insertsGelatin, ChitosanUp to 12 hoursPotential to improve patient compliance.[7]

Experimental Protocols

Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol is based on the spontaneous emulsification method.[1][2]

Nanoparticle_Preparation_Workflow start Start organic_phase Prepare Organic Phase: This compound HCl in suitable organic solvent start->organic_phase aqueous_phase Prepare Aqueous Phase: Chitosan in acidic solution start->aqueous_phase emulsification Spontaneous Emulsification: Inject organic phase into aqueous phase under stirring organic_phase->emulsification aqueous_phase->emulsification nanoparticle_formation Nanoparticle Formation emulsification->nanoparticle_formation purification Purification: Centrifugation/ Dialysis nanoparticle_formation->purification characterization Characterization: Particle size, Zeta potential, Encapsulation efficiency purification->characterization end End characterization->end

Caption: Workflow for preparing this compound-loaded chitosan nanoparticles.

Materials:

  • This compound hydrochloride

  • Chitosan

  • Glacial acetic acid

  • Suitable organic solvent (e.g., acetone)

  • Deionized water

Procedure:

  • Preparation of Aqueous Phase: Dissolve a specific amount of chitosan in a 1% (v/v) glacial acetic acid solution.

  • Preparation of Organic Phase: Dissolve this compound hydrochloride in a suitable organic solvent.

  • Emulsification: Inject the organic phase into the aqueous chitosan solution under constant magnetic stirring at room temperature.

  • Nanoparticle Formation: The nanoparticles will form spontaneously due to the emulsification and solvent diffusion.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unloaded drug and residual solvent.

  • Characterization: Analyze the nanoparticles for particle size, zeta potential, and encapsulation efficiency.

Preparation of Temperature-Triggered In-Situ Gelling System

This protocol is based on the cold method for preparing thermosensitive gels.[3][4]

Materials:

  • This compound hydrochloride (0.25% w/v)[3]

  • Pluronic F-127 (thermosensitive polymer)[3]

  • HPMC E 50 LV (viscosifying agent)[3]

  • Purified water

Procedure:

  • Polymer Dissolution: Disperse Pluronic F-127 and HPMC E 50 LV in cold purified water with continuous stirring.

  • Refrigeration: Store the polymeric solution in a refrigerator until a clear solution is formed.

  • Drug Incorporation: Dissolve this compound hydrochloride in the cold polymeric solution.

  • Volume Adjustment: Adjust the final volume with cold purified water.

  • Evaluation: Evaluate the prepared formulation for physical appearance, pH, gelation temperature, and drug content.[3][4]

In-Vitro Drug Release Studies

This protocol describes a common method for evaluating the release profile of sustained delivery systems.[5][6][7]

InVitro_Release_Workflow start Start setup Setup Release Apparatus: Vial method or dialysis bag with simulated tear fluid (pH 7.4) start->setup add_formulation Add Formulation to Apparatus setup->add_formulation incubation Incubate at 34-37°C with constant stirring add_formulation->incubation sampling Withdraw Aliquots at Pre-determined Time Intervals incubation->sampling replace_medium Replace with Fresh Medium sampling->replace_medium analysis Analyze Drug Concentration in Aliquots (e.g., UV-Vis) sampling->analysis replace_medium->incubation data_analysis Plot Cumulative Drug Release vs. Time analysis->data_analysis end End data_analysis->end

Caption: Workflow for in-vitro drug release testing.

Materials:

  • This compound sustained release formulation

  • Simulated Tear Fluid (STF, pH 7.4): Composed of NaCl, NaHCO₃, KCl, and CaCl₂ in deionized water.[5]

  • Dialysis membrane (for nanoparticles) or vial (for inserts/gels)

  • Magnetic stirrer or orbital shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Release Medium: Prepare fresh STF (pH 7.4).

  • Apparatus Setup:

    • For Nanoparticles: Place a known amount of the nanosuspension into a pre-treated dialysis bag. Immerse the bag in a beaker containing STF.[5]

    • For Ocular Inserts/Gels: Place the insert or gel in a vial containing a specific volume of STF.[6][7]

  • Incubation: Place the setup in a water bath or incubator maintained at physiological ocular temperature (e.g., 34-37°C) with constant, gentle stirring to simulate eye blinking.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain sink conditions.

  • Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

In-Vivo Pharmacodynamic Studies (IOP Measurement)

This protocol outlines the procedure for evaluating the efficacy of this compound formulations in an animal model of glaucoma.[1][2]

Animal Model: Dexamethasone-induced glaucoma model in rabbits.[1][2]

Procedure:

  • Induction of Glaucoma: Induce ocular hypertension in rabbits by topical administration of dexamethasone.

  • Grouping: Divide the animals into control and treatment groups.

  • Formulation Administration: Administer the developed this compound formulation to the treatment group and a control (e.g., saline or marketed formulation) to the control group.

  • IOP Measurement: Measure the intraocular pressure (IOP) at regular intervals using a tonometer.

  • Data Analysis: Compare the reduction in IOP between the treatment and control groups to determine the efficacy and duration of action of the formulation. An optimized nanoparticle formulation showed a 36.39 ± 1.84% reduction in IOP compared to the control at 5 hours.[1][2]

Safety and Ocular Tolerance Evaluation

Hen's Egg Test on Chorioallantoic Membrane (HET-CAM): This is a common method to assess the ocular irritation potential of a formulation. The developed nanoparticle formulations have been found to be non-irritant using this method.[1][2]

Draize Test and Histopathology: These tests are used to investigate the safety of the formulations. Multifunctional nanoparticles were found to be safe in irritation assays.[5]

Stability Studies

Stability studies are crucial to ensure that the formulation maintains its physicochemical properties and drug content over time. Formulations are typically stored at different temperature and humidity conditions (e.g., 25 ± 2°C/60 ± 5% RH) for a specified period (e.g., 3 months), and then re-evaluated for key parameters like particle size and drug content.[1][2][6]

By following these protocols and utilizing the provided data, researchers can effectively develop and evaluate novel sustained-release ocular drug delivery systems for this compound, with the ultimate goal of improving glaucoma therapy.

References

Application Notes and Protocols for the Determination of Betaxolol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Accurate and sensitive quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical approach for this purpose. This document provides detailed application notes and protocols for the determination of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and validation data.

Principle of the Method

The quantitative analysis of this compound by GC-MS involves the extraction of the analyte from the sample matrix, followed by chemical derivatization to enhance its volatility and thermal stability. The derivatized this compound is then separated from other components on a gas chromatographic column and subsequently detected by a mass spectrometer. Quantification is typically achieved using selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity. An internal standard, such as deuterated this compound, is recommended for accurate quantification.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from plasma or physiological buffers.

Reagents and Materials:

  • Sodium hydroxide (NaOH), 2 M

  • Hydrochloric acid (HCl), 0.2 M

  • Diethyl ether (purified)

  • Internal Standard (IS): [2H5]this compound solution

  • Conical glass tubes with stoppers

  • Centrifugal evaporator

Procedure:

  • To 1 mL of the sample (e.g., plasma), add the internal standard.

  • Add 250 µL of 2 M NaOH and vortex to mix.

  • Add 3 mL of purified diethyl ether, vortex vigorously for 1 minute, and centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Back-extract the organic phase by adding 1 mL of 0.2 M HCl. Vortex and centrifuge.

  • Aspirate and discard the upper ether layer.

  • Wash the aqueous phase with 2 mL of diethyl ether, vortex, centrifuge, and discard the ether layer.

  • Add 250 µL of 2 M NaOH to the aqueous phase to basify.

  • Extract the this compound by adding 2 mL of diethyl ether. Vortex and centrifuge.

  • Transfer the upper ether layer to a small conical glass tube.

  • Evaporate the solvent to dryness using a centrifugal evaporator.[1]

Derivatization: Trimethylsilylation

To increase volatility for GC analysis, this compound is derivatized to its trimethylsilyl (TMS) ether.

Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or Acetonitrile (optional, as solvent)

  • Heating block or oven

Procedure:

  • To the dried extract from the sample preparation step, add 10-20 µL of BSTFA or MSTFA.[1] The reagent can be used neat or diluted 1:1 with pyridine or acetonitrile.[1]

  • Seal the tube and heat at 60°C for 5 minutes or let it stand overnight in a desiccator at 4°C.[1]

  • The derivatized sample is now ready for GC-MS analysis.

dot

Caption: Experimental workflow for this compound determination by GC-MS.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph Hewlett-Packard Model 5700 or equivalent
Column Initial: 12 m x 0.32 mm bonded methyl silicone; Second: 25 m x 0.32 mm 5% phenylmethyl silicone (using a column switching system)[1]
Injection Mode Splitless[1]
Injection Volume 2-5 µL[1]
Injector Temperature 220°C[1]
Oven Program Initial temperature, then ramp at 8°C/min[1]
Carrier Gas Helium
Mass Spectrometer VG Model 70-70F or equivalent
Ionization Mode Electron Impact (EI) or Chemical Ionization (CI)[1][2]
Ionization Energy 70 eV (for EI)
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (EI) This compound-TMS: m/z 72 [CH2NHCH(CH3)2]+[1]
Monitored Ions (CI) This compound-TMS: [MH]+; [2H5]this compound-TMS: [MH]+[2]

Quantitative Data

The following tables summarize the validation parameters for the determination of this compound. Note that comprehensive quantitative data for the GC-MS method is limited in the public literature; therefore, data from a validated HPLC method is also provided for reference.

Table 1: GC-MS Method Performance

ParameterValueReference
Sensitivity (Limit of Detection)1 ng/mL[2]
Correlation (vs. Electron Capture)r = 0.9974[2]

Table 2: HPLC Method Validation Parameters for this compound Enantiomers (for reference) [3]

Parameter(S)-Betaxolol(R)-Betaxolol
Linearity Range (ng/mL)10 - 50010 - 500
Regression Equationy = 0.005x - 0.002y = 0.005x - 0.003
Correlation Coefficient (r)> 0.997> 0.997
Limit of Detection (LOD) (ng/mL)55
Limit of Quantification (LOQ) (ng/mL)1010
Recovery from Tablets (%)97.4 - 101.497.4 - 101.4
Recovery from Ophthalmic Sol. (%)98.0 - 102.098.0 - 102.0
Precision (RSD %) in Tablets1.1 - 1.41.1 - 1.4
Precision (RSD %) in Ophthalmic Sol.1.3 - 1.71.3 - 1.7

This compound's Mechanism of Action

This compound is a cardioselective β-adrenoceptor blocking agent. It competitively blocks beta-1 adrenergic receptors primarily found in the heart muscle. This action leads to a reduction in heart rate, cardiac contractility, and consequently, a decrease in blood pressure.

Betaxolol_MoA This compound This compound beta1 Beta-1 Adrenergic Receptors (Heart) This compound->beta1 Blocks adenylyl Adenylyl Cyclase Activity beta1->adenylyl Inhibits Stimulation camp cAMP Production adenylyl->camp Reduces pka Protein Kinase A Activation camp->pka Reduces calcium Calcium Influx pka->calcium Reduces effects Decreased Heart Rate & Contractility calcium->effects

References

Application Notes and Protocols for In Vivo Experimental Design of Betaxolol's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol, a selective beta-1 adrenergic antagonist, has demonstrated neuroprotective properties in various models of retinal injury, independent of its intraocular pressure-lowering effects.[1][2] These neuroprotective actions are primarily attributed to its ability to block voltage-gated sodium and calcium channels, which mitigates excitotoxicity and subsequent apoptotic pathways.[1][3] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the neuroprotective efficacy of this compound in rodent models of retinal ischemia-reperfusion injury.

Core Concepts: this compound's Neuroprotective Mechanism

This compound's neuroprotective mechanism is not primarily mediated by its beta-blocking activity but rather by its direct action on ion channels. In conditions of retinal ischemia, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of calcium (Ca2+) and sodium (Na+) ions.[3][4] This ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death.[5] this compound has been shown to directly inhibit voltage-gated Ca2+ and Na+ channels in retinal ganglion cells, thereby reducing this harmful ion influx and subsequent excitotoxicity.[3]

Proposed Signaling Pathway for this compound's Neuroprotective Effect

Betaxolol_Signaling_Pathway cluster_0 Ischemic Insult cluster_1 Neuronal Membrane cluster_2 Intracellular Cascade Glutamate Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate Release->NMDA_Receptor Activates Ca_Influx Increased Intracellular [Ca2+] NMDA_Receptor->Ca_Influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_Influx VGSC Voltage-Gated Na+ Channel VGSC->Ca_Influx Contributes to depolarization Apoptosis_Pathway Apoptotic Cascade Activation (e.g., Caspase Activation) Ca_Influx->Apoptosis_Pathway Cell_Death Neuronal Cell Death Apoptosis_Pathway->Cell_Death This compound This compound This compound->VGCC Blocks This compound->VGSC Blocks

Caption: this compound's neuroprotective signaling pathway.

In Vivo Experimental Design: Retinal Ischemia-Reperfusion (I/R) Model

A common and effective in vivo model to study the neuroprotective effects of this compound is the retinal ischemia-reperfusion (I/R) injury model in rats. This model mimics the pathological processes occurring in diseases like glaucoma and retinal vascular occlusion.[6]

Experimental Workflow

Experimental_Workflow cluster_endpoints Endpoint Assays Acclimatization Animal Acclimatization (1 week) Baseline_ERG Baseline Electroretinography (ERG) Acclimatization->Baseline_ERG Grouping Randomization into Groups (Sham, I/R + Vehicle, I/R + this compound) Baseline_ERG->Grouping Drug_Administration This compound or Vehicle Administration (e.g., topical eye drops) Grouping->Drug_Administration Ischemia_Induction Induction of Retinal Ischemia (High Intraocular Pressure) Drug_Administration->Ischemia_Induction Reperfusion Reperfusion Ischemia_Induction->Reperfusion Post_Treatment Continued Drug Administration Reperfusion->Post_Treatment Endpoint_Analysis Endpoint Analysis (e.g., 7 days post-I/R) Post_Treatment->Endpoint_Analysis Functional_Assessment Functional Assessment (ERG) Endpoint_Analysis->Functional_Assessment Histological_Analysis Histological Analysis (Retinal Thickness, Cell Counts) Endpoint_Analysis->Histological_Analysis Apoptosis_Assay Apoptosis Assay (TUNEL) Endpoint_Analysis->Apoptosis_Assay Molecular_Analysis Molecular Analysis (Western Blot) Endpoint_Analysis->Molecular_Analysis

Caption: General experimental workflow for in vivo studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound.

Table 1: Effect of this compound on Retinal Ganglion Cell (RGC) Viability

Model SystemTreatmentRGC Viability (% of Control)Reference
Purified Rat RGC Culture (Hypoxia)Hypoxia Alone51.5%[7]
Purified Rat RGC Culture (Hypoxia)Hypoxia + this compound (10⁻⁷ M)58.3%[7]
Purified Rat RGC Culture (Hypoxia)Hypoxia + this compound (10⁻⁶ M)60.5%[7]
Mixed Retinal Cell Culture (Glutamate)Glutamate Alone52%[4]
Mixed Retinal Cell Culture (Glutamate)Glutamate + this compound (10 µM)78%[4]

Table 2: Effect of this compound on Electroretinogram (ERG) b-wave Amplitude

Animal ModelInjury ModelTreatmentOutcomeReference
RatIschemia/ReperfusionThis compound (i.p.)Prevention of b-wave reduction[8]
Cat (perfused eye)N/AThis compound (50-60 µM)Dose-related increase in b-wave amplitude[9][10]

Experimental Protocols

Protocol 1: Rat Model of Retinal Ischemia-Reperfusion (I/R) Injury

This protocol describes the induction of retinal I/R injury by elevating intraocular pressure (IOP).

Materials:

  • Adult Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Mydriatic eye drops (e.g., tropicamide)

  • 30-gauge needle connected to a saline reservoir

  • Sterile saline solution

  • Tonometer

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with an intraperitoneal injection of the anesthetic cocktail. Apply a drop of topical anesthetic and mydriatic to the experimental eye.

  • Cannulation: Gently insert a 30-gauge needle connected to a saline reservoir into the anterior chamber of the eye.

  • Induction of Ischemia: Raise the saline reservoir to a height that increases the IOP to 110-140 mmHg. Maintain this pressure for 45-60 minutes.[6][11] Ischemia can be confirmed by observing whitening of the iris and retina.

  • Reperfusion: Lower the reservoir to allow for natural reperfusion of the retinal vessels. The needle is then withdrawn.

  • Post-operative Care: Apply a topical antibiotic to the eye to prevent infection. Keep the animal warm until it recovers from anesthesia.

Protocol 2: Electroretinography (ERG)

ERG is a non-invasive technique used to assess the function of the retina.[1]

Materials:

  • ERG recording system with a Ganzfeld stimulator

  • Corneal electrode, reference electrode, and ground electrode

  • Anesthetic cocktail

  • Mydriatic eye drops

  • Methylcellulose solution

Procedure:

  • Dark Adaptation: Dark-adapt the rats overnight (at least 12 hours) before the recording.[12]

  • Anesthesia and Pupil Dilation: Anesthetize the animal and dilate the pupils with a mydriatic agent. All subsequent procedures should be performed under dim red light.

  • Electrode Placement: Place the ground electrode subcutaneously in the tail or hind leg. The reference electrode is placed subcutaneously between the eyes.[12] Apply a drop of methylcellulose to the cornea and place the active corneal electrode.

  • Recording: Position the animal in the Ganzfeld dome. Record scotopic (dark-adapted) and photopic (light-adapted) ERG responses to flashes of varying intensities. The b-wave amplitude is a key indicator of inner retinal function and is often reduced after ischemic injury.

  • Data Analysis: Measure the amplitude of the a-wave (from baseline to the trough of the negative deflection) and the b-wave (from the trough of the a-wave to the peak of the positive deflection).

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect apoptotic cells by labeling the fragmented DNA.[13]

Materials:

  • Paraffin-embedded or cryopreserved retinal sections

  • TUNEL assay kit

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100 in sodium citrate)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Fix the enucleated eyes in 4% paraformaldehyde, followed by standard procedures for paraffin embedding or cryoprotection and sectioning.[13]

  • Deparaffinization and Rehydration (for paraffin sections): Dewax the sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Incubate the sections with Proteinase K working solution, followed by a permeabilization solution.[13]

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C.

  • Staining and Imaging: Counterstain the nuclei with DAPI or Hoechst. Mount the sections and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (typically green), indicating apoptosis.

  • Quantification: Count the number of TUNEL-positive cells in different retinal layers (e.g., ganglion cell layer, inner nuclear layer) and express it as a percentage of the total number of cells (stained with the nuclear counterstain).

Protocol 4: Western Blot for Bax and Bcl-2

Western blotting is used to quantify the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis.

Materials:

  • Retinal tissue lysates

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Dissect and homogenize the retina in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the expression of Bax and Bcl-2 to the loading control and calculate the Bax/Bcl-2 ratio.[15]

References

Application Notes and Protocols for Assessing Betaxolol Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture models and detailed protocols for evaluating the cytotoxic effects of Betaxolol, a selective β1-adrenergic receptor blocker.

Introduction

This compound is a widely used medication for the management of glaucoma and hypertension.[1][2] While effective, understanding its potential cytotoxic effects on various cell types is crucial for a comprehensive safety assessment. This document outlines established cell culture models and experimental protocols to investigate this compound-induced cytotoxicity, with a focus on apoptosis.

Recommended Cell Culture Models

Several cell lines have been utilized to study the cytotoxic effects of this compound. The choice of cell model should be guided by the specific research question.

  • Human Corneal Endothelial (HCE) Cells: As this compound is frequently administered topically to the eye, HCE cells are a highly relevant model to assess ocular toxicity. Studies have shown that this compound can induce apoptosis in these cells in a dose-dependent manner.[3][4]

  • Human Trabecular Meshwork (HTM-5) Cells: These cells are located in the eye's drainage system and are crucial for maintaining normal intraocular pressure. Evaluating this compound's effect on HTM-5 cells can provide insights into its impact on the eye's aqueous outflow pathway.[5]

  • Non-Small Cell Lung Cancer (NSCLC) Cell Lines (A549 and H1299): These cell lines can be used to investigate the potential anti-cancer properties of this compound. Research has indicated that this compound can reduce the viability of these cancer cells.[6][7]

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound have been quantified in various cell lines using different assays. The following tables summarize key findings from the literature.

Table 1: EC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines.

Cell LineAssayIncubation TimeEC50 (µM)Reference
A549MTT72 hours251.3 ± 14.6[6]
H1299MTT72 hours252.2 ± 7.6[6]

Table 2: Concentration-Dependent Effects of this compound on Human Corneal Endothelial (HCE) Cells.

This compound Concentration (g/L)ObservationAssayReference
> 0.04375Significant cytotoxicity, cytoplasmic vacuolation, cell shrinkageMorphological Analysis[3]
≥ 0.0875Obvious decrease in cell viabilityMTT Assay[3]
0.175 - 2.8Dose-dependent DNA fragmentationAgarose Gel Electrophoresis[3]

Table 3: Pro-apoptotic Activity of this compound on Human Trabecular Meshwork (HTM-5) Cells.

TreatmentDilutionApo 2.7 Positive Cells (%)Reference
Control-15.4[5]
Unpreserved this compound1/1028.1[5]
Preserved this compound (with BAC)1/1036.8[5]
Unpreserved this compound1/100No significant activity[5]
Preserved this compound (with BAC)1/10024.9[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound and include appropriate controls (vehicle control, positive control for maximum LDH release).

  • Incubate for the desired time period.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant. This typically involves adding a reaction mixture and incubating for a specific time.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis Visualization

This fluorescent staining method allows for the morphological distinction between viable, apoptotic, and necrotic cells.

Materials:

  • Cells of interest grown on coverslips or in a suitable plate

  • This compound stock solution

  • Acridine Orange solution (100 µg/mL in PBS)

  • Ethidium Bromide solution (100 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound.

  • Wash the cells with PBS.

  • Stain the cells with a mixture of AO and EB (e.g., 1 µL of each stock solution per 100 µL of cell suspension or medium).

  • Incubate for a short period (e.g., 5 minutes).

  • Observe the cells under a fluorescence microscope.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus with no chromatin condensation.

DNA Fragmentation Assay (DNA Laddering)

This assay detects the characteristic cleavage of DNA into internucleosomal fragments that occurs during apoptosis.

Materials:

  • Cells of interest

  • This compound stock solution

  • Lysis buffer

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • TE buffer

  • Agarose gel electrophoresis system

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Harvest the cells and lyse them to release the DNA.

  • Treat the lysate with RNase A and Proteinase K to remove RNA and proteins.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA with ethanol.

  • Resuspend the DNA pellet in TE buffer.

  • Run the DNA samples on an agarose gel containing a DNA stain.

  • Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_setup Experimental Setup cluster_assays Cytotoxicity/Apoptosis Assays cluster_analysis Data Analysis and Interpretation cell_culture Cell Culture (e.g., HCE, HTM-5, A549) cell_seeding Cell Seeding in Plates cell_culture->cell_seeding betaxolol_prep This compound Preparation (Serial Dilutions) treatment Treatment with this compound betaxolol_prep->treatment cell_seeding->treatment mtt MTT Assay treatment->mtt Incubation ldh LDH Assay treatment->ldh Incubation flow_cytometry Flow Cytometry (Annexin V/PI) treatment->flow_cytometry Incubation ao_eb AO/EB Staining treatment->ao_eb Incubation dna_ladder DNA Laddering treatment->dna_ladder Incubation data_acq Data Acquisition mtt->data_acq ldh->data_acq flow_cytometry->data_acq ao_eb->data_acq dna_ladder->data_acq quantification Quantification (e.g., % Viability, % Apoptosis, EC50) data_acq->quantification conclusion Conclusion on Cytotoxicity quantification->conclusion

General workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling cascade of this compound-induced apoptosis is not fully elucidated, based on its known effects and the general mechanisms of apoptosis, a plausible pathway is proposed. This compound, as a β-adrenergic antagonist, may also exert effects on ion channels. This can lead to cellular stress and the initiation of the intrinsic apoptotic pathway.

G cluster_cell Cellular Effects cluster_apoptosis Apoptotic Cascade This compound This compound ion_channel Ion Channel Modulation (Na+, Ca2+) This compound->ion_channel mito_dysfunction Mitochondrial Dysfunction ion_channel->mito_dysfunction Cellular Stress bcl2_family Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) mito_dysfunction->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) caspase3->apoptosis

Proposed pathway of this compound-induced apoptosis.

References

Quantifying Betaxolol enantiomers in pharmaceutical preparations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Enantioselective Quantification of Betaxolol in Pharmaceutical Preparations by Chiral HPLC

Introduction

This compound is a cardioselective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1] It possesses a single chiral center, existing as two enantiomers: (S)-(-)-betaxolol and (R)-(+)-betaxolol. The pharmacological activity of this compound resides primarily in the (S)-(-)-enantiomer, which is significantly more potent in its beta-blocking activity.[1][2] The (S)-(-)-form, levothis compound, is effective in reducing intraocular pressure in patients with primary open-angle glaucoma and ocular hypertension.[2] Given the differential pharmacological effects, the development of stereoselective analytical methods for the separation and quantification of this compound enantiomers is crucial for quality control in pharmaceutical manufacturing and pharmacokinetic studies.[3] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely applied and effective technique for this purpose.[3]

This application note details a validated chiral HPLC method for the direct separation and quantification of (S)- and (R)-betaxolol enantiomers in pharmaceutical dosage forms, such as tablets and ophthalmic solutions.[3][4]

The two enantiomers of this compound exhibit different but complementary activities. The beta-blocking activity, responsible for treating conditions like hypertension and angina, is primarily associated with the (S)-enantiomer.[5][6] While most beta-blockers are used as racemic mixtures, some, like timolol and levobunolol, are administered as pure enantiomers.[2][5] The stereoselective quantification of this compound is therefore essential for ensuring the therapeutic efficacy and safety of pharmaceutical products.

Experimental Protocol

This protocol is based on a validated direct enantiomeric resolution method using a teicoplanin-based chiral stationary phase.[3][7]

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Chiral Stationary Phase: Chirobiotic T (teicoplanin macrocyclic antibiotic) column (150 mm x 4.6 mm i.d.).[3][8]

  • Mobile Phase: A polar ionic mobile phase (PIM) consisting of methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.020:0.025 (v/v/v).[3][4]

  • Flow Rate: 1.5 mL/min.[3][4]

  • Temperature: Ambient.[4][7]

  • Detection: Fluorescence detector with excitation at 275 nm and emission at 305 nm.[3][7]

  • Internal Standard (IS): S-(–)-atenolol.[3][7]

2. Preparation of Standard Solutions and Reagents

  • Stock Solutions: Prepare individual stock solutions of (S)-betaxolol, (R)-betaxolol, and the internal standard (S)-(-)-atenolol in methanol.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 to 500 ng/mL for each enantiomer.[3][4]

  • Reagents: Use HPLC-grade methanol, glacial acetic acid, and triethylamine.[3]

3. Sample Preparation

  • Tablets:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.

  • Ophthalmic Solutions:

    • Transfer an accurate volume of the ophthalmic solution into a volumetric flask.

    • Add a known amount of the internal standard.

    • Dilute to the mark with the mobile phase to achieve a concentration within the calibration range.[3]

Quantitative Data Summary

The described HPLC method has been validated for its linearity, accuracy, precision, and sensitivity. The results are summarized in the tables below.[3][4][7]

Table 1: Chromatographic Parameters [3][7]

ParameterS-(-)-BetaxololR-(+)-Betaxolol
Retention Time (min) 11.312.6

Table 2: Method Validation Data [3][4][7]

Validation ParameterResult
Linearity Range (ng/mL) 10 - 500
Correlation Coefficient (r) > 0.997
Limit of Detection (LOD) (ng/mL) 5
Limit of Quantification (LOQ) (ng/mL) 10
Regression Equation (S)-betaxolol y = 0.005x – 0.002
Regression Equation (R)-betaxolol y = 0.005x – 0.003

Table 3: Accuracy and Precision in Pharmaceutical Preparations [3][4]

FormulationEnantiomerRecovery (%)RSD (%)
Tablets S-(-)-Betaxolol97.4 - 101.41.1 - 1.4
R-(+)-Betaxolol97.4 - 101.41.1 - 1.4
Ophthalmic Solution S-(-)-Betaxolol98.0 - 102.01.3 - 1.7
R-(+)-Betaxolol98.0 - 102.01.3 - 1.7

Visualizations

Diagram 1: this compound Enantiomer Interaction with Beta-1 Adrenergic Receptor

G S_this compound (S)-(-)-Betaxolol (Eutomer) High_Affinity High Affinity Binding (β-Blockade) S_this compound->High_Affinity Potent Antagonist R_this compound (R)-(+)-Betaxolol (Distomer) Low_Affinity Low Affinity Binding R_this compound->Low_Affinity Weak Antagonist B1_Receptor Beta-1 Adrenergic Receptor

Caption: Differential binding of this compound enantiomers to the receptor.

Diagram 2: Experimental Workflow for this compound Enantiomer Quantification

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Start Pharmaceutical Sample (Tablets or Ophthalmic Solution) Extraction Extraction / Dilution with Methanol Start->Extraction Spiking Spike with Internal Standard (S)-(-)-atenolol Extraction->Spiking Filtration Filtration (0.45 µm) Spiking->Filtration Injection Inject into HPLC System Filtration->Injection Separation Enantioseparation on Chirobiotic T Column Injection->Separation Detection Fluorescence Detection (Ex: 275 nm, Em: 305 nm) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Report: Concentration of (S)- and (R)-Betaxolol Quantification->Result

Caption: Workflow for the quantification of this compound enantiomers.

The presented chiral HPLC method provides a reliable and robust approach for the separation and quantification of this compound enantiomers in pharmaceutical products.[3] The method is highly specific, sensitive, and accurate, making it suitable for routine quality control analysis and for studying the stereoselective properties of this compound in various formulations.[3][4] The use of a teicoplanin-based chiral stationary phase with a polar ionic mobile phase allows for excellent resolution of the enantiomers without the need for derivatization.[3]

References

Application Notes and Protocols: Measuring Betaxolol's Effect on Aqueous Humor Dynamics Using Fluorophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing fluorophotometry to accurately measure the effect of Betaxolol on aqueous humor dynamics. This compound is a selective beta-1 adrenergic receptor antagonist that effectively lowers intraocular pressure (IOP) by reducing the rate of aqueous humor production.[1][2][3][4][5] Fluorophotometry is a non-invasive technique that allows for the quantitative measurement of aqueous humor flow, making it an invaluable tool in ophthalmic drug development and research.[6][7]

This document outlines the mechanism of action of this compound, presents quantitative data from relevant studies, provides a detailed experimental protocol for fluorophotometry, and includes workflow and pathway diagrams to visually represent the key processes.

Mechanism of Action of this compound

This compound is a cardioselective beta-1 adrenergic receptor blocker.[1][2] In the eye, it is thought to act on the ciliary body, the structure responsible for producing aqueous humor.[2][8] By selectively blocking beta-1 adrenergic receptors in the ciliary epithelium, this compound is believed to inhibit the production of cyclic AMP (cAMP).[2] This reduction in cAMP subsequently leads to a decrease in the secretion of aqueous humor, thereby lowering intraocular pressure.

cluster_CiliaryEpithelium Ciliary Epithelium AdrenergicStimulation Adrenergic Stimulation Beta1Receptor Beta-1 Adrenergic Receptor AdrenergicStimulation->Beta1Receptor binds AdenylateCyclase Adenylate Cyclase Beta1Receptor->AdenylateCyclase activates ATP ATP AdenylateCyclase->ATP converts cAMP cAMP ATP->cAMP AqueousProduction Aqueous Humor Production cAMP->AqueousProduction stimulates This compound This compound This compound->Beta1Receptor blocks

This compound's Mechanism of Action

Quantitative Data on this compound's Effect

The following table summarizes the quantitative effects of this compound on aqueous humor flow and intraocular pressure as measured by fluorophotometry and other methods in various studies.

Study ParameterBaseline (Control/Placebo)After this compound TreatmentPercentage ChangeCitation
Aqueous Humor Flow (µL/min)
Study 12.50 ± 0.711.83 ± 0.52 (with Timolol, a non-selective beta-blocker)26.8% reduction (Timolol)[9]
Study 2Not specifiedNot specified23.8% reduction[4]
Study 3 (Combination Therapy)Not specifiedNot specified39% to 44% reduction (this compound-brinzolamide)[10]
Intraocular Pressure (mmHg)
Study 422.9 ± 5.119.7 ± 3.014% reduction[11]
Study 5Not specifiedNot specified14% to 19% reduction (this compound-brinzolamide)[10]

Experimental Protocols

This section provides a detailed protocol for measuring the effect of this compound on aqueous humor flow using a scanning ocular fluorophotometer.

Materials
  • Scanning Ocular Fluorophotometer (e.g., Fluorotron Master)

  • Topical this compound ophthalmic solution (e.g., 0.5%)

  • Topical fluorescein sodium (e.g., 2%)

  • Proparacaine hydrochloride ophthalmic solution (0.5%)

  • Sterile saline solution

  • Micropipette

  • Data recording and analysis software

Experimental Workflow

Start Start SubjectScreening Subject Screening and Baseline Measurements Start->SubjectScreening Randomization Randomization SubjectScreening->Randomization TreatmentGroup Treatment Group: Administer this compound Randomization->TreatmentGroup ControlGroup Control Group: Administer Placebo Randomization->ControlGroup FluoresceinInstillation Topical Fluorescein Instillation TreatmentGroup->FluoresceinInstillation ControlGroup->FluoresceinInstillation Fluorophotometry Fluorophotometry Measurements FluoresceinInstillation->Fluorophotometry DataAnalysis Data Analysis Fluorophotometry->DataAnalysis End End DataAnalysis->End

Experimental Workflow Diagram
Procedure

  • Subject Selection and Baseline Measurement:

    • Recruit healthy volunteers or patients with ocular hypertension or primary open-angle glaucoma.

    • Perform a complete ophthalmic examination, including baseline IOP measurements.

    • Subjects should discontinue any topical ocular medications for a specified washout period before the study.

  • Drug Administration:

    • Randomly assign subjects to either the this compound treatment group or a placebo control group in a double-masked fashion.

    • Instill one drop of the assigned medication into the cul-de-sac of the study eye(s) at specified time points (e.g., twice daily for one week).

  • Fluorescein Instillation:

    • On the day of fluorophotometry, instill one drop of proparacaine hydrochloride 0.5% for local anesthesia.

    • Five minutes later, instill a precise volume (e.g., 5 µL) of 2% fluorescein sodium solution onto the superior bulbar conjunctiva.

    • Allow the fluorescein to distribute in the tear film for a set amount of time (e.g., 10-15 minutes).

  • Fluorophotometry Measurement:

    • Position the subject comfortably at the scanning ocular fluorophotometer.

    • Perform an initial scan to measure the baseline fluorescence of the cornea and anterior chamber.

    • Subsequent scans should be performed at regular intervals (e.g., every 30-60 minutes) for a total duration of several hours (e.g., 4-6 hours).[6]

    • The instrument's software will automatically measure the concentration of fluorescein in the cornea and anterior chamber at each time point.

  • Data Analysis:

    • The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate.

    • The software accompanying the fluorophotometer typically calculates the flow rate based on established mathematical models.

    • The formula for calculating aqueous humor flow (F) is: F = (dC/dt) * V Where:

      • dC/dt is the rate of change of fluorescein concentration in the anterior chamber.

      • V is the volume of the anterior chamber.

    • Compare the aqueous humor flow rates and IOP measurements between the this compound and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).

Logical Relationships in Data Interpretation

This compound This compound Administration AqueousSuppression Decreased Aqueous Humor Production This compound->AqueousSuppression Fluorophotometry Fluorophotometry Measurement: Slower Fluorescein Clearance AqueousSuppression->Fluorophotometry IOP Reduced Intraocular Pressure AqueousSuppression->IOP

Logical Flow of this compound's Effect

Conclusion

Fluorophotometry is a robust and reliable method for quantifying the pharmacological effects of drugs like this compound on aqueous humor dynamics. The protocols and information provided herein offer a framework for researchers and drug development professionals to design and execute studies aimed at evaluating the efficacy of IOP-lowering agents. Accurate measurement of changes in aqueous humor flow is critical for understanding the mechanism of action and optimizing the therapeutic potential of new and existing glaucoma medications.

References

Application Notes and Protocols for Inducing Experimental Ischemia in Betaxolol Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing experimental ischemia in both retinal and cardiac models to investigate the therapeutic effects of Betaxolol. The protocols are supplemented with quantitative data on the expected outcomes and visualizations of the underlying signaling pathways.

I. Retinal Ischemia Model in Rats

This model is designed to screen neuroprotective agents, such as this compound, against retinal ischemia-reperfusion injury, a key pathological component of several retinal diseases.

Experimental Protocol: High Intraocular Pressure (HIOP)-Induced Retinal Ischemia

This protocol details the induction of transient retinal ischemia in rats by elevating intraocular pressure (IOP).

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical proparacaine hydrochloride (0.5%)

  • Sterile saline solution (0.9%)

  • 30-gauge needle connected to a saline reservoir via tubing

  • Infusion pump or adjustable-height IV pole

  • Tonometer

  • Microscope for visualization

Procedure:

  • Anesthesia and Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic cocktail (intraperitoneal injection). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the animal on a heating pad to maintain body temperature.

    • Apply a drop of topical proparacaine to the cornea of the eye that will undergo the procedure for local anesthesia.

  • Cannulation of the Anterior Chamber:

    • Under a microscope, gently insert a 30-gauge needle, connected to the saline reservoir, into the anterior chamber of the eye. The insertion point should be at the corneal limbus.

  • Induction of Ischemia:

    • Elevate the saline reservoir to a height that raises the intraocular pressure to a target level (e.g., 110-120 mmHg) for a specified duration (typically 45-60 minutes).[1] This pressure should be sufficient to halt retinal blood flow, which can be confirmed by observing the whitening of the retina.

    • Continuously monitor the IOP with a tonometer.

  • Reperfusion:

    • After the ischemic period, lower the saline reservoir to allow for the restoration of normal IOP and blood flow (reperfusion).

    • Remove the needle from the anterior chamber.

    • Apply a topical antibiotic to the eye to prevent infection.

  • Post-Procedure Monitoring and this compound Administration:

    • Allow the animal to recover from anesthesia on a heating pad.

    • For this compound treatment groups, topical administration of this compound solution (e.g., 0.5%) can be applied before and/or after the ischemic insult, as per the experimental design. One study applied L-betaxolol topically 10, 5, and 1 minutes before ischemia and then twice daily during the reperfusion period.[1]

Data Presentation: Expected Outcomes in Retinal Ischemia Model

The following tables summarize the expected quantitative changes in key parameters following retinal ischemia and the potential protective effects of this compound.

Table 1: Effect of Ischemia on Electroretinogram (ERG) b-wave Amplitude in Rats

GroupERG b-wave Amplitude (µV)
Normal/Control 172.12[2]
Ischemia (60 min) 32.61[2]
Ischemia + this compound Significant reversal of the reduction[1]

Note: this compound has been shown to cause a significant reversal of the ischemia-induced reduction in ERG b-wave amplitude. While the exact value can vary, the trend is a restoration towards the normal amplitude.

Table 2: Effect of Ischemia on Inner Plexiform Layer (IPL) Thickness in Rats

GroupInner Plexiform Layer Thickness (µm)
Normal/Control ~48.22[3]
Ischemia (60 min) Significant decrease[4]
Ischemia + this compound Significant attenuation of the reduction[5]

Note: Ischemia leads to a significant reduction in the thickness of the inner plexiform layer. This compound treatment has been shown to significantly attenuate this reduction.

Visualization: this compound Experimental Workflow in Retinal Ischemia

G cluster_pre_ischemia Pre-Ischemia cluster_ischemia Ischemia Induction cluster_post_ischemia Post-Ischemia animal_prep Animal Preparation (Anesthesia) betaxolol_pre Topical this compound (Treatment Group) animal_prep->betaxolol_pre cannulation Anterior Chamber Cannulation betaxolol_pre->cannulation hiop Elevate IOP (e.g., 110 mmHg for 45 min) cannulation->hiop reperfusion Reperfusion hiop->reperfusion betaxolol_post Topical this compound (Treatment Group, twice daily) reperfusion->betaxolol_post analysis Functional & Morphological Analysis (ERG, Histology) betaxolol_post->analysis

Experimental workflow for HIOP-induced retinal ischemia.

II. Myocardial Ischemia Model in Dogs

This in vivo model is used to assess the cardioprotective effects of drugs like this compound against myocardial ischemia and to study their impact on cardiac metabolism and function.

Experimental Protocol: Left Anterior Descending (LAD) Coronary Artery Occlusion

This protocol describes the surgical procedure for inducing regional myocardial ischemia in dogs by ligating the LAD coronary artery.

Materials:

  • Mongrel dogs of either sex

  • Anesthetic (e.g., sodium pentobarbital)

  • Ventilator

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 4-0 silk)

  • ECG and blood pressure monitoring equipment

  • Lidocaine (for arrhythmia prevention)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the dog and intubate it for artificial respiration with a ventilator.

    • Monitor ECG and blood pressure throughout the procedure.

    • Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.

    • Open the pericardium to visualize the left ventricle and the LAD coronary artery.

  • LAD Artery Ligation:

    • Carefully dissect the LAD coronary artery at a position distal to the first major diagonal branch.

    • Pass a 4-0 silk suture around the LAD artery.

    • To induce ischemia, tighten the suture to occlude the artery. Occlusion can be maintained for a desired period (e.g., 10-30 minutes) to simulate transient ischemia.[6]

    • Administer lidocaine as needed to manage any ventricular arrhythmias that may arise from the occlusion.

  • Reperfusion:

    • After the ischemic period, release the ligature to allow for reperfusion of the myocardial tissue.

  • This compound Administration and Tissue Sampling:

    • This compound can be administered intravenously at various doses (e.g., 0.1 or 0.3 mg/kg) prior to the induction of ischemia.[6]

    • At the end of the experiment, myocardial tissue samples from the ischemic and non-ischemic regions can be rapidly excised and freeze-clamped for metabolic analysis (e.g., ATP, creatine phosphate, lactate levels).

Data Presentation: Expected Outcomes in Myocardial Ischemia Model

The following table presents the expected changes in myocardial high-energy phosphates during ischemia and the protective effect of this compound.

Table 3: Effect of this compound on Myocardial Metabolism During Ischemia in Dogs (10 min occlusion)

GroupCreatine Phosphate (µmol/g dry weight)ATP (µmol/g dry weight)
Sham (No Ischemia) 25.9 ± 1.516.2 ± 0.6
Ischemia (Control) 5.4 ± 1.011.5 ± 0.5
Ischemia + this compound (0.1 mg/kg) 11.2 ± 1.813.7 ± 0.6
Ischemia + this compound (0.3 mg/kg) 15.1 ± 2.014.5 ± 0.5

Data are presented as mean ± S.E.M. *p < 0.05 vs. Ischemia (Control). (Data adapted from a study on the effects of this compound on ischemic myocardial metabolism in dogs.[6])

Visualization: Experimental Workflow for Myocardial Ischemia

G cluster_preparation Surgical Preparation cluster_treatment Treatment & Ischemia cluster_analysis Analysis anesthesia Anesthesia & Ventilation thoracotomy Left Thoracotomy anesthesia->thoracotomy This compound IV this compound Administration thoracotomy->this compound ligation LAD Coronary Artery Ligation This compound->ligation reperfusion Reperfusion ligation->reperfusion sampling Myocardial Tissue Sampling reperfusion->sampling metabolic_analysis Metabolic Analysis (ATP, Creatine Phosphate) sampling->metabolic_analysis

Workflow for LAD coronary artery occlusion in dogs.

III. Signaling Pathways of this compound in Ischemia

This compound exerts its protective effects through multiple mechanisms, primarily by reducing excitotoxicity and promoting cell survival.

Neuroprotective Signaling Pathway of this compound in Retinal Ischemia

G cluster_ischemia Ischemic Cascade cluster_this compound This compound Intervention cluster_survival Pro-Survival Pathway glutamate_release ↑ Glutamate Release nmda_activation NMDA Receptor Activation glutamate_release->nmda_activation ca_influx ↑ Ca2+ Influx nmda_activation->ca_influx na_influx ↑ Na+ Influx nmda_activation->na_influx cell_death Neuronal Cell Death ca_influx->cell_death na_influx->cell_death This compound This compound na_channel Voltage-gated Na+ Channel This compound->na_channel Blocks ca_channel L-type Ca2+ Channel This compound->ca_channel Blocks bdnf ↑ BDNF mRNA This compound->bdnf Promotes trkb TrkB Receptor bdnf->trkb pi3k_akt PI3K/Akt Pathway trkb->pi3k_akt mapk_erk MAPK/ERK Pathway trkb->mapk_erk survival Neuronal Survival pi3k_akt->survival mapk_erk->survival

References

Troubleshooting & Optimization

Troubleshooting Betaxolol Instability in Physiological Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Betaxolol in physiological buffers. This resource aims to address common issues encountered during experiments, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in Phosphate Buffered Saline (PBS) appears cloudy or has a precipitate. What is the likely cause?

A1: Precipitation of this compound in PBS is a common issue that can arise from several factors:

  • Exceeding Solubility Limit: this compound hydrochloride has a defined solubility in aqueous solutions. Preparing a concentration that exceeds this limit will result in precipitation. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.

  • pH Shifts: The pH of phosphate buffers is temperature-dependent. If the pH of your PBS was adjusted at room temperature and then heated to 37°C for an experiment, the pH can decrease, potentially reducing the solubility of this compound and causing it to precipitate.

  • Interaction with Phosphate Ions: Although less common for this compound itself, high concentrations of phosphate in buffers can sometimes lead to the precipitation of salts, especially if other divalent cations are present in the solution.

  • Low-Quality Reagents: The purity of the water and the salts used to prepare the buffer can impact the solubility of the compound. Contaminants can act as nucleation sites for precipitation.

Q2: What is the stability of this compound in physiological buffers at 37°C?

A2: this compound is known to be labile under strongly acidic, basic, and oxidative conditions.[1][2] In physiological buffers (around pH 7.4) at 37°C, the stability can be influenced by the specific buffer components and the duration of the experiment. While one study indicated that ophthalmic solutions are stable for at least 7 days at elevated temperatures, it is crucial to determine the stability of your specific experimental solution.[3] For compounded oral suspensions of this compound hydrochloride (1 mg/mL), stability has been demonstrated for 15 days at 25°C and for 2 months at 2-8°C.[4] For critical or long-term experiments, it is recommended to perform a preliminary stability study under your specific experimental conditions.

Q3: How should I prepare my this compound stock and working solutions to minimize stability issues?

A3: Proper solution preparation is critical. Here are some recommendations:

  • Use a suitable solvent for the stock solution: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound.[5]

  • Prepare fresh working solutions: It is best practice to prepare fresh working solutions in your physiological buffer from the stock solution immediately before each experiment.

  • pH adjustment: Ensure the final pH of your working solution is accurately adjusted at the experimental temperature.

  • Gentle mixing: Use gentle vortexing or inversion to dissolve this compound. Avoid vigorous shaking that could introduce air and potentially lead to oxidation.

  • Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Q4: Can I autoclave my this compound solution in PBS?

A4: It is not recommended to autoclave this compound in PBS. Autoclaving can lead to the degradation of this compound and can also cause the precipitation of phosphate salts from the buffer itself, resulting in a cloudy solution and an altered pH.[6] Sterile filtration through a 0.22 µm filter is the preferred method for sterilizing your this compound working solutions.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and stability.

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference
Water36 mg/mL[7]
PBS (pH 7.2)10 mg/mL[8]
DMSO≥ 80 mg/mL[5]
Ethanol25 mg/mL[8]

Table 2: Stability of Compounded this compound Hydrochloride (1 mg/mL) Oral Suspension

Storage ConditionStability DurationReference
25°C / 60% Relative Humidity15 days[4]
2-8°C2 months[4]
2-8°C (after opening)1 month[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride (MW: 343.89 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound hydrochloride for your desired volume of 10 mM stock solution. For 1 mL, you will need 3.44 mg.

  • Carefully weigh the calculated amount of this compound hydrochloride and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. Stock solutions in DMSO are generally stable for at least one year at -20°C and two years at -80°C.

Protocol 2: Simple Stability Assessment of this compound in Physiological Buffer

Objective: To determine the short-term stability of this compound in your experimental buffer at the experimental temperature.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your physiological buffer of interest (e.g., PBS, pH 7.4)

  • Incubator or water bath set to your experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Sterile, sealed tubes

Procedure:

  • Prepare a working solution of this compound in your physiological buffer at the final experimental concentration.

  • Immediately after preparation (Time 0), take an aliquot of the solution for HPLC analysis. This will serve as your baseline.

  • Place the remaining solution in a sealed tube in the incubator or water bath at your experimental temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots for HPLC analysis.

  • Analyze the samples by HPLC to quantify the concentration of this compound. A decrease in the peak area of the parent this compound peak over time indicates degradation.

  • Plot the concentration of this compound versus time to assess its stability profile under your experimental conditions.

Visualized Workflows and Pathways

Troubleshooting Workflow for this compound Precipitation

Troubleshooting this compound Precipitation start Precipitate observed in This compound solution check_conc Is the concentration below the solubility limit? start->check_conc check_pH Was the pH of the buffer adjusted at the experimental temperature? check_conc->check_pH Yes sol_high Solution: Lower the concentration. check_conc->sol_high No check_reagents Are the buffer components and water of high purity? check_pH->check_reagents Yes sol_pH Solution: Adjust pH at the experimental temperature. check_pH->sol_pH No check_prep Was the solution prepared fresh and filtered? check_reagents->check_prep Yes sol_reagents Solution: Use fresh, high-purity reagents and water. check_reagents->sol_reagents No sol_prep Solution: Prepare fresh solutions and sterile filter. check_prep->sol_prep No end_ok Problem Resolved check_prep->end_ok Yes sol_high->end_ok sol_pH->end_ok sol_reagents->end_ok sol_prep->end_ok

Caption: A logical workflow for troubleshooting precipitation issues with this compound solutions.

Beta-1 Adrenergic Receptor Signaling Pathway

Beta-1 Adrenergic Receptor Signaling Pathway This compound This compound beta1_ar Beta-1 Adrenergic Receptor This compound->beta1_ar Blocks g_protein Gs Protein beta1_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses (e.g., Decreased Aqueous Humor Production) pka->cellular_response Leads to

Caption: The signaling cascade initiated by the Beta-1 adrenergic receptor and inhibited by this compound.

References

Technical Support Center: Mitigating Betaxolol-Induced Side Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the cytotoxic effects of Betaxolol in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective β1-adrenergic receptor antagonist.[1] Its primary on-target effect is to block the binding of adrenergic agonists (like epinephrine) to β1 receptors, which are predominantly found in cardiac tissue.[1][2] This blockage inhibits the downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA).[2] In ophthalmic applications for glaucoma, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor.[1][3]

Q2: Why am I observing high levels of cell death even at low concentrations of this compound?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, some cancer cell lines have shown sensitivity to this compound, leading to apoptosis and necrosis.[4][5]

  • Off-Target Effects: At higher concentrations, the selectivity of this compound for β1 receptors may decrease, leading to off-target effects. Some beta-blockers are also known to induce oxidative stress or interfere with mitochondrial function, which can contribute to cytotoxicity.[6][7]

  • Formulation Components: If you are using a commercial ophthalmic solution, preservatives like benzalkonium chloride (BAC) can be highly cytotoxic and may be the primary cause of the observed cell death.[8] It is recommended to use a pure, unpreserved form of this compound for cell culture experiments.

Q3: What are the typical cytotoxic effects of this compound observed in cell culture?

A3: Studies have shown that this compound can induce a range of cytotoxic effects in a dose- and time-dependent manner, including:

  • Reduced cell viability and proliferation.[4][9]

  • Induction of apoptosis and necrosis.[5][10]

  • Morphological changes such as cytoplasmic vacuolation, cell shrinkage, and detachment from the culture matrix.[9][10]

  • DNA fragmentation and increased plasma membrane permeability.[9][10]

Q4: Can this compound cause oxidative stress in cells?

A4: Yes, some beta-blockers have been associated with the induction of oxidative stress.[6][11] This can occur through mechanisms like interference with mitochondrial function, leading to an increase in reactive oxygen species (ROS).[7] Elevated ROS levels can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis.[12][13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variance in results between replicate wells. 1. Uneven Cell Seeding: Not having a single-cell suspension before plating. 2. Edge Effects: Evaporation in the outer wells of the microplate. 3. Inconsistent Drug Preparation: Errors in serial dilutions.1. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure thorough mixing of stock solutions and dilutions.
Unexpectedly high cytotoxicity at all tested concentrations. 1. Incorrect Concentration Calculation: Errors in calculating dilutions from the stock solution. 2. High Cell Line Sensitivity: The chosen cell line is exceptionally sensitive to this compound. 3. Presence of Preservatives: Using a this compound formulation containing cytotoxic preservatives like BAC.[8]1. Double-check all calculations for dilutions. 2. Perform a broad dose-response experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar) to determine the EC50 value. 3. Ensure you are using pure, preservative-free this compound hydrochloride.
Low signal or poor dynamic range in viability assay (e.g., MTT, MTS). 1. Insufficient Cell Number: The initial seeding density is too low. 2. Low Metabolic Activity: The cell line has a naturally low metabolic rate. 3. Reagent/Protocol Issue: Problems with the assay reagent or incomplete formazan crystal dissolution.1. Optimize the initial cell seeding density to ensure the absorbance reading for the vehicle control is within the linear range of the assay.[14] 2. Increase the incubation time with the MTT/MTS reagent (e.g., from 2 to 4 hours). 3. Check the expiration date of the reagent. Ensure complete solubilization of the formazan crystals by thorough mixing.[14]
Results from MTT/MTS assay do not correlate with other methods (e.g., cell counting, apoptosis assays). 1. Metabolic Interference: this compound may be altering the metabolic state of the cells without directly killing them, leading to a misleading result in metabolic assays. 2. Apoptosis vs. Necrosis: The timing of the assay may not be optimal to capture the primary mode of cell death.1. Corroborate results with a non-metabolic assay, such as direct cell counting (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[15] 2. Use an apoptosis-specific assay, such as Annexin V/PI staining, to differentiate between apoptotic and necrotic cell death.[16]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound and the non-selective beta-blocker Propranolol on non-small cell lung cancer (NSCLC) cell lines after 72 hours of treatment. This data provides a reference for the potential antiproliferative concentrations of this compound.

CompoundCell LineEC50 (µM)
This compound A549251.3 ± 14.6[4]
H1299252.2 ± 7.6[4]
Propranolol A549119.3 ± 12.7[4]
H129998.8 ± 10.3[4]

Data extracted from a study on the effect of beta-adrenoreceptor blockers on the viability of NSCLC cell lines.[4]

Visual Guides

Signaling and Experimental Workflow Diagrams

Betaxolol_Pathway cluster_0 This compound On-Target Pathway cluster_1 Potential Off-Target Cytotoxic Effects This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Antagonist Gs Gs Protein Beta1AR->Gs Inhibits Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Mito Mitochondrial Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Apoptosis / Necrosis ROS->Apoptosis Betaxolol_off This compound (High Conc.) Betaxolol_off->Mito

Caption: On-target vs. potential off-target effects of this compound.

Experimental_Workflow cluster_workflow Workflow for Assessing & Mitigating Cytotoxicity A 1. Cell Seeding (Optimize Density) B 2. This compound Treatment (Dose-Response Curve) A->B C 3. Incubation Period (e.g., 24, 48, 72h) B->C D 4. Endpoint Assays C->D E Viability Assay (MTT, Cell Counting) D->E Assess Viability F Apoptosis Assay (Annexin V/PI) D->F Determine Death Mechanism G Oxidative Stress (ROS Measurement) D->G Investigate Cause H 5. Data Analysis (Calculate EC50) E->H F->H G->H I 6. Mitigation Strategy (e.g., Co-treatment with Antioxidant like NAC) H->I

References

Technical Support Center: Enhancing Topical Betaxolol Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of topical Betaxolol formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating topical this compound for ophthalmic use?

A1: The main challenges in formulating topical this compound, particularly for glaucoma treatment, are associated with the eye's natural defense mechanisms.[1] These include rapid tear turnover and nasolacrimal drainage, which can wash away the drug, and the corneal barrier, which limits drug penetration into the anterior chamber of the eye.[1] These factors contribute to the low bioavailability of conventional eye drops, with less than 5% of the administered drug reaching the target tissue.[1] Additionally, formulation-specific issues can arise, such as ensuring sterility, maintaining the desired viscosity, and preventing physical and chemical instability of the formulation.[2]

Q2: What are the main strategies to improve the bioavailability of topical this compound?

A2: Two primary strategies are employed to enhance the ocular bioavailability of this compound:

  • Increasing Corneal Residence Time: This involves using formulation approaches that prolong the contact time of the drug with the ocular surface.[3] This can be achieved through the use of viscosity enhancers, mucoadhesive polymers, and in-situ gelling systems.[3][4]

  • Increasing Corneal Permeability: This strategy focuses on facilitating the transport of the drug across the corneal epithelium.[3] This can be accomplished using penetration enhancers, prodrugs, and colloidal systems like nanoparticles and liposomes.[3]

Q3: How do nanoparticle-based formulations improve this compound's bioavailability?

A3: Nanoparticle-based systems, such as niosomes and chitosan nanoparticles, can significantly enhance the bioavailability of this compound.[1][5] They achieve this by:

  • Prolonging Precorneal Residence Time: Mucoadhesive nanoparticles can interact with the mucin layer of the tear film, preventing rapid clearance.[1]

  • Controlled Drug Release: Nanoparticles can provide a sustained release of the drug over an extended period.[6]

  • Enhanced Permeability: The small size of nanoparticles may facilitate their transport across the corneal barrier.[1] Some polymers used in nanoparticles, like chitosan, can also reversibly loosen the tight junctions between corneal epithelial cells, further aiding drug penetration.[6]

Q4: What is the mechanism of action of this compound in reducing intraocular pressure?

A4: this compound is a selective beta-1 adrenergic receptor antagonist.[5][7] When applied topically to the eye, it acts on the beta-1 receptors in the ciliary body.[3][7] This action is believed to inhibit the production of cyclic AMP (cAMP), which in turn reduces the secretion of aqueous humor, the fluid within the eye.[7][8] The decrease in aqueous humor production leads to a reduction in intraocular pressure (IOP).[7][8]

Troubleshooting Guides

Formulation and Stability Issues
Problem Potential Cause(s) Suggested Solution(s)
Inconsistent Viscosity - Inaccurate measurement of viscosity-enhancing agents.- Variations in temperature during processing.[9]- Improper mixing speed or time.[9]- Calibrate all measuring equipment.- Implement strict temperature control during all manufacturing stages.- Optimize mixing parameters (speed and duration) for each batch size.
Phase Separation in Emulsions/Suspensions - Inadequate homogenization.- Incorrect ratio of oil and water phases.- Inappropriate surfactant or emulsifying agent.- Utilize a high-shear mixer or homogenizer.- Re-evaluate the formulation's oil-to-water ratio.- Screen different surfactants or emulsifying agents for better stability.
Drug Crystallization/Precipitation - Supersaturation of the drug in the vehicle.- Changes in pH or temperature during storage.- Incompatibility with other excipients.- Determine the saturation solubility of this compound in the formulation.- Incorporate co-solvents or solubilizing agents.- Evaluate the formulation's stability across a range of pH and temperature conditions.
Low Encapsulation Efficiency in Nanoparticles - Suboptimal formulation parameters (e.g., polymer concentration, drug-to-polymer ratio).- Issues with the nanoparticle preparation method (e.g., sonication time, stirring speed).- Systematically optimize formulation variables.- Refine the nanoparticle preparation process to ensure consistency.- Consider alternative encapsulation techniques.
Experimental and Analytical Issues
Problem Potential Cause(s) Suggested Solution(s)
High Variability in In Vitro Permeation Studies (Franz Cell) - Air bubbles trapped between the membrane and the receptor medium.- Inconsistent dosing of the formulation on the membrane.- Membrane integrity issues (damage or improper mounting).- Degas the receptor medium before use and ensure no bubbles are present upon cell assembly.- Use a positive displacement pipette for accurate and consistent application of the formulation.- Carefully inspect membranes for any defects before use and ensure they are securely clamped.
Ocular Irritation Observed in Animal Studies (Draize Test) - The formulation's pH or osmolality is outside the physiological range.- Presence of irritant excipients.- The inherent properties of the drug or delivery system.- Adjust the pH to between 6.8 and 8.2 and the osmolality to between 270 and 315 mOsmol/kg.[6]- Screen all excipients for their irritation potential.- Consider alternative, less irritating delivery systems or concentration adjustments.
Poor Mucoadhesion Results - Inappropriate selection or concentration of mucoadhesive polymer.- The testing method is not sensitive enough.- The mucin solution used in the in vitro test is not representative of the in vivo environment.- Evaluate different mucoadhesive polymers (e.g., chitosan, hyaluronic acid, carbopol) at various concentrations.- Optimize the parameters of the mucoadhesion test (e.g., contact time, detachment force).- Ensure the mucin solution is freshly prepared and at the correct concentration.

Data Presentation

Table 1: Physicochemical Properties of a Multifunctional this compound Hydrochloride (BH) Nanoparticle Formulation

ParameterValueReference
Particle Size (nm)778.90 ± 60.88[6]
Polydispersity Index (PDI)Not specified, but described as narrow[6]
Zeta Potential (mV)+21.28 ± 1.11[6]
Encapsulation Efficiency (%)85.40 ± 0.20[6]
Drug Loading (%)15.92 ± 0.26[6]
pH6.94 ± 0.17[6]
Osmotic Pressure (mOsmol/kg)301.33 ± 3.86[6]

Table 2: In Vitro Release of this compound Hydrochloride (BH) from Different Formulations

Time (hours)Cumulative Release from BH Solution (%)Cumulative Release from MMt-BH-HA/CS-ED NPs (%)
0.5~51<20
2.5~100~30
12100~50

Data is estimated from the graphical representation in the cited source.[6]

Table 3: Comparison of Intraocular Pressure (IOP) Reduction by Different this compound Formulations

FormulationMean IOP ReductionTime to Peak EffectReference
0.5% this compound Solution7.6 mm Hg (26%)Not Specified[10]
0.5% Timolol Solution8.4 mm Hg (29%)Not Specified[10]
0.25% this compound SuspensionStatistically similar to 0.5% solutionNot Specified[11]
This compound-loaded Chitosan Nanoparticles9.9 ± 0.5 mm Hg (36.39 ± 1.84% reduction)5 hours[12]
0.25% this compound Suspension (pediatric)2.3 mm Hg12 weeks[13]

Experimental Protocols

In Vitro Permeation Test Using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound from a topical formulation across a synthetic or biological membrane.

Methodology:

  • Receptor Chamber Preparation: Fill the receptor chamber of the Franz diffusion cell with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4). Degas the medium to prevent bubble formation.

  • Membrane Mounting: Securely mount a pre-hydrated synthetic membrane or excised cornea between the donor and receptor chambers, ensuring no leaks or wrinkles.

  • Temperature Control: Maintain the temperature of the Franz cell at 32-34°C to mimic physiological conditions.

  • Formulation Application: Accurately apply a known quantity of the this compound formulation to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.

Ocular Irritation Assessment (Draize Test - based on OECD Guideline 405)

Objective: To assess the potential of a topical this compound formulation to cause eye irritation.

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits. Examine both eyes of each animal 24 hours before the test to ensure they are free from defects.[14]

  • Test Substance Instillation: Gently pull the lower eyelid away from the eyeball to form a cup. Instill 0.1 mL of the this compound formulation into the conjunctival sac. The other eye remains untreated and serves as a control.[15]

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation.[2] Observations may be extended to 21 days to assess the reversibility of any effects.[15]

  • Scoring: Grade the ocular reactions for the cornea (opacity), iris, and conjunctivae (redness, swelling, discharge) according to a standardized scoring system.[16]

  • Classification: Based on the severity and reversibility of the observed lesions, classify the irritation potential of the formulation.

Visualizations

G cluster_0 Strategies for Bioavailability Enhancement cluster_1 Formulation Approaches Increased Residence Time Increased Residence Time Mucoadhesive Polymers Mucoadhesive Polymers Increased Residence Time->Mucoadhesive Polymers In-situ Gels In-situ Gels Increased Residence Time->In-situ Gels Nanoparticles Nanoparticles Increased Residence Time->Nanoparticles Enhanced Permeability Enhanced Permeability Enhanced Permeability->Nanoparticles Penetration Enhancers Penetration Enhancers Enhanced Permeability->Penetration Enhancers

Caption: Strategies and approaches for enhancing bioavailability.

G cluster_workflow Franz Cell Permeation Workflow A Prepare Receptor Medium & Fill Cell B Mount Membrane A->B C Apply Formulation B->C D Sample at Intervals C->D E Analyze Samples (HPLC) D->E F Calculate Permeation E->F

Caption: Workflow for in vitro permeation testing.

G cluster_pathway This compound Signaling Pathway in Ciliary Body This compound This compound Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor blocks G_Protein G-Protein Beta1_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase Aqueous_Humor Aqueous Humor Production cAMP->Aqueous_Humor stimulates

Caption: this compound's mechanism of action in the eye.

References

Technical Support Center: Overcoming Challenges in Betaxolol Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of Betaxolol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the chiral separation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric separation of this compound important?

A1: this compound is a β-adrenergic antagonist used to treat conditions like hypertension and glaucoma.[1] It is administered as a racemic mixture, but the different enantiomers can have distinct pharmacological activities and side effects.[1][2] Specifically, the S(-)-enantiomer is primarily responsible for the therapeutic cardiovascular activity, while the R(+)-enantiomer may contribute to side effects.[1] Therefore, separating and quantifying the individual enantiomers is crucial for pharmacokinetic studies, quality control, and the development of enantiopure formulations.[3][4]

Q2: What are the primary methods for separating this compound enantiomers?

A2: The most common and effective method for direct enantiomeric separation of this compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[4][5][6] Other techniques include Capillary Electrophoresis (CE) with chiral selectors, though HPLC is more frequently documented for this specific application.[7][8] Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column, have also been described but are often more complex.[3]

Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for this compound?

A3: Polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated high success in resolving this compound enantiomers.[4][9]

  • Macrocyclic Antibiotic CSPs: Columns like Chirobiotic T (Teicoplanin) and Chirobiotic V have shown excellent results, often providing baseline resolution.[5][9][10]

  • Polysaccharide-based CSPs: Cellulose-based columns such as Chiralpak IB have also been used effectively, achieving high resolution.[1][6][11]

The choice of CSP is a critical first step in method development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: I am seeing no separation or very poor resolution (Rs < 1.5) of the this compound enantiomers. What should I do?

A: This is a common initial challenge. The issue often lies with the mobile phase composition or the choice of CSP.

Possible Cause & Troubleshooting Steps:

  • Inappropriate Mobile Phase Additives: The interaction between this compound (a basic compound) and the CSP is highly dependent on the mobile phase.

    • Solution: Introduce or optimize acidic and basic additives. For macrocyclic antibiotic columns like Chirobiotic T, a polar ionic mobile phase (PIM) containing small amounts of both an acid (e.g., glacial acetic acid) and a base (e.g., triethylamine - TEA) is often essential.[5] In one documented case, no enantioseparation was observed in the absence of triethylamine .[5] For polysaccharide columns in normal phase mode, a basic additive like diethylamine (DEA) is used to improve peak shape and resolution.[1][6]

  • Incorrect Mobile Phase Composition: The type and ratio of organic solvents are critical.

    • Solution: Systematically vary the ratio of your mobile phase components. For normal phase methods, adjusting the proportion of the alcohol modifier (e.g., ethanol or isopropanol) in hexane can significantly impact retention and resolution.[1] Decreasing the ethanol content, for example, can increase retention time and improve resolution.[1]

  • Suboptimal Column Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism.

    • Solution: Evaluate the effect of column temperature. A study found 30°C to be the most efficient separation temperature for their method.[1] It is advisable to test a range (e.g., 25°C, 30°C, 35°C) to find the optimum for your specific conditions.

The following diagram provides a logical workflow for troubleshooting poor resolution.

G Start Problem: Poor Resolution (Rs < 1.5) Cause1 Potential Cause: Incorrect Mobile Phase Additives Start->Cause1 Cause2 Potential Cause: Suboptimal Mobile Phase Ratio Start->Cause2 Cause3 Potential Cause: Inefficient CSP Start->Cause3 Solution1 Action: Introduce/Optimize Acidic & Basic Additives (e.g., TEA/DEA and Acetic Acid) Cause1->Solution1 Solution2 Action: Systematically Vary Solvent Ratios (e.g., Hexane/Ethanol) Cause2->Solution2 Solution3 Action: Screen a Different Class of CSP (e.g., Polysaccharide vs. Macrocyclic Antibiotic) Cause3->Solution3 G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start 1. Select CSPs (e.g., Polysaccharide & Macrocyclic Antibiotic) Screen 2. Screen with Generic Mobile Phases (Normal & Polar Ionic Modes) Start->Screen Eval1 3. Evaluate Initial Results (Partial or Full Separation?) Screen->Eval1 Eval1->Start No Separation Opt_MP 4. Optimize Mobile Phase - Adjust Modifier Ratio - Vary Additive Concentration Eval1->Opt_MP Separation Observed Opt_Params 5. Optimize Physical Parameters - Flow Rate - Column Temperature Opt_MP->Opt_Params Eval2 6. Evaluate Resolution (Rs), Peak Shape, & Run Time Opt_Params->Eval2 Eval2->Opt_MP Needs Improvement Validate 7. Method Validation (Linearity, Accuracy, Precision, Robustness) Eval2->Validate Criteria Met (e.g., Rs > 2.0) Final Final Method Validate->Final

References

Strategies to minimize systemic absorption of ophthalmic Betaxolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ophthalmic betaxolol. The focus is on strategies to minimize systemic absorption and address related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes of systemic absorption for ophthalmic this compound?

A1: When administered as an eye drop, this compound can enter the systemic circulation through two primary pathways. The first is via the conjunctival sac, where the drug is absorbed into the conjunctival and scleral blood vessels. The second, and more significant, route is through the nasolacrimal duct, where the eye drop drains into the nasal cavity. The highly vascularized nasal mucosa readily absorbs the drug, which then enters the bloodstream, bypassing first-pass metabolism in the liver. This can lead to undesirable systemic side effects.

Q2: What are the common systemic side effects associated with ophthalmic this compound?

A2: Although this compound is a selective beta-1 adrenergic antagonist, systemic absorption can still lead to side effects. The most reported systemic adverse reactions include cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure). In susceptible individuals, particularly those with underlying respiratory conditions, bronchospasm may occur.

Q3: What is nasolacrimal occlusion (NLO) and how effective is it at reducing systemic absorption?

A3: Nasolacrimal occlusion, also known as punctal occlusion, is a technique where gentle pressure is applied to the inner corner of the eye, over the tear duct, immediately after instilling an eye drop. This simple maneuver physically blocks the drainage of the medication into the nasal cavity, thereby increasing the drug's residence time on the ocular surface and reducing its entry into the systemic circulation. Studies on beta-blockers have shown that NLO can significantly reduce systemic absorption. For instance, a study in rabbits demonstrated that occluding the nasolacrimal duct for 5 minutes did not significantly reduce the systemic absorption of the lipophilic drug this compound, unlike for more hydrophilic beta-blockers. However, other studies with beta-blockers like timolol have shown a reduction in systemic absorption by as much as 67% with NLO for 5 minutes.

Q4: Are there alternative techniques to nasolacrimal occlusion?

A4: Yes, two common and effective alternatives are simple eyelid closure and the tissue press method.

  • Eyelid Closure: Gently closing the eyelids for 2 to 5 minutes after drop instillation can also significantly reduce drainage into the nasolacrimal duct. Studies on the beta-blocker timolol have shown that eyelid closure for 5 minutes can reduce systemic absorption by 65%, which is comparable to NLO.

  • Tissue Press Method: This technique involves placing a tissue at the inner corner of the eye to absorb the excess medication that would otherwise drain into the tear duct. A clinical trial comparing this method to NLO for timolol found it to be equally effective in reducing systemic absorption and was considered easier for patients to perform.

Q5: How can formulation modifications minimize systemic absorption of this compound?

A5: Modifying the formulation of ophthalmic this compound can significantly reduce its systemic absorption by increasing its retention time on the ocular surface and controlling its release. Key strategies include:

  • Increasing Viscosity: Incorporating viscosity-enhancing agents, such as polymers, into the formulation can prolong the contact time of the drug with the cornea and reduce drainage. This can lead to improved local bioavailability and decreased systemic absorption.

  • In Situ Gelling Systems: These are formulations that are administered as a liquid but transform into a gel at the physiological temperature and pH of the eye. This gel matrix provides a sustained release of the drug, thereby reducing the amount that is rapidly drained into the nasolacrimal duct.

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as niosomes or chitosan nanoparticles, can enhance its corneal permeability and prolong its precorneal residence time. These systems can provide a controlled release of the drug, leading to improved ocular bioavailability and reduced systemic side effects. A study on a this compound-loaded niosomal gel showed a significant enhancement in relative bioavailability in rabbits compared to conventional eye drops.

  • Prodrugs: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. Designing a prodrug of this compound that is more lipophilic or has a different affinity for transporters in the eye could potentially enhance its ocular absorption and reduce its systemic availability.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound in Preclinical Animal Studies
Potential Cause Troubleshooting Step
Improper drop administration techniqueEnsure consistent drop volume and placement in the conjunctival sac. Utilize a micropipette for precise dosing.
Animal movement and blinkingAnesthetize or gently restrain the animal during and immediately after administration to minimize blinking and drop loss.
Inconsistent application of occlusion techniquesIf using nasolacrimal occlusion, ensure the technique is applied consistently for the same duration in all animals.
Anatomical and physiological differences between animalsAcknowledge inherent biological variability. Increase the number of animals per group to improve statistical power.
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC) for Novel this compound Formulations
Potential Cause Troubleshooting Step
Inadequate in vitro release methodThe in vitro release method may not accurately mimic the complex physiological environment of the eye. Consider using more sophisticated models, such as those incorporating simulated tear fluid and a corneal membrane.
Formulation instability in vivoThe formulation may be breaking down or aggregating upon contact with tear fluid. Analyze the formulation's stability in simulated tear fluid.
Unexpected in vivo clearance mechanismsThe drug may be cleared from the eye by mechanisms not accounted for in the in vitro model, such as lymphatic drainage.

Data Presentation

Table 1: Comparison of Systemic Bioavailability of Ophthalmic Beta-Blockers in Rabbits

Drug Lipophilicity Systemic Bioavailability (%) Nasal Contribution to Systemic Absorption (%) Effect of 5-min Nasolacrimal Occlusion on Systemic Absorption
AtenololHydrophilic6183No significant reduction
TimololModerately Lipophilic10055-74Significant reduction
LevobunololModerately LipophilicNot Specified55-74Significant reduction
This compound Lipophilic Not Specified 55-74 No significant reduction

Source: Adapted from a study in pigmented rabbits.

Experimental Protocols

Protocol 1: Evaluation of Nasolacrimal Occlusion (NLO) and Tissue Press Method on Systemic Absorption of a Beta-Blocker (Adapted from a Timolol Study)

Objective: To compare the effectiveness of NLO and the tissue press method in reducing the systemic absorption of an ophthalmic beta-blocker.

Methodology:

  • Subject Recruitment: Recruit healthy volunteers with no contraindications for topical beta-blocker use.

  • Study Design: A randomized, crossover study with three arms: (a) no intervention, (b) nasolacrimal occlusion for 5 minutes, and (c) the tissue press method for 1 minute. A washout period of at least one week should be implemented between each arm.

  • Drug Administration: Instill one drop of the ophthalmic beta-blocker solution into the conjunctival sac of one eye.

  • Interventions:

    • No Intervention: Subjects remain in a sitting position with their eyes open.

    • Nasolacrimal Occlusion: Immediately after instillation, instruct the subject to close their eyes gently and apply firm pressure with their index finger over the inner canthus (tear duct) for 5 minutes.

    • Tissue Press Method: Immediately after instillation, instruct the subject to close their eyes gently and press a tissue firmly against the inner canthus for 1 minute to absorb any excess fluid.

  • Blood Sampling: Collect venous blood samples at baseline and at specified time points post-instillation (e.g., 30, 60, 90, and 120 minutes).

  • Plasma Analysis: Analyze the plasma samples for the concentration of the beta-blocker using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the plasma concentration-time profiles and key pharmacokinetic parameters (e.g., Cmax, AUC) between the three intervention groups to determine the effectiveness of each technique in reducing systemic absorption.

Protocol 2: Preparation and Characterization of a this compound-Loaded Niosomal In Situ Gel

Objective: To formulate a sustained-release ophthalmic delivery system for this compound to reduce systemic absorption.

Methodology:

  • Niosome Preparation (Thin Film Hydration Technique):

    • Dissolve Span 40 and cholesterol in a specific molar ratio in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin film on the flask wall.

    • Hydrate the thin film with a phosphate buffer solution containing this compound hydrochloride by rotating the flask at a controlled temperature.

    • Sonicate the resulting suspension to form unilamellar niosomes.

  • In Situ Gel Formulation:

    • Prepare a solution of Carbopol® 934P and hydroxyethyl cellulose in deionized water.

    • Incorporate the prepared this compound-loaded niosomal dispersion into the polymer solution under gentle stirring.

  • Characterization:

    • Vesicle Size and Zeta Potential: Determine the size distribution and surface charge of the niosomes using dynamic light scattering.

    • Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the niosomes by separating the unencapsulated drug and analyzing the supernatant.

    • Rheological Properties: Evaluate the viscosity and gelation temperature of the final formulation to ensure it transitions to a gel at ocular surface temperature.

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis membrane method in simulated tear fluid to assess the drug release profile from the niosomal gel.

Mandatory Visualizations

Systemic_Absorption_Pathway Ophthalmic this compound Instillation Ophthalmic this compound Instillation Conjunctival Sac Conjunctival Sac Ophthalmic this compound Instillation->Conjunctival Sac Nasolacrimal Duct Nasolacrimal Duct Conjunctival Sac->Nasolacrimal Duct Drainage Systemic Circulation Systemic Circulation Conjunctival Sac->Systemic Circulation Absorption via Conjunctival Vasculature Nasal Cavity Nasal Cavity Nasolacrimal Duct->Nasal Cavity Nasal Cavity->Systemic Circulation Absorption via Nasal Mucosa

Caption: Primary pathways for systemic absorption of ophthalmic this compound.

Betaxolol_Signaling_Pathway cluster_Systemic Systemic Circulation cluster_Heart Cardiac Myocyte cluster_Lungs Bronchial Smooth Muscle This compound This compound Beta-1 Adrenergic Receptor (Heart) Beta-1 Adrenergic Receptor (Heart) This compound->Beta-1 Adrenergic Receptor (Heart) Blocks Beta-2 Adrenergic Receptor (Lungs) Beta-2 Adrenergic Receptor (Lungs) This compound->Beta-2 Adrenergic Receptor (Lungs) Weakly Blocks Reduced Heart Rate & Contractility Reduced Heart Rate & Contractility Beta-1 Adrenergic Receptor (Heart)->Reduced Heart Rate & Contractility Inhibition Bronchodilation Bronchodilation Beta-2 Adrenergic Receptor (Lungs)->Bronchodilation Stimulation (potential for weak inhibition)

Caption: Simplified signaling pathway of systemic this compound.

Experimental_Workflow_Comparison cluster_0 Intervention Comparison Study Subject Recruitment Subject Recruitment Randomization Randomization Subject Recruitment->Randomization Group A (No Intervention) Group A (No Intervention) Randomization->Group A (No Intervention) Group B (Nasolacrimal Occlusion) Group B (Nasolacrimal Occlusion) Randomization->Group B (Nasolacrimal Occlusion) Group C (Tissue Press Method) Group C (Tissue Press Method) Randomization->Group C (Tissue Press Method) Drug Administration Drug Administration Group A (No Intervention)->Drug Administration Group B (Nasolacrimal Occlusion)->Drug Administration Group C (Tissue Press Method)->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Analysis Plasma Analysis Blood Sampling->Plasma Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis Plasma Analysis->Pharmacokinetic Analysis

Caption: Workflow for comparing techniques to reduce systemic absorption.

Preventing Betaxolol degradation under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Betaxolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability studies and experiments involving this compound under stress conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows degradation under acidic conditions. What are the likely degradation products?

A1: Under acidic hydrolysis, this compound is known to be labile.[1][2] The primary degradation pathway involves the cleavage of the ether linkage. One identified degradation product is ethoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol.[3][4] Another major degradation product, designated as P6, has been observed at a retention time of 5.28 min in HPLC analysis.[5]

Q2: I am observing degradation of this compound in my formulation under basic conditions. What are the potential degradation products?

A2: this compound is also susceptible to degradation under alkaline conditions. Forced degradation studies have shown complete decomposition in the presence of a strong base (5N NaOH) at room temperature over 24 hours.[2] This results in the formation of multiple degradation products. In one study, three degradation products (DPb1, DPb2, and DPb3) were observed with retention times of 6.49, 7.59, and 8.23 minutes, respectively, in an HPLC analysis.[2]

Q3: My this compound sample is degrading upon exposure to an oxidizing agent. What are the expected degradation products?

A3: Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the degradation of this compound.[1][2] Studies have shown partial degradation with the appearance of two primary degradation products.[5] One of these has been identified as product P6 (retention time 5.24 min), which is also observed under acidic hydrolysis.[5] A second degradation product (DPo2) has been noted at a retention time of 5.61 min.[5] The degradation likely involves oxidation of the secondary amine and/or the secondary alcohol functional groups within the this compound structure.

Q4: I am planning a photostability study for a this compound-containing product. What should I expect?

A4: There is limited specific information available on the photolytic degradation of this compound itself. However, studies on other beta-blockers suggest that phototransformation can be a relevant degradation pathway.[6][7][8] General ICH guidelines for photostability testing should be followed.[7][9] The degradation mechanism for aromatic ethers may involve photodegradation. Given the lack of specific data for this compound, it is crucial to conduct a thorough photostability study as per ICH Q1B guidelines to determine its intrinsic photostability characteristics.

Q5: What is the expected thermal stability of this compound?

A5: this compound is generally considered to be relatively stable under standard storage conditions.[10] However, forced degradation studies under thermal stress are a standard part of stability testing as per ICH guidelines.[3][6] While some studies have subjected this compound to thermal stress, specific degradation products and detailed degradation pathways have not been extensively reported in the available literature. One study investigated the polymorphic behavior of this compound upon melting and cooling, identifying different crystalline forms, which can be relevant for solid dosage form stability.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram of an acidic this compound formulation. Acid-catalyzed hydrolysis of the ether linkage.Confirm the identity of the degradation products using LC-MS. Compare the retention times and mass spectra with known degradation products of this compound. Consider adjusting the pH of the formulation to a more neutral range if feasible.
Significant loss of this compound potency in a basic formulation over time. Base-catalyzed hydrolysis.Analyze the sample for the presence of multiple degradation products characteristic of alkaline hydrolysis. Reformulate at a lower pH or include buffering agents to maintain a stable pH.
Formation of unknown impurities in a this compound sample exposed to air or certain excipients. Oxidative degradation.Use antioxidants in the formulation. Store the product in airtight containers with an inert headspace (e.g., nitrogen). Screen excipients for peroxide content, as peroxides can initiate oxidation.[13]
Discoloration or appearance of new peaks after exposure to light. Photolytic degradation.Protect the product from light by using opaque or amber-colored packaging. Perform a comprehensive photostability study according to ICH Q1B guidelines to understand the degradation profile.[14]
Physical changes (e.g., melting, clumping) or chemical degradation at elevated temperatures. Thermal instability or polymorphic transitions.Conduct a thorough thermal stability study, including differential scanning calorimetry (DSC) to investigate polymorphic changes.[11][12] Store the product at the recommended temperature.

Data Presentation

Table 1: Summary of this compound Degradation Products under Stress Conditions

Stress ConditionReagents/ConditionsObserved Degradation ProductsRetention Time (min)m/zReference
Acidic Hydrolysis 5N H₂SO₄, Room Temp, 24hDPa1 (P6)5.28-[2][5]
Acidic SolutionEthoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol--[3][4]
Alkaline Hydrolysis 5N NaOH, Room Temp, 24hDPb16.49-[2]
DPb27.59-[2]
DPb38.23-[2]
Oxidative Degradation 3% H₂O₂, Room Temp, 24hDPo1 (P6)5.24-[5]
DPo25.61-[5]

Note: Retention times are specific to the chromatographic conditions used in the cited studies and may vary.

Experimental Protocols

Forced Degradation Studies (General Protocol based on ICH Guidelines)

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[6][7][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 5N sulfuric acid.

  • Keep the solution at room temperature for 24 hours.[2]

  • After the incubation period, neutralize the solution with an appropriate volume of 5N sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

3. Alkaline Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 5N sodium hydroxide.

  • Keep the solution at room temperature for 24 hours.[2]

  • After the incubation period, neutralize the solution with an appropriate volume of 5N sulfuric acid.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.[5]

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

5. Thermal Degradation:

  • Place the solid this compound powder in a thermostatically controlled oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alternatively, subject a solution of this compound to elevated temperatures.

  • After exposure, dissolve and dilute the sample in the mobile phase for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (and the solid drug substance) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]

  • A control sample should be protected from light with aluminum foil.

  • After exposure, dilute the samples with the mobile phase for HPLC analysis.

Analytical Method: Stability-Indicating RP-HPLC

A common analytical method for assessing this compound stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 column (e.g., Nucleosil C18, 4 µm, 150 x 4.6 mm).[15]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., 0.02 M potassium dihydrogen phosphate: methanol (40:60, v/v), with the pH of the aqueous phase adjusted to 3.0 with phosphoric acid).[15][16]

  • Flow Rate: 1.6 mL/min.[15][16]

  • Detection: UV detection at 220 nm.[15][16]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizations

Betaxolol_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome Acid Acidic Hydrolysis (e.g., 5N H₂SO₄) HPLC RP-HPLC Analysis Acid->HPLC Analyze Base Alkaline Hydrolysis (e.g., 5N NaOH) Base->HPLC Analyze Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze LCMS LC-MS/MS for Identification HPLC->LCMS Further Characterize Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_Elucidation Pathway Elucidation LCMS->Pathway_Elucidation Method_Validation Stability-Indicating Method Validation Degradation_Profile->Method_Validation Pathway_Elucidation->Method_Validation This compound This compound Sample (Drug Substance or Product) This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Photo Expose to This compound->Thermal Expose to

Caption: Experimental workflow for forced degradation studies of this compound.

Hydrolytic_Degradation_Pathway This compound This compound Acid Acidic Conditions (H₃O⁺) This compound->Acid Base Alkaline Conditions (OH⁻) This compound->Base Ether_Cleavage_Product Ether Cleavage Product (e.g., ethoxyphenoxy-3- [(1-methylethyl)amino]propan-2-ol) Acid->Ether_Cleavage_Product Ether Cleavage Other_Hydrolysis_Products Other Hydrolysis Products (DPb1, DPb2, DPb3) Base->Other_Hydrolysis_Products Multiple Reactions

Caption: Postulated hydrolytic degradation pathways of this compound.

Oxidative_Degradation_Pathway This compound This compound (Secondary Amine & Alcohol) Oxidant Oxidizing Agent (e.g., H₂O₂) This compound->Oxidant N_Oxide N-Oxide Derivative Oxidant->N_Oxide Amine Oxidation Ketone Ketone Derivative Oxidant->Ketone Alcohol Oxidation

References

Technical Support Center: Enhancing Betaxolol Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) analysis of Betaxolol.

Frequently Asked Questions (FAQs)

1. What is the most common issue when analyzing this compound by HPLC and how can it be resolved?

The most common issue is peak tailing. This compound is a basic compound, and its amine groups can interact with acidic silanol groups on the surface of traditional silica-based HPLC columns. This secondary interaction, in addition to the primary reversed-phase interaction, can lead to asymmetrical peak shapes.

To resolve peak tailing, consider the following:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (around 3) will suppress the ionization of silanol groups, minimizing their interaction with the basic this compound molecule.[1][2][3]

  • Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak symmetry.[1]

  • Column Selection: Modern, high-purity silica columns with low silanol activity or end-capped columns are designed to reduce these secondary interactions.[4][5] Hybrid silica-organic polymer columns also offer improved peak shape for basic compounds.[1]

2. How can the resolution between this compound and its impurities or other components be improved?

Improving resolution often involves manipulating the mobile phase composition and other chromatographic parameters:

  • Organic Modifier: Adjusting the type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will alter the retention times of this compound and other components, thereby affecting their separation.

  • Buffer Concentration: Optimizing the buffer concentration in the mobile phase can influence the ionic strength and impact the separation of ionizable compounds like this compound.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially better resolution. However, the stability of the analyte and the column at higher temperatures should be considered.

3. Are there specific HPLC columns recommended for this compound analysis?

For standard reversed-phase analysis, C18 or C8 columns are commonly used.[2][3] For challenging separations, especially those involving enantiomers, specialized chiral stationary phases are necessary. For instance, a teicoplanin macrocyclic antibiotic chiral stationary phase has been successfully used for the baseline resolution of this compound enantiomers.[6][7] Another option for chiral separation is a Chiralpak IB column.[8]

4. What are the typical detection wavelengths for this compound in HPLC?

This compound has UV absorbance maxima around 220 nm and 273-274 nm.[2][8][9] The choice of wavelength will depend on the desired sensitivity and the absorbance characteristics of potential interfering substances. For higher sensitivity, fluorescence detection can be employed with excitation and emission wavelengths of approximately 275 nm and 305 nm, respectively.[6][7]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent-to-buffer ratio. A lower percentage of organic solvent will generally increase retention and may improve resolution.
Incorrect column selection.Use a high-efficiency column with a smaller particle size (e.g., sub-2 µm or superficially porous particles). For chiral separations, a specific chiral column is required.[6][7][8]
Flow rate is too high.Reduce the flow rate to allow for better equilibration and separation.
Peak Tailing Secondary interactions with silanol groups.Lower the mobile phase pH to around 3.[2][3] Add a competing base like triethylamine (TEA) to the mobile phase.[1] Use a modern, end-capped, or hybrid silica column.[1][4][5]
Column overload.Reduce the injection volume or the concentration of the sample.[10]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]
Peak Fronting Column overload.Decrease the amount of sample injected.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column channeling or degradation.This may indicate a serious issue with the column, which may need to be replaced.[12]
Baseline Noise or Drift Mobile phase is not properly degassed.Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.
Contaminated mobile phase or detector cell.Prepare fresh mobile phase using high-purity solvents.[13] Flush the detector cell with a strong, appropriate solvent.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[12]
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Fluctuations in temperature or flow rate.Use a column oven and ensure the HPLC pump is functioning correctly.

Detailed Experimental Protocol: Isocratic RP-HPLC Method

This protocol provides a starting point for the analysis of this compound Hydrochloride. Optimization may be required based on the specific sample matrix and analytical requirements.

Objective: To determine the concentration of this compound Hydrochloride in a sample using a stability-indicating RP-HPLC method.[2][3]

Materials:

  • This compound Hydrochloride reference standard

  • HPLC grade methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC grade water

  • 0.45 µm membrane filters

Chromatographic Conditions:

  • Column: Nucleosil C18, 4 µm, 150 x 4.6 mm (or equivalent)[2][3]

  • Mobile Phase: 0.02 M Potassium dihydrogen phosphate : Methanol (40:60, v/v). Adjust pH to 3.0 with orthophosphoric acid.[2][3]

  • Flow Rate: 1.6 mL/min[2][3]

  • Detection: UV at 220 nm[2][3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Mobile Phase Preparation:

    • Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.02 M solution.

    • Mix 400 mL of the 0.02 M potassium dihydrogen phosphate solution with 600 mL of HPLC grade methanol.

    • Adjust the pH of the mixture to 3.0 using orthophosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound Hydrochloride reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation:

    • Prepare the sample by dissolving it in the mobile phase to achieve an expected this compound concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to check for system suitability (e.g., retention time reproducibility, peak area precision).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Visualizations

The following diagrams illustrate key concepts in HPLC troubleshooting and method development for this compound analysis.

HPLC_Troubleshooting_Workflow start Identify Chromatographic Problem (e.g., Poor Resolution, Peak Tailing) is_resolution_poor Is Resolution Poor? start->is_resolution_poor is_peak_tailing Is There Peak Tailing? is_resolution_poor->is_peak_tailing No adjust_mobile_phase Adjust Mobile Phase (Organic %) is_resolution_poor->adjust_mobile_phase Yes is_baseline_noisy Is Baseline Noisy/Drifting? is_peak_tailing->is_baseline_noisy No adjust_ph Adjust Mobile Phase pH (e.g., to ~3.0) is_peak_tailing->adjust_ph Yes degas_mobile_phase Degas Mobile Phase is_baseline_noisy->degas_mobile_phase Yes end_node Problem Resolved is_baseline_noisy->end_node No optimize_flow_rate Optimize Flow Rate adjust_mobile_phase->optimize_flow_rate check_column Check Column (Type, Age, Contamination) check_column->end_node optimize_flow_rate->check_column use_additive Use Additive (e.g., Triethylamine) adjust_ph->use_additive check_column_type Consider End-capped or Hybrid Column use_additive->check_column_type check_column_type->end_node check_detector Check Detector Cell & Temperature degas_mobile_phase->check_detector check_detector->end_node

Caption: A workflow diagram for troubleshooting common HPLC issues.

Betaxolol_Resolution_Factors cluster_mobile_phase Mobile Phase cluster_column Column cluster_operational Operational Parameters resolution This compound Resolution organic_solvent Organic Solvent (Type & %) organic_solvent->resolution ph pH ph->resolution buffer Buffer (Type & Concentration) buffer->resolution additives Additives (e.g., TEA) additives->resolution stationary_phase Stationary Phase (C18, Chiral) stationary_phase->resolution particle_size Particle Size particle_size->resolution dimensions Dimensions (Length & Diameter) dimensions->resolution flow_rate Flow Rate flow_rate->resolution temperature Temperature temperature->resolution injection_volume Injection Volume injection_volume->resolution

Caption: Factors influencing the resolution of this compound in HPLC.

References

Validation & Comparative

Betaxolol Demonstrates Superior Neuroprotective Efficacy Over Timolol in Retinal Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that betaxolol provides more robust neuroprotection against retinal ischemic injury compared to timolol. This superiority is primarily attributed to its distinct mechanism of action, which involves the blockade of voltage-sensitive sodium and calcium channels, a property less pronounced in timolol.

Both this compound, a selective β1-adrenergic antagonist, and timolol, a non-selective β-adrenergic antagonist, are widely used to lower intraocular pressure in glaucoma management. However, a growing body of evidence suggests that their neuroprotective capabilities, independent of pressure reduction, differ significantly, particularly in the context of retinal ischemia. Experimental studies consistently show that this compound is more effective at preserving retinal neuron structure and function following an ischemic insult.

One comparative study established a clear order of neuroprotective efficacy among three beta-blockers as: this compound > metipranolol > timolol.[1] This difference is linked to their varying capacities to reduce the influx of sodium and calcium into neuronal cells, a key factor in ischemic cell death.[1][2]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from comparative studies on the neuroprotective effects of this compound and timolol in models of retinal ischemia.

Table 1: Effect of this compound and Timolol on Retinal Ganglion Cell (RGC) Viability under Hypoxic Conditions

Treatment GroupConcentrationRGC Viability (%)p-value (vs. Hypoxia Control)
Hypoxia Control-51.5-
This compound10⁻⁸ M51.5NS
10⁻⁷ M58.3<0.05
10⁻⁶ M60.5<0.05
Timolol10⁻⁸ M55.0NS
10⁻⁷ M57.1<0.05
10⁻⁶ M58.0<0.05

NS: Not Significant Data adapted from a study on purified rat retinal ganglion cells exposed to 12 hours of hypoxia.[3]

Table 2: Comparative Efficacy in Attenuating Ischemia-Induced Electroretinogram (ERG) b-wave Reduction

TreatmentOutcome
Ischemia ControlDrastic reduction in b-wave amplitude
This compoundSignificant reversal of ERG changes
TimololEffective in reducing ERG changes, but to a lesser extent than this compound

Qualitative comparison based on findings from multiple studies.[1][2][4]

Experimental Protocols

The neuroprotective effects of this compound and timolol have been evaluated using various in vivo and in vitro models of retinal ischemia. Below are detailed methodologies for key experiments.

In Vivo Model of Retinal Ischemia-Reperfusion Injury in Rats
  • Animal Model: Adult male Wistar or Sprague-Dawley rats are used.

  • Induction of Ischemia: Ischemia is induced by elevating the intraocular pressure (IOP) above the systolic blood pressure. This is typically achieved by cannulating the anterior chamber of one eye and raising a saline reservoir to a height that maintains an IOP of 110-120 mmHg for a period of 45-60 minutes. The contralateral eye often serves as a non-ischemic control.[4]

  • Drug Administration: this compound (0.25% or 0.5%) or timolol (0.5%) is administered topically to the ischemic eye. Treatment protocols vary, with some studies applying the drugs before the ischemic insult and continuing during the reperfusion period, while others initiate treatment after the start of reperfusion.[1][4][5]

  • Evaluation of Neuroprotection:

    • Electroretinography (ERG): ERG recordings are performed at various time points after reperfusion (e.g., 3, 5, or 7 days) to assess retinal function. The amplitude of the b-wave is a key parameter, as it reflects the activity of bipolar and Müller cells, which are sensitive to ischemic damage.[1][4]

    • Immunohistochemistry: Retinal sections are stained for specific markers of retinal neurons, such as choline acetyltransferase (ChAT) for cholinergic amacrine cells, to evaluate cell survival and morphology.[4][5]

    • Morphometry: The thickness of retinal layers, particularly the inner plexiform layer (IPL), is measured to quantify ischemic damage.[5]

    • Gene Expression Analysis: mRNA levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF) are quantified to investigate potential mechanisms of action.[4]

In Vitro Model of Hypoxia-Induced Retinal Ganglion Cell (RGC) Death
  • Cell Culture: Purified RGCs are obtained from the retinas of neonatal rat pups using an immuno-panning procedure and cultured in a serum-free medium.[3]

  • Induction of Hypoxia: The cultured RGCs are placed in a hypoxic chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ for 12 hours to simulate ischemic conditions.[3]

  • Drug Treatment: this compound or timolol is added to the culture medium at various concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) prior to the hypoxic insult.[3]

  • Assessment of Cell Viability: After the hypoxic period, cell viability is determined using assays such as the calcein-AM assay, which stains living cells. The number of viable cells is counted to quantify the neuroprotective effect of the drugs.[3]

Signaling Pathways and Mechanisms of Action

The differential neuroprotective efficacy of this compound and timolol stems from their distinct molecular interactions.

This compound's Neuroprotective Signaling Pathway

This compound's primary neuroprotective mechanism is independent of its beta-blocking activity and involves the direct blockade of voltage-sensitive sodium (Na⁺) and L-type calcium (Ca²⁺) channels.[1][6] During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of Na⁺ and Ca²⁺. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal cell death. By blocking Na⁺ and Ca²⁺ channels, this compound mitigates this excitotoxicity.[6] Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) mRNA in the retina, which may contribute to its neuroprotective effects.[4][7]

Betaxolol_Neuroprotection Ischemia Retinal Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ion_Influx ↑ Na⁺ and Ca²⁺ Influx NMDA_R->Ion_Influx Cell_Death Neuronal Cell Death Ion_Influx->Cell_Death This compound This compound Na_Channel Voltage-Gated Na⁺ Channel This compound->Na_Channel Blocks Ca_Channel L-type Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Blocks BDNF ↑ BDNF mRNA This compound->BDNF Upregulates cluster_channels cluster_channels Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: this compound's neuroprotective mechanism in retinal ischemia.

Timolol's Neuroprotective Signaling Pathway

While also demonstrating some neuroprotective properties, timolol's mechanisms are less direct in blocking excitotoxicity.[8] Studies suggest that timolol's protective effects may be related to the suppression of vascular endothelial growth factor (VEGF) expression and the attenuation of endoplasmic reticulum (ER) stress, both of which are implicated in ischemic retinal damage.[9] However, its influence on Na⁺ and Ca²⁺ influx is significantly less than that of this compound.[1][2]

Timolol_Neuroprotection Ischemia Retinal Ischemia VEGF ↑ VEGF Expression Ischemia->VEGF ER_Stress ↑ ER Stress Ischemia->ER_Stress Edema Retinal Edema VEGF->Edema Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Death Neuronal Cell Death Edema->Cell_Death Apoptosis->Cell_Death Timolol Timolol Timolol->VEGF Suppresses Timolol->ER_Stress Suppresses Neuroprotection Neuroprotection Timolol->Neuroprotection

Caption: Timolol's neuroprotective mechanism in retinal ischemia.

Conclusion

References

Validating Betaxolol's Binding Affinity to Beta-1 Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Betaxolol's binding affinity to beta-1 adrenergic receptors against other common beta-blockers. Experimental data is presented to offer researchers, scientists, and drug development professionals a thorough understanding of its receptor binding profile.

Comparative Binding Affinity of Beta-Blockers to Human Beta-1 Adrenergic Receptors

The following table summarizes the binding affinities (Ki values) of this compound and other selective beta-1 adrenergic receptor antagonists. The data is derived from competitive radioligand binding assays performed on membranes from recombinant cells expressing human beta-1 adrenergic receptors. A lower Ki value indicates a higher binding affinity.

DrugKi (nM) for human Beta-1 Adrenergic ReceptorReference
This compound12.5[1]
Metoprolol47[2]
Atenolol219 (Kd)[3]
Bisoprolol10.5[4]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, to beta-1 adrenergic receptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture cells expressing the human beta-1 adrenergic receptor (e.g., CHO or HEK293 cells) to a high density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • A fixed concentration of a suitable radioligand for beta-1 adrenergic receptors (e.g., [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol ([125I]CYP)). The concentration should be close to the Kd of the radioligand for the receptor.

    • A range of concentrations of the unlabeled competitor drug (e.g., this compound, Metoprolol, etc.).

    • The prepared cell membranes (typically 10-50 µg of protein per well).

  • To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of a non-selective beta-blocker (e.g., propranolol) instead of the competitor drug.

  • To determine total binding, a set of wells should contain only the radioligand and the cell membranes.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain the specific binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

Beta-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of beta-1 adrenergic receptors.

Beta1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Receptor Beta-1 Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (Norepinephrine) Agonist->Receptor Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Phosphorylation Phosphorylation of Cellular Proteins Ca_Channel->Phosphorylation Response Increased Heart Rate & Contractility Phosphorylation->Response

Beta-1 adrenergic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis arrow arrow Membrane_Prep 1. Membrane Preparation (from cells expressing β1-AR) Incubation 3. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Competitor Drug) Reagent_Prep->Incubation Filtration 4. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Workflow of a radioligand binding assay.

References

A Head-to-Head Comparison of Cardioselectivity: Betaxolol vs. Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between beta-blockers is critical for advancing cardiovascular therapeutics. This guide provides an in-depth comparison of the cardioselectivity of Betaxolol and Metoprolol, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Cardioselectivity, the preferential binding to β1-adrenergic receptors over β2-adrenergic receptors, is a key determinant of the safety and efficacy profile of beta-blockers. While both this compound and Metoprolol are classified as cardioselective agents, their degree of selectivity differs, influencing their clinical applications and potential side effects. This guide delves into the quantitative data that defines this difference and the experimental methodologies used to ascertain it.

Quantitative Comparison of Receptor Affinity

The cardioselectivity of a beta-blocker is quantified by comparing its binding affinity for β1 and β2 adrenergic receptors. This is typically expressed as a selectivity ratio, calculated from the dissociation constants (Ki) or the half-maximal inhibitory concentrations (IC50) at each receptor subtype. A higher β2/β1 affinity ratio indicates greater cardioselectivity.

Experimental data from radioligand binding assays performed on membranes from cells expressing recombinant human β1 and β2 receptors provide a direct and reliable comparison of the intrinsic affinities of these drugs.

Drugβ1 Receptor Affinity (pKi)β2 Receptor Affinity (pKi)β2/β1 Selectivity RatioReference
This compound ~8.9~7.5~25[1]
Metoprolol ~7.7~6.3~25[2]

Note: The pKi value is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The selectivity ratios are approximated from available data and may vary slightly between different studies.

Based on available in vitro data, both this compound and Metoprolol demonstrate a clear preference for the β1-adrenergic receptor. While some studies suggest this compound has a higher cardioselectivity than Metoprolol, the provided data indicates a comparable selectivity ratio. It is important to note that cardioselectivity is dose-dependent and can be lost at higher concentrations of the drug.[3]

Experimental Protocols: Determining Cardioselectivity

The gold standard for determining the binding affinity and selectivity of drugs for their receptors is the competitive radioligand binding assay. This technique allows for the precise measurement of how strongly a drug binds to a specific receptor subtype.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the inhibitory constant (Ki) of this compound and Metoprolol for the human β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells stably expressing human β1-adrenergic receptors.

  • Membrane preparations from cells stably expressing human β2-adrenergic receptors.

  • A radiolabeled ligand with high affinity for both β1 and β2 receptors (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).

  • Unlabeled this compound and Metoprolol of varying concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or Metoprolol) are incubated with the receptor-containing cell membranes in the incubation buffer.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The membranes, and thus the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding) is determined.

  • Ki Calculation: The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

dot

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Cell Culture with Recombinant Human β1 or β2 Receptors prep2 Membrane Preparation prep1->prep2 assay1 Incubation: Membranes + Radioligand + Competitor (this compound/Metoprolol) prep2->assay1 Receptor Source assay2 Filtration to Separate Bound and Free Ligand assay1->assay2 assay3 Washing of Filters assay2->assay3 analysis1 Scintillation Counting of Radioactivity assay3->analysis1 Filter Samples analysis2 Competition Curve Generation analysis1->analysis2 analysis3 IC50 and Ki Calculation analysis2->analysis3

Experimental Workflow for Radioligand Binding Assay

Signaling Pathways and Mechanism of Action

This compound and Metoprolol exert their therapeutic effects by competitively antagonizing the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1-adrenergic receptors in the heart. This blockade inhibits the downstream signaling cascade that leads to increased heart rate, contractility, and conduction velocity.

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, ultimately leading to an increase in intracellular calcium and enhanced cardiac function. This compound and Metoprolol, by blocking the initial step of agonist binding, prevent this entire cascade.

dot

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx Opens cardiac_effects Increased Heart Rate & Contractility ca_influx->cardiac_effects Leads to norepinephrine Norepinephrine/ Epinephrine norepinephrine->beta1_receptor Binds & Activates betaxolol_metoprolol This compound / Metoprolol betaxolol_metoprolol->beta1_receptor Blocks Binding

β1-Adrenergic Receptor Signaling Pathway in Cardiomyocytes

References

A Comparative Meta-Analysis of Betaxolol and Other Leading Glaucoma Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data reveals the therapeutic standing of betaxolol in the management of glaucoma, offering a detailed comparison against other commonly prescribed treatments, including timolol, latanoprost, and brimonidine. This guide synthesizes key findings on efficacy, safety, and mechanisms of action to inform researchers, scientists, and drug development professionals.

This compound, a cardioselective β1-adrenergic receptor antagonist, has been a noteworthy option in the pharmacological management of glaucoma for many years. Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor. This is achieved through the blockade of β1-adrenergic receptors in the ciliary body, which in turn lowers the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key signaling molecule in aqueous humor secretion. While effective, the therapeutic landscape of glaucoma treatment has evolved, prompting a need for a comparative analysis of this compound against other established first-line and adjunctive therapies.

Quantitative Comparison of Intraocular Pressure Reduction

A meta-analysis of data from various head-to-head clinical trials provides a quantitative comparison of the IOP-lowering efficacy of this compound relative to its main competitors. The following tables summarize the mean reduction in IOP observed in these studies.

Table 1: this compound vs. Timolol - Mean IOP Reduction (mmHg)

StudyThis compound (0.5%)Timolol (0.5%)Duration
Stewart et al. (1986)7.6 (26%)8.4 (29%)6 months
Allen et al. (1986)Lower than Timolol (p < 0.04)Consistently lower6 months
Berry et al. (1984)Comparable to TimololComparable to this compound26 weeks

Table 2: this compound vs. Brimonidine - Mean IOP Reduction (mmHg)

StudyThis compound (0.25%)Brimonidine (0.2%)Duration
Brimonidine Outcomes Study Group II3.85.94 months
The Brimonidine Study Group III3.8 (peak), 3.2 (trough)5.8 (peak), 3.9 (trough

A Comparative Analysis of Betaxolol and Levobunolol on Tenon's Fibroblasts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro effects of Betaxolol and Levobunolol on human Tenon's capsule fibroblasts. This analysis is based on available experimental data, focusing on their antiproliferative effects and providing insights into their mechanisms of action.

Introduction

Successful glaucoma filtration surgery is often hampered by postoperative scarring, a process in which Tenon's capsule fibroblasts play a pivotal role. The proliferation and activity of these fibroblasts can lead to excessive extracellular matrix deposition and subsequent failure of the filtering bleb. This compound, a selective β1-adrenergic antagonist, and Levobunolol, a non-selective β-adrenergic antagonist, are commonly used topical medications for lowering intraocular pressure in glaucoma patients. Understanding their direct effects on Tenon's fibroblasts is crucial for optimizing therapeutic strategies and improving surgical outcomes. This guide synthesizes the findings from key in vitro studies to provide a comparative overview of these two drugs.

Antiproliferative Effects

In vitro studies have demonstrated that both this compound and Levobunolol exert an inhibitory effect on the proliferation of human Tenon's fibroblasts. This inhibition is a crucial factor in preventing postoperative scarring. The primary mechanism of this effect appears to be cytotoxic at higher concentrations, leading to a reduction in cell growth and viability.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the 50% inhibitory dose (ID50) for pure this compound and Levobunolol on human Tenon's fibroblasts, as determined by tritiated thymidine uptake and hexosaminidase assays. Lower ID50 values indicate greater potency in inhibiting fibroblast proliferation.

DrugAssayInhibitory Dose (ID50) in Molar Concentration (mol/L)[1][2]
This compound (pure) Tritiated Thymidine Uptake1.1 x 10⁻³
Hexosaminidase1.3 x 10⁻³
Levobunolol (pure) Tritiated Thymidine Uptake1.2 x 10⁻³
Hexosaminidase1.3 x 10⁻³

Another study investigating the effects of commercial preparations of these drugs on ³H-thymidine uptake after a 100-minute exposure presented the following inhibition data at various concentrations:

DrugConcentrationInhibition of ³H-Thymidine Uptake (%)[3]
This compound 0.05%14%
0.005%42%
0.0005%62%
Levobunolol 0.05%2%
0.005%32%
0.0005%55%

These studies indicate that both this compound and Levobunolol have comparable inhibitory effects on Tenon's fibroblast proliferation in their pure forms.[1][2] The commercially available preparations also demonstrate a dose-dependent inhibition of proliferation.[3] It is noteworthy that the inhibition of fibroblast growth by these beta-blockers was found to be irreversible in one study, as the growth suppression continued even after the drugs were washed from the cell cultures.[1]

Effects on Apoptosis

Direct comparative studies on the apoptotic effects of this compound and Levobunolol on Tenon's fibroblasts are limited. However, research on other ocular cell types provides some insights. A study on human corneal stromal cells demonstrated that this compound can induce apoptosis in a concentration-dependent manner. Moderate concentrations triggered both the extrinsic and intrinsic apoptotic pathways. This was evidenced by the activation of caspase-8 and the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and Bad, leading to the disruption of mitochondrial membrane potential and activation of caspase-9.

Signaling Pathways

The precise signaling pathways through which this compound and Levobunolol exert their effects on Tenon's fibroblasts have not been extensively elucidated in direct comparative studies. As β-adrenergic antagonists, their primary mechanism of action is the blockade of β-adrenergic receptors. Fibroblasts are known to express these receptors, and their activation can influence cellular processes like proliferation and extracellular matrix production.

The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of fibroblast activity and fibrosis. While there is no direct evidence from the reviewed studies linking this compound or Levobunolol to this pathway in Tenon's fibroblasts, it is a critical area for future investigation. Inhibition of the TGF-β pathway is a known strategy to reduce fibrosis. One study on hypertensive rats did show that this compound could suppress the expression of TGF-β1 and inhibit downstream signaling molecules like ERK1/2 in the left ventricle. This suggests a potential for this compound to modulate fibrotic pathways, which could be relevant to its effects on Tenon's fibroblasts.

Further research is required to delineate the specific intracellular signaling cascades modulated by this compound and Levobunolol in Tenon's fibroblasts to fully understand their mechanisms of action in preventing postoperative scarring.

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide.

Cell Culture of Human Tenon's Fibroblasts
  • Tissue Source: Human Tenon's capsule tissue was obtained from patients undergoing strabismus surgery who had no prior history of antiglaucoma medication use.[2]

  • Isolation and Culture: The tissue was minced and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[2] The cells were maintained at 37°C in a humidified atmosphere of 5% CO2.[2]

Proliferation Assays
  • ³H-Thymidine Uptake Assay: This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.

    • Fibroblasts were seeded in 96-well plates and allowed to attach.[2]

    • Varying concentrations of this compound or Levobunolol were added to the wells.[2]

    • After a specified incubation period (e.g., 24 hours), ³H-thymidine was added to each well.[2]

    • The cells were further incubated to allow for the incorporation of the radiolabel into the newly synthesized DNA.[2]

    • The cells were then harvested, and the amount of incorporated ³H-thymidine was measured using a scintillation counter.[2]

  • Hexosaminidase Assay: This colorimetric assay measures the activity of the lysosomal enzyme N-acetyl-β-D-glucosaminidase, which correlates with the number of viable cells.

    • The experimental setup was similar to the ³H-thymidine uptake assay.[2]

    • After the incubation period with the drugs, the cell culture medium was removed.[2]

    • A substrate for hexosaminidase was added, and the plates were incubated to allow for the colorimetric reaction to occur.[2]

    • The absorbance was measured using a microplate reader, with the intensity of the color being proportional to the number of viable cells.[2]

Cell Viability Assay
  • Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells.

    • After treatment with the drugs, the cells were harvested and incubated with a trypan blue solution.[1][2]

    • Viable cells with intact cell membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the dye and appear blue.[1][2]

    • The number of viable and non-viable cells was counted using a hemocytometer under a microscope.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro studies comparing the effects of this compound and Levobunolol on Tenon's fibroblasts.

Experimental_Workflow start Start: Obtain Human Tenon's Tissue culture Isolate and Culture Tenon's Fibroblasts start->culture seed Seed Fibroblasts in 96-well Plates culture->seed treat Treat with this compound or Levobunolol (Varying Concentrations) seed->treat prolif_assay Proliferation Assays treat->prolif_assay viability_assay Cell Viability Assay treat->viability_assay thymidine ³H-Thymidine Uptake prolif_assay->thymidine hexosaminidase Hexosaminidase Assay prolif_assay->hexosaminidase data Data Analysis: Calculate ID50 Values thymidine->data hexosaminidase->data trypan Trypan Blue Exclusion viability_assay->trypan trypan->data conclusion Conclusion: Compare Antiproliferative Effects data->conclusion

Caption: Experimental workflow for comparing this compound and Levobunolol effects.

Postulated Signaling Pathway

The following diagram illustrates a generalized β-adrenergic receptor signaling pathway in fibroblasts, which may be inhibited by this compound and Levobunolol. It also includes the TGF-β pathway, a key regulator of fibroblast activity, as a potential area of interaction.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus beta_receptor β-Adrenergic Receptor ac Adenylate Cyclase beta_receptor->ac Activates tgf_receptor TGF-β Receptor smad Smad Complex tgf_receptor->smad camp cAMP ac->camp pka PKA camp->pka transcription Gene Transcription (Proliferation, ECM Production) pka->transcription smad->transcription This compound This compound This compound->beta_receptor Inhibits levobunolol Levobunolol levobunolol->beta_receptor Inhibits tgf_beta TGF-β tgf_beta->tgf_receptor

Caption: Postulated signaling pathways in Tenon's fibroblasts.

Conclusion

Both this compound and Levobunolol demonstrate a clear and comparable inhibitory effect on the proliferation of human Tenon's fibroblasts in vitro. This antiproliferative action is likely a key contributor to their potential to modulate postoperative wound healing after glaucoma filtration surgery. While some evidence suggests that this compound may induce apoptosis in ocular cells, a direct comparative study with Levobunolol in Tenon's fibroblasts is lacking. Furthermore, the specific signaling pathways through which these drugs exert their effects on Tenon's fibroblasts remain an area for further investigation. Future research should focus on elucidating these mechanisms to better understand their clinical implications and to potentially develop more targeted antifibrotic therapies.

References

Beyond Beta-Blockade: A Comparative Guide to the Neuroprotective Mechanisms of Betaxolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Betaxolol's neuroprotective mechanisms, independent of its beta-adrenergic receptor blockade, with other neuroprotective alternatives for glaucoma. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound, a selective β1-adrenergic receptor antagonist, has long been a therapeutic option for lowering intraocular pressure (IOP) in glaucoma patients. However, a growing body of evidence reveals a compelling narrative of its neuroprotective capabilities that extend beyond its primary function of IOP reduction. These neuroprotective effects are primarily attributed to its ability to modulate voltage-gated sodium and calcium channels, thereby mitigating the excitotoxic cascade that leads to retinal ganglion cell (RGC) death, a hallmark of glaucomatous optic neuropathy.

Unveiling the Neuroprotective Core of this compound: Ion Channel Modulation

In contrast to other beta-blockers like Timolol, this compound exhibits a more potent interaction with voltage-sensitive sodium and calcium channels.[1] This direct channel-blocking activity is crucial in preventing the excessive intracellular influx of sodium and calcium ions, a key event in the pathway of glutamate-induced excitotoxicity.[1] Ischemic conditions, often implicated in glaucoma, trigger an overactivation of glutamate receptors, leading to a pathological rise in intracellular sodium and calcium, and subsequent generation of reactive oxygen species.[2][3] this compound's ability to curtail this influx provides a direct mechanism of neuroprotection for both the RGC body and its axon.[2][3]

Comparative Efficacy of Beta-Blockers on Ion Channel Blockade

Experimental data underscores the superior efficacy of this compound in blocking ion channels compared to other beta-blockers. While specific IC50 values for Timolol's direct channel blockade are not consistently reported in the literature, studies have demonstrated its markedly inferior affinity for voltage-sensitive Na+ and Ca2+ channels relative to this compound.[1]

DrugTargetIC50 ValueReference
This compound Veratridine-stimulated Na+ influx28.3 μM[1]
This compound [3H]-batrachotoxinin-A 20-α-benzoate binding to Na+ channels9.8 μM[1]
This compound [3H]diltiazem binding to L-type Ca2+ channels19.7 μM
This compound [3H]nitrendipine binding to L-type Ca2+ channels46.3 μM
Timolol Voltage-gated Na+ and Ca2+ channelsMarkedly inferior affinity compared to this compound[1]

A study comparing various β-adrenoceptor antagonists revealed a potency order for inhibiting [3H]-batrachotoxinin-A 20-α-benzoate binding to sodium channels as follows: propranolol > this compound ≈ levothis compound > levobunolol ≈ carteolol ≥ timolol > atenolol.[1]

This compound in the Landscape of Neuroprotective Alternatives

To provide a comprehensive perspective, it is essential to compare this compound's neuroprotective profile with other agents investigated for glaucoma treatment, namely Brimonidine and Memantine.

Brimonidine: A Different Mechanism of Action

Brimonidine, an alpha-2 adrenergic agonist, exerts its neuroprotective effects through mechanisms distinct from this compound. It is thought to upregulate the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and inhibit the release of glutamate from neurons.

AgentPrimary Neuroprotective MechanismExperimental Evidence of Efficacy
This compound Blockade of voltage-gated Na+ and Ca2+ channelsReduces glutamate-induced intracellular Ca2+ influx and RGC death.
Brimonidine Upregulation of neurotrophic factors, inhibition of glutamate releaseIn a rat model of ocular hypertension, Brimonidine (1 mg/kg·d) reduced RGC loss to 15% ± 2%, compared to 33% ± 3% in the control group. Timolol showed no protective effect.[2] In an optic nerve crush model, Brimonidine treatment resulted in a statistically significant higher RGC survival rate (61.0% ± 6.0%) compared to the control group (53.5% ± 8.0%).[3]
Memantine: A Clinical Trial Disappointment

Memantine, an NMDA receptor antagonist, was investigated as a potential neuroprotective agent for glaucoma due to its role in blocking glutamate excitotoxicity. However, large-scale phase III clinical trials failed to demonstrate a significant neuroprotective effect in glaucoma patients in terms of preventing visual field progression.[4][5] The pooled risk reduction ratio for visual field progression with Memantine compared to placebo was not statistically significant.[4]

Visualizing the Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Betaxolol_Neuroprotection_Pathway cluster_stress Ischemia / Glutamate Excitotoxicity cluster_channels Ion Channels cluster_downstream Downstream Effects Ischemia Ischemic Insult Glutamate Excess Glutamate Ischemia->Glutamate Na_Channel Voltage-gated Na+ Channel Glutamate->Na_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel Glutamate->Ca_Channel Activates Na_Influx ↑ Intracellular Na+ Na_Channel->Na_Influx Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Na_Influx->Ca_Influx via Na+/Ca2+ exchanger ROS ↑ Reactive Oxygen Species Ca_Influx->ROS Apoptosis Apoptosis ROS->Apoptosis RGC_Death Retinal Ganglion Cell Death Apoptosis->RGC_Death This compound This compound This compound->Na_Channel Blocks This compound->Ca_Channel Blocks

This compound's neuroprotective signaling pathway.

Ischemia_Reperfusion_Workflow cluster_induction Ischemia Induction cluster_reperfusion Reperfusion cluster_treatment Treatment Groups cluster_assessment Neuroprotection Assessment Anesthesia Anesthetize Animal (e.g., rat, mouse) Cannulation Cannulate Anterior Chamber with a needle connected to a saline reservoir Anesthesia->Cannulation Increase_IOP Elevate Saline Reservoir to Increase IOP > Systolic Blood Pressure (e.g., 120 mmHg for 60 min) Cannulation->Increase_IOP Lower_IOP Lower Saline Reservoir to Normalize IOP Increase_IOP->Lower_IOP After ischemic period Betaxolol_Group Administer this compound (e.g., topical or systemic) Increase_IOP->Betaxolol_Group Control_Group Administer Vehicle Increase_IOP->Control_Group Remove_Needle Remove Needle from Anterior Chamber Lower_IOP->Remove_Needle Histology Histological Analysis: Quantify RGC survival (e.g., immunostaining) Remove_Needle->Histology After reperfusion period (e.g., 7-14 days) ERG Electroretinography (ERG): Assess retinal function Remove_Needle->ERG After reperfusion period

Workflow for retinal ischemia-reperfusion injury model.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application cluster_analysis Data Analysis Cell_Culture Culture Retinal Ganglion Cells or other neuronal cells Seal_Formation Form a gigaohm seal between the micropipette and cell membrane Cell_Culture->Seal_Formation Pipette_Prep Fabricate and fire-polish glass micropipette Pipette_Prep->Seal_Formation Solution_Prep Prepare intracellular and extracellular solutions Solution_Prep->Seal_Formation Whole_Cell Rupture the membrane patch to achieve whole-cell configuration Seal_Formation->Whole_Cell Voltage_Clamp Apply voltage-clamp protocol to measure ion channel currents Whole_Cell->Voltage_Clamp Baseline Record baseline currents Voltage_Clamp->Baseline Apply_this compound Perfuse with this compound-containing extracellular solution Baseline->Apply_this compound Record_Effect Record currents in the presence of this compound Apply_this compound->Record_Effect Current_Analysis Analyze changes in current amplitude and kinetics Record_Effect->Current_Analysis IC50_Calc Calculate IC50 for channel blockade Current_Analysis->IC50_Calc

Workflow for patch-clamp electrophysiology.

Detailed Experimental Protocols

Retinal Ischemia-Reperfusion Injury Model

This in vivo model simulates the ischemic damage that can occur in glaucoma, providing a platform to evaluate the neuroprotective effects of compounds like this compound.

Materials:

  • Adult rats or mice

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 30-gauge needle connected to a saline reservoir and a manometer

  • Surgical microscope

  • Test compound (this compound) and vehicle control

Procedure:

  • Anesthesia: Anesthetize the animal according to approved protocols.

  • Anterior Chamber Cannulation: Under a surgical microscope, carefully insert a 30-gauge needle, connected to the saline reservoir, into the anterior chamber of one eye.

  • Induction of Ischemia: Elevate the saline reservoir to raise the intraocular pressure to a high level (e.g., 120 mmHg) for a defined period (e.g., 60 minutes). This pressure exceeds the systolic blood pressure, thereby inducing retinal ischemia. Confirm ischemia by observing the whitening of the iris and loss of the red reflex.

  • Reperfusion: After the ischemic period, lower the saline reservoir to normalize the intraocular pressure, allowing for reperfusion of the retinal blood vessels.

  • Needle Removal: Carefully withdraw the needle from the anterior chamber.

  • Treatment: Administer the test compound (this compound) or vehicle control either topically or systemically, according to the study design. Treatment can be initiated before, during, or after the ischemic insult.

  • Post-operative Care and Observation: Provide appropriate post-operative care. Animals are typically monitored for a period of 7 to 14 days.

  • Assessment of Neuroprotection:

    • Histology: At the end of the observation period, euthanize the animals and enucleate the eyes. Process the retinas for histological analysis. Quantify the number of surviving retinal ganglion cells in the ganglion cell layer using specific markers (e.g., Brn3a, RBPMS) through immunohistochemistry.

    • Electroretinography (ERG): Perform ERG recordings before and after the ischemia-reperfusion injury to assess the functional integrity of the retina. A preservation of the b-wave amplitude in the treated group compared to the control group indicates a neuroprotective effect.

Patch-Clamp Electrophysiology for Ion Channel Blockade

This technique allows for the direct measurement of ion flow through specific channels in the cell membrane, providing a precise method to quantify the blocking effects of compounds like this compound.

Materials:

  • Cultured retinal ganglion cells or other suitable neuronal cell lines

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for micropipette fabrication

  • Intracellular and extracellular recording solutions

  • Test compound (this compound)

Procedure:

  • Cell Preparation: Plate the neuronal cells on coverslips suitable for microscopy.

  • Micropipette Fabrication: Pull borosilicate glass capillaries using a micropipette puller to create a fine tip with a resistance of 3-6 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.

  • Solution Preparation: Prepare the intracellular (pipette) solution and extracellular (bath) solution with appropriate ionic compositions to isolate the currents of interest (e.g., sodium or calcium currents).

  • Gigaohm Seal Formation: Under the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the entire cell.

  • Voltage-Clamp Recording: Switch the amplifier to voltage-clamp mode. Apply a specific voltage protocol (e.g., a series of voltage steps) to activate the voltage-gated sodium or calcium channels and record the resulting ionic currents.

  • Drug Application:

    • Establish a stable baseline recording of the ion channel currents.

    • Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

    • Record the currents in the presence of the drug until a steady-state effect is observed.

  • Data Analysis: Analyze the recorded currents to determine the percentage of channel blockade at different drug concentrations. Construct a dose-response curve and calculate the IC50 value, which represents the concentration of the drug required to inhibit 50% of the maximal current.

Intracellular Calcium Imaging

This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli, providing a way to assess the ability of compounds like this compound to prevent pathological calcium influx.

Materials:

  • Cultured neuronal cells

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence microscope with an appropriate filter set and a sensitive camera

  • Image analysis software

  • Glutamate or other neurotoxic stimuli

  • Test compound (this compound)

Procedure:

  • Cell Plating: Plate the neuronal cells on glass-bottom dishes or coverslips.

  • Dye Loading: Incubate the cells with a membrane-permeant fluorescent calcium indicator dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells with fresh buffer to remove excess dye and allow for the intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cells.

  • Imaging Setup: Mount the coverslip on the stage of the fluorescence microscope.

  • Baseline Measurement: Acquire a baseline fluorescence image or a series of images to establish the resting intracellular calcium level.

  • Stimulation and Drug Application:

    • Perfuse the cells with a buffer containing a neurotoxic stimulus, such as a high concentration of glutamate, to induce a rise in intracellular calcium.

    • In a separate group of cells, pre-incubate with this compound for a defined period before applying the glutamate stimulus.

  • Image Acquisition: Continuously record fluorescence images to capture the dynamic changes in intracellular calcium concentration. For ratiometric dyes like Fura-2, acquire images at two different excitation wavelengths (e.g., 340 nm and 380 nm).

  • Data Analysis:

    • Use image analysis software to measure the fluorescence intensity of individual cells over time.

    • For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

    • Compare the magnitude and kinetics of the calcium increase in control cells, cells treated with the stimulus alone, and cells pre-treated with this compound. A significant reduction in the glutamate-induced calcium signal in the this compound-treated group indicates a neuroprotective effect.

Conclusion

References

A Comparative Analysis of Betaxolol and Other Beta-Blockers on Aqueous Humor Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Betaxolol's effects on aqueous humor dynamics against other commonly used beta-blockers, namely Timolol and Levobunolol. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from various studies to offer an objective evaluation of these therapeutic agents in the context of glaucoma management.

Executive Summary

This compound, a cardioselective β1-adrenergic antagonist, primarily lowers intraocular pressure (IOP) by reducing the production of aqueous humor. This mechanism is shared by non-selective beta-blockers such as Timolol and Levobunolol. However, subtle but significant differences in their effects on various parameters of aqueous humor dynamics, including aqueous flow rate and outflow facility, have been reported. This guide presents these differences in a structured format, supported by experimental data and detailed methodologies, to aid in the informed selection and development of ophthalmic therapies.

Comparative Efficacy on Aqueous Humor Dynamics

The following table summarizes the quantitative effects of this compound, Timolol, and Levobunolol on key parameters of aqueous humor dynamics as reported in various clinical studies.

ParameterThis compoundTimololLevobunololKey Study Findings and Citations
Intraocular Pressure (IOP) Reduction 15-35%18-35%~27%This compound and Levobunolol show a mean IOP reduction of 15-35%.[1] Timolol has been shown to lower IOP by at least 24% at 9 AM and 18% at noon.[2] In a long-term study, both concentrations of levobunolol reduced mean IOP by 27%, which was similar to the effect of timolol.[3]
Aqueous Humor Flow Rate Reduction 23.8%25-39%Data not consistently reported in percentages, but mechanism is via decreased production.In one comparative study, Timolol eye drops induced a greater decrease in aqueous humor flow (39%), followed by this compound (23.8%).[4] Another study found that Timolol reduced aqueous flow by 25% during the day.[2] Levobunolol's primary mechanism is also a decrease in aqueous humor production.[5]
Trabecular Outflow Facility No meaningful increase.No significant effect or a slight decrease.No significant effect reported.Major guidelines indicate that this compound does not meaningfully increase outflow facility.[6] Studies on Timolol have shown it has no significant effect on tonographic outflow facility, with some studies even reporting a decrease.[7][8] The primary mechanism of Levobunolol is reduced aqueous production, with little to no effect on outflow.[5]
Uveoscleral Outflow No meaningful increase.Inconsistent findings; one study reported a slight increase.No significant effect reported.This compound is not known to significantly increase uveoscleral outflow.[6] One study on Timolol found a significant increase in daytime uveoscleral outflow, though the authors advise caution in interpreting this finding.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies reviewed for this guide.

Measurement of Aqueous Humor Flow Rate by Fluorophotometry

Objective: To quantify the rate of aqueous humor formation and its suppression by therapeutic agents.

Protocol:

  • Baseline Measurement: A baseline fluorescein scan of the cornea and anterior chamber is performed using a scanning ocular fluorophotometer.

  • Fluorescein Instillation: A precise volume (e.g., 50 µL) of a known concentration (e.g., 1%) of sodium fluorescein dye is topically instilled into the conjunctival sac of each eye.

  • Dye Washout: After a set period (e.g., 3 minutes) to allow for corneal loading, the excess fluorescein is thoroughly washed from the ocular surface with a sterile saline solution (e.g., 50 mL).[9]

  • Serial Fluorophotometric Scans: Immediately following the washout, a series of fluorescein scans of the anterior chamber are initiated. These scans are repeated at regular intervals (e.g., every 10, 20, 40, and 60 minutes) for a defined period.[9]

  • Data Analysis: The concentration of fluorescein in the anterior chamber is measured at each time point. The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min). This calculation is often performed using specialized software provided with the fluorophotometer.

Measurement of Outflow Facility by Tonography

Objective: To assess the ease with which aqueous humor can exit the eye through the trabecular meshwork.

Protocol:

  • Patient Positioning: The subject is placed in a supine position and asked to fixate on a target to maintain a steady gaze.

  • Topical Anesthesia: A topical anesthetic (e.g., proparacaine 0.5%) is instilled in the eye to be measured.

  • Tonography Setup: A calibrated electronic Schiøtz tonometer or a pneumatonometer with a tonography function is used. The pressure tracings are digitally acquired.

  • Probe Application: The tonometer probe is gently placed on the center of the cornea. The weight of the probe indents the cornea, causing a transient increase in IOP.

  • Pressure Recording: The intraocular pressure is continuously recorded for a set duration (e.g., 2 to 4 minutes).[10]

  • Data Analysis: The rate of decline in IOP as aqueous humor is forced out of the eye due to the sustained pressure from the tonometer is analyzed. This pressure decay curve is used to calculate the outflow facility, typically expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).

Visualizing the Mechanisms of Action

To better understand the biological processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 Ciliary Epithelium Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Ion Transport & Aqueous Production Ion Transport & Aqueous Production Protein Kinase A->Ion Transport & Aqueous Production Phosphorylates & Increases Norepinephrine Norepinephrine Norepinephrine->Beta-Adrenergic Receptor Activates Beta-Blocker (this compound) Beta-Blocker (this compound) Beta-Blocker (this compound)->Beta-Adrenergic Receptor Blocks

Beta-Blocker Signaling Pathway in Aqueous Humor Production.

G Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Measurements Baseline Measurements Informed Consent->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Group A (this compound) Treatment Group A (this compound) Randomization->Treatment Group A (this compound) Treatment Group B (Comparator) Treatment Group B (Comparator) Randomization->Treatment Group B (Comparator) Placebo Group Placebo Group Randomization->Placebo Group Drug Administration Drug Administration Treatment Group A (this compound)->Drug Administration Treatment Group B (Comparator)->Drug Administration Placebo Group->Drug Administration Follow-up Visits Follow-up Visits Drug Administration->Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

Typical Clinical Trial Workflow for Ocular Hypotensive Agents.

References

A Comparative Analysis of Betaxolol and Other Selective Beta-1 Adrenergic Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Betaxolol with other prominent selective beta-1 adrenergic blockers, namely Atenolol, Metoprolol, and Bisoprolol. The following sections detail their pharmacological properties, supported by experimental data, to offer an objective evaluation of their performance.

Quantitative Comparison of Pharmacological Properties

The selection of a beta-1 adrenergic blocker is often guided by its pharmacokinetic and pharmacodynamic profile. The following tables summarize key quantitative data for this compound, Atenolol, Metoprolol, and Bisoprolol, facilitating a direct comparison of their properties.

Table 1: Pharmacokinetic Properties
PropertyThis compoundAtenololMetoprololBisoprolol
Bioavailability (%) 80-9040-5040-50~90
Half-life (hours) 14-226-73-710-12
Protein Binding (%) ~50<5~12~30
Lipophilicity ModerateLow (Hydrophilic)ModerateModerate
Primary Route of Elimination Hepatic Metabolism (~80%), Renal Excretion (~20%)Renal ExcretionHepatic MetabolismHepatic Metabolism (50%), Renal Excretion (50%)
Table 2: Pharmacodynamic Properties
PropertyThis compoundAtenololMetoprololBisoprolol
β1/β2 Selectivity Ratio ~35:1~21:1[1]~59:1[1]~102:1[1]
pA2 value (β1 receptor) 8.5 - 9.07.4 - 8.07.7 - 8.38.3 - 8.7
pA2 value (β2 receptor) 6.5 - 7.06.0 - 6.56.0 - 6.86.3 - 7.0
Intrinsic Sympathomimetic Activity (ISA) NoneNoneNoneNone
Membrane Stabilizing Activity (MSA) WeakNoneWeakNone

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key experiments used to characterize the properties of selective beta-1 blockers.

Radioligand Binding Assay for Receptor Affinity and Selectivity

This in vitro assay determines the binding affinity of a drug to specific receptor subtypes, allowing for the calculation of selectivity ratios.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound, Atenolol, Metoprolol, and Bisoprolol for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines expressing human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

  • Test compounds: this compound, Atenolol, Metoprolol, Bisoprolol.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Propranolol (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor subtype.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the radioligand at a concentration close to its Kd.

      • 100 µL of the prepared cell membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The β1/β2 selectivity ratio is calculated by dividing the Ki for the β2 receptor by the Ki for the β1 receptor.

Isoprenaline Challenge Test for In Vivo Cardioselectivity

This in vivo experiment assesses the functional consequences of beta-blockade on heart rate (a β1-mediated response) and other physiological parameters.

Objective: To evaluate the cardioselectivity of this compound, Atenolol, Metoprolol, and Bisoprolol in human subjects.

Materials:

  • Human volunteers (healthy, non-smoking).

  • Test compounds: this compound, Atenolol, Metoprolol, Bisoprolol, and placebo.

  • Isoprenaline (Isoproterenol) for intravenous infusion.

  • Infusion pump.

  • ECG monitor.

  • Blood pressure monitor.

Procedure:

  • Subject Preparation:

    • Subjects should abstain from caffeine and alcohol for at least 12 hours before the study.

    • A baseline ECG and blood pressure reading are recorded.

  • Drug Administration:

    • The study is conducted in a double-blind, placebo-controlled, crossover design.

    • Subjects receive a single oral dose of one of the test compounds or a placebo on separate study days, with a washout period of at least one week between each session.

  • Isoprenaline Infusion:

    • Two to four hours after drug administration, an intravenous infusion of Isoprenaline is started at a low dose (e.g., 0.005 µg/kg/min).

    • The infusion rate is incrementally increased at set intervals (e.g., every 10 minutes) until a target heart rate increase (e.g., 25 beats per minute above baseline) is achieved.

  • Monitoring:

    • Heart rate and blood pressure are continuously monitored throughout the infusion.

  • Data Analysis:

    • The dose of Isoprenaline required to produce the target heart rate increase is determined for each treatment condition.

    • A higher dose of Isoprenaline required to achieve the target heart rate indicates a greater degree of β1-blockade.

    • The effects on other parameters, such as diastolic blood pressure (a β2-mediated response), can be used to assess β2-blockade.

    • Cardioselectivity is determined by comparing the degree of β1-blockade to β2-blockade for each drug.

Visualizing Molecular and Experimental Pathways

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of a selective beta-1 blocker, such as this compound, competitively inhibits the binding of catecholamines (e.g., norepinephrine) to the β1-adrenergic receptor. This action antagonizes the downstream signaling cascade that leads to increased heart rate and contractility.

Beta1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines B1_Receptor β1-Adrenergic Receptor Catecholamines->B1_Receptor Activates This compound This compound This compound->B1_Receptor Blocks G_Protein Gs Protein B1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with β1/β2 Receptors start->prep setup Set up Assay Plate: Membranes, Radioligand, Test Compound prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound & Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Calculate IC50 & Ki count->analyze end End analyze->end Comparative_Logic Selective_B1_Blockers Selective β1 Blockers This compound This compound Selective_B1_Blockers->this compound Atenolol Atenolol Selective_B1_Blockers->Atenolol Metoprolol Metoprolol Selective_B1_Blockers->Metoprolol Bisoprolol Bisoprolol Selective_B1_Blockers->Bisoprolol Properties Key Properties This compound->Properties Atenolol->Properties Metoprolol->Properties Bisoprolol->Properties Cardioselectivity Cardioselectivity Properties->Cardioselectivity Half_Life Half-Life Properties->Half_Life Lipophilicity Lipophilicity Properties->Lipophilicity Elimination Elimination Route Properties->Elimination

References

Safety Operating Guide

Proper Disposal of Betaxolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like betaxolol are paramount to ensuring laboratory safety and environmental protection. This compound, a selective beta-1 adrenergic receptor antagonist, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its pharmacological activity and potential for environmental impact, it is crucial to follow specific disposal procedures to prevent its release into waterways and ecosystems.[1][2]

The primary recommendation for the disposal of non-hazardous pharmaceutical waste, including this compound, is incineration.[1][3][4] This method ensures the complete destruction of the active pharmaceutical ingredient (API), rendering it inert.[4] Landfilling of non-hazardous pharmaceutical waste is discouraged as it can lead to the leaching of the drug into groundwater.[5]

Procedural Guidance for this compound Disposal

Below is a step-by-step guide for the proper disposal of this compound waste generated in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Identify all this compound Waste Streams: This includes:

    • Expired or unused pure this compound (solid powder or hydrochloride salt).

    • Solutions containing this compound.

    • Contaminated laboratory materials, such as personal protective equipment (PPE), weighing boats, pipette tips, and empty stock containers.

  • Segregate this compound Waste:

    • Do not mix this compound waste with RCRA hazardous waste (e.g., certain solvents, heavy metals).[6]

    • Keep solid and liquid this compound waste in separate, designated containers.

    • Do not dispose of this compound waste down the drain or in regular trash.[7]

Step 2: Waste Collection and Labeling

  • Use Appropriate Containers:

    • Collect solid this compound waste in a securely sealed, puncture-resistant container.

    • Collect liquid this compound waste in a leak-proof, chemically compatible container.

    • Non-hazardous pharmaceutical waste is often collected in white containers with blue lids or blue bins.[1][6][8]

  • Label Containers Clearly:

    • All waste containers must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."[1]

    • The label should also identify the contents (i.e., "this compound Waste") and the date of accumulation.[6]

Step 3: Storage of this compound Waste

  • Store waste containers in a secure, designated area away from general laboratory traffic.

  • Ensure the storage area is inaccessible to unauthorized personnel.[6]

Step 4: Disposal

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor that handles pharmaceutical waste.

    • Ensure the contractor is permitted to transport and incinerate non-hazardous pharmaceutical waste.[1]

  • Documentation:

    • Maintain a record of all this compound waste generated and disposed of, including quantities and disposal dates. This is a best practice for laboratory chemical management.

Environmental Considerations for Beta-Blockers

Compound Removal Rate in Wastewater Treatment Plants (WWTPs) Notes
MetoprololHighly inconsistent, ranging from 1-69%Frequently detected in WWTP effluents.[7][9]
AtenololCan be greater than 90% under certain conditions, but often incomplete.Detected in effluents with removal rates from 44% to 100%.[7]
PropranololInconsistent removal rates.Shows a greater tendency to partition into sludge compared to other beta-blockers.[7][9]

This table illustrates the variable and often incomplete removal of beta-blockers in conventional wastewater treatment, underscoring the importance of preventing their entry into the sewer system.

Experimental Protocols

Detailed experimental protocols for the chemical neutralization of this compound in a laboratory setting are not widely established or recommended. The most effective and compliant method of disposal is through incineration by a licensed waste management facility. Attempting to neutralize the compound in the lab may lead to incomplete degradation and the formation of unknown byproducts, and is not a standard practice for non-hazardous pharmaceutical waste.[10]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a research laboratory.

BetaxololDisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization & Segregation cluster_rcra RCRA Hazardous Waste Stream cluster_non_rcra Non-Hazardous Pharmaceutical Waste Stream start This compound Waste Generated (Pure compound, solutions, contaminated labware) segregate Segregate into Solid vs. Liquid This compound Waste Streams start->segregate is_rcra Is the waste mixed with RCRA hazardous waste? rcra_disposal Manage and dispose of as RCRA Hazardous Waste is_rcra->rcra_disposal Yes containerize Place in designated, sealed, and leak-proof containers is_rcra->containerize No segregate->is_rcra label_waste Label as 'Non-Hazardous Pharmaceutical Waste for Incineration' and identify contents containerize->label_waste store Store in a secure, designated area label_waste->store contact_ehs Contact EHS or licensed waste management contractor store->contact_ehs incinerate Arrange for pickup and disposal via incineration contact_ehs->incinerate

This compound Disposal Decision Workflow

References

Personal protective equipment for handling Betaxolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Betaxolol in a laboratory setting. It offers procedural, step-by-step guidance to ensure safe operational practices and proper disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Eye and Face Protection:

  • Safety Goggles: Always wear safety goggles with side protection to prevent eye contact with this compound particles.[1]

  • Face Shield: In situations with a risk of splashing or significant dust generation, a face shield should be worn in addition to safety goggles for full facial protection.[2]

Hand Protection:

  • Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[1] It is recommended to check with the glove supplier for specific breakthrough times and chemical resistance to this compound.[1] Given that this compound is a hazardous drug, double gloving is a best practice. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] Gloves should be changed regularly, at least every hour, or immediately if contaminated, torn, or punctured.[3]

Respiratory Protection:

  • Respirator: If there is a risk of inhaling dust, such as when handling the powder form, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P2 or equivalent) is necessary.[1][4]

Body Protection:

  • Lab Coat/Gown: A protective, low-permeability, lint-free lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3]

  • Shoe Covers: Shoe covers may be necessary in areas where contamination is likely to reduce the tracking of the substance.[2]

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for this compound hydrochloride. This information is critical for understanding the potential hazards and for conducting risk assessments.

MetricValueSpeciesRouteReference
Oral LD50998 mg/kgRatOral[5][6]
Subcutaneous LD50332 mg/kgMouseSubcutaneous[5][6]
Subcutaneous LD50389 mg/kgRatSubcutaneous[5][6]
Intraperitoneal TDLO1 mg/kgRatIntraperitoneal[5][6]

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.

Handling and Storage:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust formation.[1][4]

  • Weighing and Transfer: When weighing or transferring this compound powder, use techniques that minimize dust generation, such as gentle scooping.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[4]

  • Hygiene: Wash hands thoroughly with soap and water before breaks and at the end of work.[1][5] Do not eat, drink, or smoke in areas where this compound is handled.[4][6]

Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, containers) must be treated as hazardous waste.[1]

  • Collection: Collect all this compound waste in designated, clearly labeled, and sealed containers suitable for hazardous chemical waste.

  • Disposal Route: Do not dispose of this compound or its containers in household garbage or down the drain.[5] It must not be allowed to enter the sewage system or ground water.[5]

  • Regulatory Compliance: Arrange for disposal through a licensed hazardous waste disposal company, ensuring compliance with all local, regional, and national regulations.[1][4]

Emergency Procedures: Spill and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response Workflow:

Betaxolol_Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Others & Lab Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess Assess Spill Size & Risk Secure->Assess Don_PPE Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles) Assess->Don_PPE Contain Contain the Spill (Use Absorbent Pads for Liquids) Don_PPE->Contain Clean Clean Up Spill Mechanically (Avoid Dusting) Contain->Clean Decontaminate Decontaminate the Area Clean->Decontaminate Package Package Waste in Labeled Hazardous Waste Container Decontaminate->Package Dispose Dispose of Waste via Licensed Contractor Package->Dispose Report Document and Report the Incident Dispose->Report

Caption: Workflow for a safe and effective response to a this compound spill.

First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If they experience any complaints, consult a doctor.[5][6]

  • After Skin Contact: While this compound is generally not a skin irritant, it is best practice to wash the affected area immediately with plenty of water.[5][6] If irritation persists, seek medical attention.[4]

  • After Eye Contact: Immediately rinse the opened eye for several minutes under running water.[5][6]

  • After Swallowing: Call a doctor immediately.[5][6] Symptoms of poisoning may be delayed for several hours; therefore, medical observation for at least 48 hours after the incident is recommended.[5][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betaxolol
Reactant of Route 2
Reactant of Route 2
Betaxolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。